(s)-3-amino-3-phenylpropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-44-8 | |
| Record name | (-)-3-Amino-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-, (βS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3-Amino-3-phenylpropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (S)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into its core chemical properties, details validated synthesis and analysis methodologies, and explores its applications in pharmaceutical and biochemical research.
Core Molecular Characteristics
This compound, also known as (S)-β-phenylalanine, is a versatile chiral building block. Its structure, featuring a phenyl group attached to the β-carbon, imparts unique conformational properties that are leveraged in the design of peptidomimetics and pharmacologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 40856-44-8 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Decomposes around 210-215 °C | [3] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents like DMSO and methanol; Poorly soluble in non-polar solvents.[4] | [4] |
| pKa | Carboxylic acid: ~2-3; Amino group: ~9-10 (zwitterionic at neutral pH) | [3] |
| Optical Rotation | [α]D²⁰ typically -30° to -35° (c=1, in H₂O) | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methylene protons. In D₂O, the spectrum of the related 2-amino-3-phenylpropanoic acid shows signals corresponding to the phenyl group and the aliphatic backbone.[5] For 3-phenylpropionic acid in CDCl₃, the phenyl protons appear as a multiplet between δ 7.17-7.34 ppm, with the methylene protons appearing as triplets around δ 2.97 and 2.69 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of the related 3-phenylpropionic acid shows distinct signals for the carboxyl, aromatic, and aliphatic carbons.[6] The methyl ester of 3-amino-3-phenylpropionic acid also displays characteristic peaks for the carbonyl, phenyl, and aliphatic carbons.[7]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks include those for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups. The IR spectrum for 3-amino-3-phenylpropionic acid is available for reference.[8]
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The mass spectrum of the related 3-phenylpropanoic acid shows a molecular ion peak corresponding to its molecular weight.[9][10]
Synthesis and Chiral Resolution
The enantioselective synthesis of this compound is of paramount importance for its use in pharmaceuticals. Both enzymatic and asymmetric chemical methods are employed to achieve high enantiopurity.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used, efficient, and environmentally benign method for obtaining enantiomerically pure β-amino acids.
Lipases, such as Candida antarctica lipase A (CAL-A) or Carica papaya lipase (CPL), can selectively acylate one enantiomer of a racemic mixture of a β-amino acid ester, allowing for the separation of the acylated and unreacted enantiomers.[11][12]
Diagram of Lipase-Catalyzed Resolution:
Caption: Lipase-catalyzed enantioselective acylation workflow.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Esterification of Racemic Acid: Convert racemic 3-amino-3-phenylpropionic acid to its corresponding ester (e.g., ethyl or methyl ester) using standard methods (e.g., thionyl chloride in alcohol).
-
Enzymatic Acylation: Dissolve the racemic ester in a suitable organic solvent (e.g., neat butyl butanoate).[13]
-
Add the lipase (e.g., immobilized Candida antarctica lipase A).
-
Add an acyl donor (e.g., butyl butanoate).
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography.
-
Hydrolysis: Hydrolyze the separated (S)-N-acyl ester to obtain this compound.
Microorganisms possessing enantiomer-specific amidohydrolases can be used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid.[14][15]
Diagram of Amidohydrolase Resolution:
Caption: Enantioselective hydrolysis using microorganisms.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantiomeric excess.
Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids [16]
This method involves a three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (~1 equivalent), and ammonium acetate (~1.3 equivalents) in ethanol.
-
Reflux: Reflux the reaction mixture for several hours (e.g., 6-24 hours), monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the desired 3-amino-3-arylpropionic acid.
Biological Significance and Applications
This compound is a valuable building block in medicinal chemistry and biochemistry due to its unique structural and biological properties.[17]
Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final drug product.
-
Dapoxetine: The (S)-enantiomer is a precursor in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[11]
Peptide Synthesis
The incorporation of this compound into peptides can introduce conformational constraints and enhance biological activity and stability.[18] As a β-amino acid, it can be used to create β-peptides and peptidomimetics with unique secondary structures and resistance to enzymatic degradation. To be used in peptide synthesis, the amino group is typically protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[19]
Diagram of Peptide Synthesis Incorporation:
Caption: Incorporation into a peptide chain via solid-phase synthesis.
Neuroprotective Potential
This compound and its derivatives are being investigated for their neuroprotective properties.[17] While the precise mechanisms are still under investigation, it is hypothesized that they may interact with neurotransmitter systems and modulate neuronal signaling pathways.[17] Research in neurochemistry utilizes this compound to explore neurotransmitter functions and potential treatments for neurological disorders.[17] Phenolic acids, in general, have been shown to have neuroprotective effects by ameliorating neuroinflammation, apoptosis, and glutamate-induced toxicity.[20]
Analytical Methods
The quality control and analysis of this compound are critical, particularly for its use in pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. A variety of chiral stationary phases (CSPs) are available for the effective separation of the (S) and (R) enantiomers. The choice of CSP and mobile phase depends on whether the amino acid is in its free form or derivatized.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane, ethanol, and methanol with a small amount of trifluoroacetic acid is often used.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a fundamentally important chiral building block with diverse applications in drug discovery and biochemical research. Its unique chemical properties, coupled with established methods for its enantioselective synthesis, make it an invaluable tool for the development of novel therapeutics and peptidomimetics. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- Autech Industry.
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
- PubChem. (3S)-3-amino-3-phenylpropanoic acid. [Link]
- PubMed. N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]
- Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]
- UPB.
- Wikipedia. Phenylalanine. [Link]
- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
- ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
- Chemical Shifts. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR]. [Link]
- P. aeruginosa Metabolome Database. L-Phenylalanine (PAMDB000061). [Link]
- ResearchGate. N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]
- AAPPTec.
- PubMed Central.
- ResearchGate. Scheme 42.
- YouTube. Phenylalanine Hydroxylase. [Link]
- PubChem. CID 158720422 | C18H22N2O4. [Link]
- PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]
- National Institutes of Health.
- PubMed Central.
- Frontiers.
- PubMed Central. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
- ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]
- PubMed Central. Introduction to Peptide Synthesis. [Link]
- MassBank. Phenylpropanoic acids. [Link]
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 6. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. massbank.eu [massbank.eu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. scribd.com [scribd.com]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
- 19. peptide.com [peptide.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: A Cornerstone Chiral Building Block in Modern Drug Development
Abstract
(S)-3-Amino-3-phenylpropionic acid, a non-proteinogenic β-amino acid, has emerged as a pivotal chiral intermediate in the pharmaceutical industry. Its unique structural conformation, featuring a phenyl group and a stereocenter at the β-position, imparts valuable properties to pharmacologically active molecules. This guide provides an in-depth exploration of its structural and chemical properties, methodologies for its enantioselective synthesis, and its critical applications in drug development. We will delve into the causality behind synthetic strategies, the imperative of stereochemical purity, and provide field-proven protocols for its analysis and synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. When incorporated into peptide chains, β-amino acids give rise to "β-peptides," which can form stable secondary structures like helices and sheets and exhibit remarkable resistance to proteolytic degradation compared to their α-peptide counterparts.[1]
This compound, the S-enantiomer of β-phenylalanine, is a particularly valuable member of this class. Its phenyl group provides a scaffold for diverse chemical modifications, while its defined stereochemistry is crucial for specific molecular recognition by biological targets. It serves as an indispensable building block for a range of pharmaceuticals, from neuroactive agents to complex natural product derivatives.[2][3] This guide will elucidate the core scientific principles and practical methodologies associated with this vital molecule.
Structural Elucidation and Physicochemical Profile
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and properties. This compound is an optically active form of 3-amino-3-phenylpropanoic acid with a defined S-configuration at the C3 carbon.[4][5]
Caption: 2D representation of this compound.
Key Identifiers and Properties
A summary of the essential physicochemical properties and identifiers for this compound is provided below for rapid reference. This data is critical for experimental design, safety assessment, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [4] |
| Synonyms | (S)-beta-phenylalanine, L-β-Phe-OH, (-)-3-Amino-3-phenylpropanoic acid | [2][4] |
| CAS Number | 40856-44-8 | [2][5] |
| Molecular Formula | C₉H₁₁NO₂ | [2][4] |
| Molecular Weight | 165.19 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| SMILES | C1=CC=C(C=C1)N | [4] |
| InChIKey | UJOYFRCOTPUKAK-QMMMGPOBSA-N | [4] |
| Purity | Typically ≥99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
The Imperative of Stereochemistry: Analysis and Control
In drug development, stereochemistry is not a trivial detail; it is often the determinant of efficacy and safety. The two enantiomers of 3-amino-3-phenylpropionic acid, (S) and (R), can exhibit vastly different pharmacological profiles. Therefore, robust analytical methods to confirm enantiomeric purity are non-negotiable.
Causality: Why Enantiomeric Purity Matters
Biological systems, being inherently chiral, interact differently with enantiomers. One enantiomer may fit perfectly into a receptor's binding site, eliciting a desired therapeutic effect, while the other may be inactive or, in the worst case, produce toxic side effects. Consequently, the synthesis of a single, desired enantiomer is a primary goal in modern medicinal chemistry. For this compound, its utility as a chiral building block depends entirely on its enantiomeric excess (ee), which must typically exceed 99% for pharmaceutical applications.[6]
Analytical Workflow: Chiral Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of β-amino acids. The separation relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Caption: General workflow for determining enantiomeric purity via Chiral HPLC.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a self-validating system for the analysis of this compound. A racemic standard (1:1 mixture of R and S) must be run first to establish the retention times of both enantiomers and confirm the column's separatory capability.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-derived CSPs are often effective. For β-amino acids, columns like Chiralpak AD-H or similar can provide good resolution.[7]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase. A common starting point is a mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.[8]
-
Rationale: The non-polar hexane and polar ethanol allow for tuning the retention, while TFA ensures the amino and carboxyl groups are protonated, leading to consistent interactions with the CSP.[8]
-
Example composition: Hexane:Ethanol:TFA (90:10:0.1 v/v/v). This must be optimized for the specific column in use.
-
-
Sample and Standard Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-amino-3-phenylpropionic acid in the mobile phase.
-
Test Sample: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (where the phenyl group absorbs).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation:
-
Enantiomeric Excess (%ee) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Methodologies for Enantioselective Synthesis
The production of enantiomerically pure this compound is a significant challenge in synthetic organic chemistry. Several strategies have been developed, each with distinct advantages regarding scalability, cost, and efficiency.[1][9]
Strategic Approaches: An Overview
-
Asymmetric Synthesis: This involves building the chiral center from achiral starting materials using a chiral catalyst or auxiliary. Methods like the conjugate addition of nucleophiles to cinnamic acid derivatives are common.[10] The primary advantage is the direct formation of the desired enantiomer, potentially leading to higher yields.
-
Kinetic Resolution: This strategy starts with a racemic mixture and selectively transforms one enantiomer, allowing the other to be separated. Enzymatic resolution is a powerful and widely used example.[11]
-
Biocatalysis: This approach uses whole cells or isolated enzymes to perform highly selective transformations. For instance, microorganisms with enantiomer-specific amidohydrolyzing activity can resolve racemic N-acetyl-β-phenylalanine.[3][6]
Featured Protocol: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid
This protocol is based on a common and highly effective biocatalytic approach. The rationale is that an enzyme (an acylase) will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the R-enantiomer) while leaving the desired S-enantiomer untouched. The resulting difference in chemical properties (a free amino acid vs. an N-acetylated amino acid) allows for easy separation.
Caption: Flowchart of an enzymatic resolution protocol for producing (S)-β-Phe.
Step-by-Step Methodology:
-
Synthesis of Racemic Substrate:
-
Synthesize (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid using acetic anhydride in a basic aqueous solution.[3]
-
Causality: The N-acetyl group serves as a handle for the enzyme and is essential for the selective hydrolysis step.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the racemic N-acetylated substrate.[3]
-
Add the enzyme (e.g., a commercially available acylase or a whole-cell preparation from a screened microorganism like Variovorax sp.).[6]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by HPLC until ~50% conversion is reached.
-
Trustworthiness: The reaction endpoint is critical. Allowing the reaction to proceed beyond 50% conversion risks reducing the enantiomeric purity of the unreacted substrate.
-
-
Workup and Separation:
-
Once the reaction is complete, acidify the mixture to a low pH (~2) with concentrated HCl.
-
This protonates the newly formed (R)-amino acid, making it highly water-soluble, while the unreacted (S)-N-acetyl amino acid remains less polar.
-
Extract the mixture with an organic solvent like ethyl acetate. The desired (S)-N-acetyl-β-phenylalanine will move to the organic layer, while the (R)-β-phenylalanine hydrochloride salt remains in the aqueous layer.
-
-
Final Deprotection:
-
Evaporate the organic solvent to isolate the (S)-N-acetyl-β-phenylalanine.
-
Hydrolyze the acetyl group by refluxing in aqueous acid (e.g., 6M HCl).
-
After the reaction, cool the solution and crystallize the final product, this compound hydrochloride.
-
The free amino acid can be obtained by neutralization.
-
-
Purity Analysis:
-
Confirm the chemical purity by ¹H NMR and HPLC.
-
Crucially, verify the enantiomeric purity (>99% ee) using the Chiral HPLC protocol described in Section 3.3.
-
Applications in Drug Development
The high purity and defined stereochemistry of this compound make it a high-value intermediate for synthesizing complex pharmaceutical agents.[2]
-
Neuroactive Compounds: It is a key building block for drugs targeting the central nervous system. Its structure can be seen as a constrained analog of neurotransmitters, making it a valuable scaffold in neurochemical research.[2][12]
-
Peptidomimetics: As mentioned, its incorporation into peptides enhances stability. This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles.[2]
-
Key Chiral Intermediate: It is a documented precursor in the synthesis of important drugs. For example, its enantiomer, (R)-β-phenylalanine, is a key component for the side chain of the blockbuster anticancer drug, Taxol.[3] The (S)-enantiomer is similarly used in the synthesis of other chiral drugs, such as the antidepressant (S)-dapoxetine.[13]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its importance is intrinsically linked to the broader trend of developing single-enantiomer drugs. The continued advancement in asymmetric synthesis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for its production. As medicinal chemists continue to explore novel chemical space, the demand for versatile and reliable chiral building blocks like (S)-β-phenylalanine will only intensify, cementing its role as a cornerstone of modern pharmaceutical development.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]
- Kim, D. K., & Toste, F. D. (2019). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 141(42), 16987–16993. [Link]
- Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.
- Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(16), 4355–4359. [Link]
- Sotorríos, L., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Global Substance Registration System. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. U.S. Food and Drug Administration.
- PubChem. (n.d.). CID 158720422. National Center for Biotechnology Information.
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-Specific Amidohydrolyzing Activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]
- LookChem. (n.d.). Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid.
- PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Francotte, E., & Richert, P. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures.
- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (S)-. U.S. Food and Drug Administration.
- Ates, H., et al. (2020).
- Islam, M. F. (2018). How to separate amino acid enantiomers?.
- PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information.
- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. U.S. Food and Drug Administration.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 6. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid (CAS: 40856-44-8)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (S)-3-amino-3-phenylpropionic acid. It delves into the core physicochemical properties, synthesis and chiral resolution methodologies, analytical characterization, and key applications of this versatile chiral building block.
Introduction: The Significance of a Chiral Intermediate
This compound, also known as (S)-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. Its importance lies in its stereospecific structure, which serves as a crucial chiral precursor for the synthesis of a variety of bioactive molecules and approved pharmaceutical drugs.[1][2] The incorporation of this unique structural motif can significantly influence the pharmacological profile of a compound, enhancing its efficacy and specificity. This guide aims to provide a detailed technical overview to support the effective utilization of this compound in research and development.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 40856-44-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [1] |
| Synonyms | (S)-β-Phenylalanine, L-β-Phe-OH, H-β-Phe-OH | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98% (HPLC) | |
| Storage Conditions | 0-8 °C, under inert gas, protected from air |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound is a critical step for its application in pharmaceuticals. Various strategies have been developed, primarily focusing on the resolution of a racemic mixture or asymmetric synthesis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining the desired (S)-enantiomer. This technique leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Lipases are a class of enzymes that have demonstrated excellent efficacy in the resolution of β-amino esters. A common strategy involves the enantioselective acylation or hydrolysis of a racemic ester of 3-amino-3-phenylpropionic acid.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow for enzymatic kinetic resolution of racemic 3-amino-3-phenylpropionic acid ester.
Experimental Protocol: Lipase-Catalyzed Enantioselective Alcoholysis [2]
This protocol is based on the principle of enantioselective alcoholysis of a racemic N-protected 2,2,2-trifluoroethyl ester catalyzed by Carica papaya lipase (CPL).
-
Substrate Preparation: Synthesize the racemic N-protected 2,2,2-trifluoroethyl ester of 3-amino-3-phenylpropionic acid. The N-protecting group (e.g., Boc, Cbz) is crucial for substrate recognition by the lipase.
-
Enzymatic Reaction:
-
Dissolve the racemic ester in an organic solvent (e.g., toluene).
-
Add Carica papaya lipase (CPL).
-
Add an alcohol (e.g., n-butanol) as the acyl acceptor.
-
Incubate the reaction at a controlled temperature (e.g., 45°C) with constant stirring.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation:
-
Separate the unreacted (S)-ester from the newly formed (R)-N-protected amino acid ester by column chromatography.
-
-
Deprotection:
-
Hydrolyze the isolated (S)-ester under acidic conditions (e.g., 6N HCl, reflux) to yield this compound hydrochloride.
-
Neutralize the hydrochloride salt to obtain the free amino acid.
-
Causality Behind Experimental Choices:
-
N-protection: The choice of the N-protecting group can significantly influence the enantioselectivity of the lipase.
-
Solvent: The organic solvent affects enzyme activity and stability. Toluene is often a good choice for these reactions.
-
Lipase Source: Different lipases exhibit varying enantioselectivities. Screening of various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is often necessary to find the optimal enzyme for a specific substrate.[3]
One-Pot Synthesis
A one-pot synthesis of 3-amino-3-arylpropionic acids has been reported, offering a more streamlined approach.[2] This method typically involves a three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate. While efficient for producing the racemic product, achieving high enantioselectivity in a one-pot manner for the (S)-enantiomer often requires a subsequent resolution step or the use of a chiral catalyst.
Analytical Characterization
Accurate analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone.
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C=C stretching).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., Teicoplanin).[6]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Key Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of scientific research and pharmaceutical innovation.
Chiral Building Block in Pharmaceutical Synthesis
This is the primary application of this compound. Its stereochemically defined structure is incorporated into the synthesis of complex drug molecules. Notable examples include:
-
Maraviroc: An antiretroviral drug used in the treatment of HIV infection.
-
Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2]
The stereochemical integrity of this compound is critical for the therapeutic efficacy of these drugs.
Peptide Synthesis
This compound is utilized as a non-natural amino acid in solid-phase peptide synthesis (SPPS).[7] Its incorporation into peptide chains can:
-
Introduce conformational constraints: The β-amino acid structure can induce specific folding patterns in peptides.
-
Enhance proteolytic stability: Peptides containing β-amino acids are often more resistant to degradation by proteases.
-
Modulate biological activity: The phenyl group can participate in hydrophobic interactions with biological targets.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS):
Caption: General workflow for incorporating this compound into a peptide using Fmoc-SPPS.
Experimental Protocol: Fmoc-SPPS Elongation Cycle [7][8]
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Activate the carboxylic acid of the incoming Fmoc-(S)-3-amino-3-phenylpropionic acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Neuroscience Research: A GABA Analogue
3-Amino-3-phenylpropionic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[9][10] Research has shown that it can inhibit baclofen-induced gastric acid secretion, suggesting an interaction with GABA-B receptors.[10] This makes this compound and its derivatives interesting candidates for investigation as modulators of GABAergic neurotransmission, with potential applications in the study and treatment of neurological disorders.
Proposed Mechanism of Action at GABA-B Receptors:
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 4. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Phenylpropionic acid(501-52-0) 13C NMR [m.chemicalbook.com]
- 6. 40856-44-8|this compound|BLD Pharm [bldpharm.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. medchemexpress.com [medchemexpress.com]
(s)-3-amino-3-phenylpropionic acid molecular weight
An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Advanced Analytical Characterization
Abstract
This compound, a non-proteinogenic β-amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical development and neurochemical research. Its unique structural properties, particularly its defined stereochemistry, make it an invaluable precursor for the synthesis of complex bioactive molecules, including neuroprotective agents and peptide-based therapeutics with enhanced stability.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physicochemical properties of the molecule, provides an in-depth look into strategic synthetic and resolution methodologies, and details robust analytical workflows essential for ensuring its purity and enantiomeric integrity. The causality behind experimental choices is emphasized, offering field-proven insights grounded in authoritative scientific literature.
Part 1: Core Physicochemical Properties and Strategic Handling
The utility of any chiral intermediate begins with a thorough understanding of its fundamental properties. For this compound, these characteristics dictate its reactivity, stability, and suitability for specific synthetic applications.
Key Compound Specifications
A summary of the essential physicochemical data is presented below. This data provides the foundational knowledge required for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4][5][6] |
| Molecular Weight | 165.19 g/mol | [1][3][4][5][6] |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [3] |
| Common Synonyms | (S)-β-Phenylalanine, L-β-Phe-OH | [1][4][5] |
| CAS Number | 40856-44-8 | [1][4] |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Purity (Typical) | ≥98% to ≥99% (determined by HPLC) | [1][4] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, DMSO); Poorly soluble in non-polar solvents (e.g., hexane). | [5] |
| Specific Rotation | [α]D²⁰ typically -30° to -35° (c=1 in H₂O) - Note: Value is solvent and concentration dependent. | [5] |
The Criticality of Stereochemistry
As an enantiopure compound, the (S)-configuration at the β-carbon is its most critical attribute.[5] In drug development, the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the use of enantiomerically pure this compound is not merely a matter of quality but a fundamental requirement for developing safe, selective, and effective pharmaceuticals.[7]
Expert Guidance on Handling and Storage
To maintain the integrity of this valuable reagent, adherence to proper storage protocols is paramount. The compound is reported to be hygroscopic and potentially air-sensitive.[5]
-
Causality: Exposure to atmospheric moisture can lead to hydration, altering the effective molecular weight and potentially catalyzing degradation pathways. Oxygen can promote oxidative side reactions.
-
Protocol: The compound should be stored at controlled temperatures, often between 0-8 °C, in a tightly sealed container.[1] For long-term storage, flushing the container with an inert gas such as argon or nitrogen is a field-proven best practice to displace moisture and oxygen, thereby preserving its chemical and enantiomeric purity.
Part 2: Strategic Synthesis & Enantiomeric Resolution
The synthesis of enantiopure β-amino acids is a significant area of organic chemistry.[8][9] The two primary strategies to obtain this compound are direct asymmetric synthesis or the resolution of a racemic mixture. While direct synthesis offers elegance, enzymatic resolution of a racemic precursor is a robust, scalable, and highly effective industrial method.[10]
Caption: High-level strategies for obtaining the target S-enantiomer.
Protocol: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid
This protocol is based on the highly successful and enantiomer-specific amidohydrolyzing activity of certain microorganisms, which can selectively hydrolyze one N-acetyl enantiomer while leaving the other untouched.[10][11] This differential reactivity is the cornerstone of the resolution.
Principle: A microorganism expressing an (R)-enantiomer-specific amidohydrolase is cultured with racemic (R,S)-N-acetyl-β-phenylalanine. The enzyme selectively cleaves the acetyl group from the (R)-enantiomer, producing (R)-β-phenylalanine and leaving the desired (S)-N-acetyl-β-phenylalanine unreacted. The resulting mixture can then be easily separated based on differing chemical properties (e.g., acidity, solubility), followed by deprotection of the (S)-N-acetyl form to yield the final product.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid using acetic anhydride in an aqueous alkaline solution.[10]
-
Microorganism Culturing: Culture a selected microorganism, such as Variovorax sp., which is known to possess (R)-enantiomer-specific amidohydrolyzing activity, in a suitable growth medium until a sufficient cell density is achieved.[11]
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 8.0).
-
Suspend the cultured cells or a cell-free extract in the buffer.
-
Add the racemic (R,S)-N-acetyl-β-phenylalanine substrate to the mixture. A typical concentration might be 5 g/L.[10]
-
Incubate the reaction at an optimal temperature (e.g., 30-60°C) with shaking for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress via HPLC.[10][11]
-
-
Product Separation:
-
Terminate the reaction and remove the cells by centrifugation.
-
The supernatant will contain (R)-β-phenylalanine and unreacted (S)-N-acetyl-β-phenylalanine.
-
Adjust the pH of the supernatant to an acidic value (e.g., pH 2 with HCl). This will protonate the carboxylic acid of the N-acetylated form, reducing its aqueous solubility and causing it to precipitate.
-
Isolate the precipitated (S)-N-acetyl-β-phenylalanine by filtration. The (R)-β-phenylalanine will remain in the aqueous solution.
-
-
Deprotection:
-
Hydrolyze the isolated (S)-N-acetyl-β-phenylalanine using acidic conditions (e.g., refluxing with HCl) to remove the acetyl group.
-
Neutralize the solution and crystallize the final product, this compound.
-
-
Final Analysis: Confirm the chemical purity and enantiomeric excess (>99.5% ee is achievable with this method) of the final product using the analytical workflows described in the next section.[11]
Part 3: Self-Validating Analytical Workflows
For a chiral intermediate, a self-validating analytical system is not just a recommendation; it is a necessity. This involves orthogonal methods that independently verify identity, chemical purity, and enantiomeric purity.
Caption: A multi-pronged analytical workflow for quality control.
Protocol: Purity Assessment via Reverse-Phase HPLC
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This method is ideal for quantifying the target compound relative to any synthesis-related impurities, which will likely have different polarities.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in a water/methanol (50:50) diluent to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol: Enantiomeric Purity via Chiral HPLC
Principle: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. The choice of CSP is critical for achieving separation.[12]
-
Column: Crown ether-based CSP, such as CHIRALPAK CR-I(+), or a macrocyclic glycopeptide-based CSP like Chirobiotic T.[12][13] A CHIRALPAK WH column has also been shown to be effective for resolving the N-acetylated precursors.[10]
-
Mobile Phase: An acidic aqueous solution with an organic modifier. For a crown ether column, a common mobile phase is 1 mM CuSO₄ in 5% (v/v) methanol.[10] For a Chirobiotic column, a mobile phase of 0.1% triethylammonium acetate (pH 4.1) in methanol/water is often effective.[13]
-
Flow Rate: 1.0-1.5 mL/min.[10]
-
Column Temperature: 50 °C (can be optimized).[10]
-
Detection: UV at 215 nm.
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.
-
Analysis: Inject 10 µL. The enantiomeric excess (% ee) is calculated using the areas of the (S) and (R) peaks: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Protocol: Structural Confirmation via NMR and MS
Principle: While HPLC confirms purity, it does not definitively prove structure. NMR and MS provide unambiguous structural confirmation.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum for 3-amino-3-phenylpropionic acid will characteristically show signals for the aromatic protons of the phenyl group, as well as the aliphatic protons on the propionic acid backbone.[14][15]
-
¹³C NMR: Shows the number of unique carbon environments, confirming the carbon skeleton of the molecule.[16]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision. Electrospray ionization (ESI) is a common technique that will show the protonated molecular ion [M+H]⁺, confirming the molecular formula of C₉H₁₁NO₂.[14]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and development. Its value is intrinsically linked to its high chemical and enantiomeric purity. By understanding its core properties, employing robust and scalable resolution strategies like enzymatic hydrolysis, and implementing a rigorous, multi-faceted analytical QC workflow, researchers can confidently utilize this building block to construct the next generation of targeted therapeutics. This guide provides the technical foundation and practical protocols necessary to achieve that goal with scientific integrity and trustworthiness.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
- Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]
- PubChem. (3S)-3-amino-3-phenylpropanoic acid. [Link]
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. J-Stage. [Link]
- ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
- LookChem. Cas 40856-44-8, (S)-3-Amino-3-phenylpropanoic acid. [Link]
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]
- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
- MDPI. (2019).
- ResearchGate. (2014). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid.... [Link]
- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and this compound.... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Versatility of Chiral Amino Acids like Boc-(S)-3-Amino-3-phenylpropionic Acid. [Link]
- ResearchGate. (2014).
- AVESIS. (2020).
- PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]
- Wiley Science Solutions. 3-Amino-3-phenyl-propionic acid, methyl ester - [13C NMR]. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-Amino-3-phenylpropanoic Acid | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Biological Activity of (S)-3-Amino-3-phenylpropionic Acid
Abstract
This technical guide provides a comprehensive analysis of the biological activity of (S)-3-amino-3-phenylpropionic acid, a chiral molecule of significant interest in neuropharmacology. While its parent compound, phenibut (racemic 3-phenyl-4-aminobutyric acid), is known for its psychotropic effects, the activity of its constituent enantiomers is markedly different. This document elucidates that the biological effects are predominantly attributed to the (R)-enantiomer, which acts as a potent agonist at the γ-aminobutyric acid type B (GABA-B) receptor. In contrast, this compound, the focus of this guide, demonstrates negligible affinity for the GABA-B receptor and is largely considered inactive in assays measuring GABA-B-mediated pharmacological effects[1][2][3]. This guide will detail the stereoselective nature of this activity, explore the canonical GABA-B receptor signaling pathway, present standardized protocols for assessing receptor binding and function, and discuss the implications of this stereoselectivity for research and drug development.
Introduction: The Critical Role of Stereochemistry
3-Amino-3-phenylpropionic acid is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The addition of a phenyl group enhances its ability to cross the blood-brain barrier[4]. The compound exists as a racemic mixture of two stereoisomers: this compound and (R)-3-amino-3-phenylpropionic acid.
While the racemic mixture, known as phenibut, is used clinically in some countries for its anxiolytic and nootropic properties, extensive research has demonstrated a stark stereoselectivity in its mechanism of action[4][5]. The primary pharmacological target is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission[6][7]. Crucially, binding and activation of this receptor are almost exclusively associated with the (R)-enantiomer[1][2][3]. Studies comparing the optical isomers have consistently shown that this compound is inactive in pharmacological tests for locomotor depression, antidepressant effects, and analgesia, and it does not bind to GABA-B receptors at significant concentrations[1][2][4]. Therefore, understanding the biological activity of the (S)-enantiomer is fundamentally a study in its lack of significant interaction with the GABA-B receptor, which underscores the precise structural requirements for receptor activation.
The GABA-B Receptor Signaling Pathway: A Target for the (R)-Enantiomer
To appreciate the inactivity of the (S)-enantiomer, it is essential to understand the pathway it fails to initiate. GABA-B receptors are metabotropic receptors that function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits[7][8]. Agonist binding, which occurs on the GABA-B1 subunit, induces a conformational change that activates the associated heterotrimeric Gi/o protein[9][10].
This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors[7][11]:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7].
-
Gβγ Subunit: Modulates ion channels, primarily by:
-
Activating G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization[11][12].
-
Inhibiting voltage-gated calcium channels (N-type and P/Q-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals[7][12].
-
Collectively, these actions result in a slow, prolonged inhibitory postsynaptic potential (IPSP), which dampens neuronal excitability. The (R)-enantiomer of 3-amino-3-phenylpropionic acid effectively initiates this cascade, while the (S)-enantiomer does not.
Quantitative Comparison of Enantiomer Activity
The differential activity of the enantiomers has been quantified through radioligand binding studies. These assays measure the ability of a compound to displace a radioactively labeled ligand that is known to bind to the target receptor. The affinity is typically expressed as an inhibition constant (Ki) or affinity constant, with lower values indicating higher affinity.
| Compound | GABA-B Receptor Binding Affinity (Ki, µM) | Pharmacological Activity |
| (R)-3-amino-3-phenylpropionic acid | 92 ± 3 | Active |
| This compound | Inactive / No binding detected | Inactive |
| Racemic Phenibut | 177 ± 2 | Active |
| Baclofen (Reference Agonist) | 6.0 ± 1 | Active |
| (Data synthesized from Dambrova et al., 2008)[1][2] |
As the data clearly indicate, the binding affinity of racemic phenibut is significantly lower (higher Ki value) than that of the pure (R)-enantiomer, and this activity is diluted by the presence of the completely inactive (S)-enantiomer[1][2].
Experimental Protocols for Activity Assessment
To empirically validate the stereoselective activity at the GABA-B receptor, two primary types of assays are employed: a binding assay to determine affinity and a functional assay to measure agonist-induced receptor activation.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known radiolabeled GABA-B antagonist, such as [³H]CGP54626, for binding to the receptor in brain membrane preparations.
Objective: To quantify and compare the binding affinities of (S)- and (R)-3-amino-3-phenylpropionic acid for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 0.32 M sucrose)[13].
-
Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 50,000 x g) to pellet the membranes[14].
-
Wash the membranes multiple times with buffer (e.g., Tris-HCl) to remove endogenous GABA, which would otherwise interfere with the assay[14].
-
Resuspend the final membrane pellet in assay buffer to a specific protein concentration (e.g., 0.5-1.0 mg/mL), determined by a protein assay like the BCA assay[15].
-
-
Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, the radioligand ([³H]CGP54626 at a single concentration, typically near its Kd value), and varying concentrations of the test compound ((S)- or (R)-enantiomer)[16].
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known non-radioactive GABA-B ligand (e.g., baclofen or unlabeled GABA) to block all specific binding[13].
-
Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium[15][16].
-
-
Termination and Separation:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding[15]. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand[16].
-
-
Quantification and Analysis:
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Protocol: [³⁵S]GTPγS Functional Assay
This is a functional assay that measures the first step in G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.
Objective: To determine if this compound can functionally activate the GABA-B receptor, and to measure its potency (EC50) and efficacy (Emax) relative to the (R)-enantiomer.
Methodology:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol (Section 4.1).
-
Assay Incubation:
-
In assay tubes or a 96-well plate, combine the membrane preparation, a specific concentration of GDP, and varying concentrations of the test compound ((S)- or (R)-enantiomer).
-
Basal Binding: Wells containing all components except the test compound.
-
Non-Specific Binding: Wells containing a high concentration of unlabeled GTPγS in addition to the other components.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes)[16].
-
-
Termination and Quantification:
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding for each concentration of the test compound.
-
Plot the specific binding (often as a percentage above basal) against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve.
-
For the (S)-enantiomer, no significant stimulation above basal levels is expected, indicating a lack of agonist activity.
-
Conclusion and Field Implications
The biological activity of 3-amino-3-phenylpropionic acid is characterized by profound stereoselectivity. The (R)-enantiomer is a potent GABA-B receptor agonist responsible for the compound's known pharmacological effects, while the (S)-enantiomer is biologically inactive at this target. This stark difference provides a classic example of the importance of stereochemistry in pharmacology and drug design.
For researchers, scientists, and drug development professionals, this has several key implications:
-
Research Tool: this compound can serve as an ideal negative control in experiments designed to probe the effects of the (R)-enantiomer or other GABA-B agonists. Its structural similarity, minus the specific activity, allows for the confident attribution of observed effects to GABA-B receptor activation.
-
Drug Development: Any therapeutic development targeting the GABA-B receptor with this chemical scaffold must focus exclusively on the synthesis and use of the pure (R)-enantiomer. The use of a racemic mixture introduces a 50% dose of inactive substance, which offers no therapeutic benefit and could potentially contribute to off-target effects or an increased metabolic load.
-
Mechanistic Insight: The inactivity of the (S)-enantiomer provides crucial structure-activity relationship (SAR) data, helping to refine computational models of the GABA-B receptor's orthosteric binding site and informing the design of novel, potent, and selective ligands.
References
- Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
- Benarroch, E. E. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39-79.
- Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759.
- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250.
- Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Kim, S. H., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(6), e103.
- Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- Owen, D. R., & Wood, M. D. (2021). Phenibut (β-Phenyl-γ-aminobutyric Acid): A Psychoactive Drug of Abuse. Journal of Psychopharmacology, 35(5), 491-500.
- Reactome. (n.d.). GABA B receptor activation. Reactome Pathway Database.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate.
- World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO.
- Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine, Principles and Clinical Practice, 7(1), 240-247.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
- Li, H., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17799-17809.
- Pallesi, M., & Bignetti, E. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(10), 4545-4573.
- Man, K. O., et al. (2018). Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. eNeuro, 5(1), ENEURO.0358-17.2018.
- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program.
- Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.3.
- Sagdullaev, B. T., et al. (2006). GABAB receptors enhance excitatory responses in isolated rat retinal ganglion cells. The Journal of Physiology, 576(Pt 2), 513-527.
- Ulrich, D., & Huguenard, J. R. (1996). GABAB receptor-mediated responses in GABAergic projection neurones of rat nucleus reticularis thalami in vitro. The Journal of Physiology, 493(Pt 3), 845-854.
- Osmanovic, S. S., & Shefner, S. A. (1990). GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. Synapse, 6(3), 233-243.
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.
- Pin, J. P., et al. (2009). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 7(1), 2-11.
- Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
- Asano, Y., et al. (2000). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Journal of Bioscience and Bioengineering, 89(5), 478-483.
- Van der Neut, M. C., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6235-6253.
- Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition.
- Van der Neut, M. C., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6235-6253.
- O'Hagan, D., et al. (2007). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Communications, (37), 3825-3827.
- Jayakar, S. S., et al. (2014). Three classes of propofol binding sites on GABAA receptors. The Journal of Biological Chemistry, 289(40), 27456-27468.
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | GABA B receptor activation [reactome.org]
- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-3-phenylpropionic Acid
Abstract: This technical guide provides a detailed exploration of the molecular mechanism of action of (S)-3-amino-3-phenylpropionic acid, the (S)-enantiomer of phenibut. While racemic phenibut exhibits a dual pharmacological profile, this document elucidates that the (S)-enantiomer acts as a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), distinguishing its action from the GABA-B receptor agonism characteristic of its (R)-enantiomer. We will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies required to validate these mechanisms. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of this compound's gabapentinoid-like activity.
Introduction: Delineating the Stereoselective Pharmacology of β-Phenyl-GABA Enantiomers
This compound is an enantiomer of the neuropsychotropic agent phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring to the β-position of the GABA backbone allows the molecule to cross the blood-brain barrier, a feat GABA itself cannot readily achieve.[2]
Historically, the pharmacological activity of racemic phenibut was attributed broadly to GABA receptor agonism.[3] However, rigorous investigation has revealed a stereoselective dual mechanism. The therapeutic and physiological effects of racemic phenibut are a composite of two distinct molecular actions partitioned between its enantiomers:
-
(R)-phenibut: The primary agonist of the GABA-B receptor, responsible for the sedative and muscle-relaxant effects.[1][4][5]
-
(S)-phenibut: The subject of this guide, which displays negligible affinity for the GABA-B receptor but binds with moderate affinity to the α2δ auxiliary subunit of voltage-gated calcium channels.[4][6][7]
This stereoselectivity positions this compound not as a classical GABAergic agent, but as a gabapentinoid , placing it in the same mechanistic class as drugs like gabapentin and pregabalin.[1][8] Understanding this distinction is critical for interpreting its pharmacological profile and exploring its therapeutic potential.
Primary Mechanism of Action: Selective Modulation of Voltage-Gated Calcium Channels
The principal mechanism of action for this compound is its interaction with the α2δ subunit of high-voltage-activated (HVA) calcium channels, particularly the α2δ-1 and α2δ-2 isoforms.[9][10][11] These subunits are critical for the proper trafficking and membrane expression of the pore-forming α1 subunit of the calcium channel.[9][12]
The α2δ Subunit: A Key Regulatory Hub
The α2δ subunit is an extracellular, heavily glycosylated protein that plays a crucial role in promoting the delivery and cell-surface stabilization of CaV1 and CaV2 calcium channels.[10] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in presynaptic terminals of sensory neurons. This leads to increased trafficking of calcium channels to the membrane, resulting in excessive calcium influx and neurotransmitter release, which underlies hyperalgesia and allodynia.
Binding and Downstream Consequences
This compound, like other gabapentinoids, binds to a specific site within the dCache1 domain of the α2δ-1 and α2δ-2 subunits.[10][11] This binding does not cause an acute block of ion flow through the channel. Instead, it initiates a more subtle, chronic regulatory effect.
The binding of the ligand is believed to disrupt the normal trafficking function of the α2δ subunit.[10][12] Specifically, it interferes with the Rab11-dependent endosomal recycling of the α2δ-channel complex back to the plasma membrane.[9][10] This chronic disruption leads to a gradual reduction in the number of functional calcium channels present at the presynaptic terminal.[12] The net result is a decrease in presynaptic calcium influx during an action potential, which in turn reduces the release of excitatory neurotransmitters, most notably glutamate and substance P. This attenuation of excitatory neurotransmission is the foundation of the anxiolytic, analgesic, and anticonvulsant properties of gabapentinoids.[8]
Caption: Signaling pathway of this compound.
Comparative Binding Affinity
The selectivity of the phenibut enantiomers is best illustrated by comparing their binding affinities (Ki) at the α2δ subunit and the GABA-B receptor. The data clearly show that while (S)-phenibut is a selective α2δ ligand, (R)-phenibut has activity at both targets, and classical ligands like gabapentin and baclofen are highly selective for their respective targets.
| Compound | α2δ Subunit Ki (μM) | GABA-B Receptor Ki (μM) | Primary Mechanism |
| This compound | 39 [1][6] | >1000 [1] | Gabapentinoid |
| (R)-3-Amino-3-phenylpropionic acid | 23[1][6] | 92[1][5] | Mixed Gabapentinoid / GABA-B Agonist |
| Gabapentin | 0.05[1][6] | >1000[1] | Gabapentinoid |
| Baclofen | 156[1][6] | 6[1][5] | GABA-B Agonist |
| Data derived from radioligand binding assays in rat brain tissue. |
Deconvolution of GABAergic Activity
A critical aspect of understanding this compound is recognizing its lack of significant GABAergic activity. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the opening of potassium channels and inhibition of adenylyl cyclase, resulting in hyperpolarization and neuronal inhibition.[13]
As shown in the table above, the affinity of the (S)-enantiomer for the GABA-B receptor is exceedingly low (Ki > 1000 µM), rendering it pharmacologically inactive at this target at clinically relevant concentrations.[1] The well-documented GABAergic effects of racemic phenibut, such as sedation and muscle relaxation, are almost exclusively mediated by the (R)-enantiomer.[4][5]
This distinction is not merely academic. It implies that this compound may offer a therapeutic window for treating conditions like neuropathic pain or anxiety—disorders where gabapentinoids are effective—without inducing the potent sedative and hypnotic effects associated with strong GABA-B agonism.
Experimental Validation: A Methodological Guide
To empirically determine and validate the mechanism of action of this compound, specific and robust assays are required. The following protocols provide a framework for characterizing its gabapentinoid activity.
Protocol: Competitive Radioligand Binding Assay for α2δ Subunit Affinity
This assay quantifies the affinity of a test compound for the α2δ subunit by measuring its ability to compete with a known high-affinity radioligand, [³H]-gabapentin.
Causality and Rationale: The principle is competitive inhibition. The amount of radioligand displaced by the unlabeled test compound is proportional to the test compound's affinity for the receptor. By using a range of concentrations, a competition curve can be generated to calculate the IC50 (concentration that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of binding affinity.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay. Store at -80°C. Rationale: This procedure isolates the cell membranes where the transmembrane α2δ-CaV complex is located.
-
-
Binding Assay:
-
Prepare assay tubes in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and various concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-gabapentin (e.g., 10 nM final concentration), and 100 µL of membrane preparation (e.g., 100 µg protein).
-
NSB: Add 50 µL of a high concentration of unlabeled gabapentin (e.g., 100 µM) to saturate the receptors, 50 µL of [³H]-gabapentin, and 100 µL of membrane preparation. Rationale: This measures radioligand binding to non-receptor components, which must be subtracted to find specific binding.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-gabapentin, and 100 µL of membrane preparation.
-
-
Incubation and Termination:
-
Incubate all tubes for 60 minutes at room temperature.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold wash buffer. Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand before significant dissociation can occur.
-
-
Quantification and Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter (counts per minute, CPM).
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.
-
Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Summary and Therapeutic Implications
The evidence strongly supports that this compound functions as a selective gabapentinoid. Its mechanism of action is centered on binding to the α2δ subunit of voltage-gated calcium channels, which subsequently impairs channel trafficking and reduces presynaptic excitatory neurotransmitter release. Crucially, it lacks the significant GABA-B receptor agonism of its (R)-enantiomer.
This mechanistic profile suggests that this compound could be developed as a more refined therapeutic agent than racemic phenibut. By isolating the gabapentinoid activity, it may be possible to achieve therapeutic effects in neuropathic pain, epilepsy, and anxiety disorders with a reduced side-effect burden, particularly avoiding the profound sedation, cognitive impairment, and abuse potential associated with potent GABA-B agonism. Further preclinical and clinical research is warranted to explore this potential.
References
- Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. Pharmacology & Therapeutics, 163, 84-94. [Link]
- Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633. [Link]
- Chen, Z., et al. (2023). Structural basis for CaVα2δ:gabapentin binding.
- Wikipedia contributors. (2024). Phenibut. Wikipedia, The Free Encyclopedia. [Link]
- Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]
- Fife, D. (2026). Pregabalin in Pregnancy: Major Congenital Malformations, Other Birth Outcomes, and Neurodevelopmental Outcomes.
- Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]
- Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. [Link]
- Scienceplx. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. Scienceplx. [Link]
- Dambrova, M., et al. (2020). Comparative pharmacological activity of optical isomers of phenibut.
- Bonnet, U., & Scherbaum, N. (2024). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
- Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-3-Amino-3-phenylpropionic Acid
Foreword: The Strategic Importance of Chiral β-Amino Acids
(S)-3-amino-3-phenylpropionic acid, a non-proteinogenic β-amino acid, represents a cornerstone chiral building block in modern pharmaceutical development. Its structural motif is integral to a range of bioactive molecules and approved therapeutics. The precise spatial arrangement of the amino group at the β-position is critical for molecular recognition and pharmacological activity, making its enantioselective synthesis a subject of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the core methodologies for preparing this valuable compound with high enantiopurity, focusing on the underlying chemical principles, field-proven protocols, and comparative analysis of each approach.
Strategic Approaches to Enantiocontrol
The synthesis of enantiomerically pure this compound can be broadly categorized into three principal strategies, each with its own set of advantages and considerations:
-
Kinetic Resolution: This classical yet powerful approach involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Enzymatic resolutions are particularly prominent due to their exceptional selectivity and mild reaction conditions.
-
Asymmetric Catalysis: This elegant strategy employs a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into the desired enantiomerically enriched product. Asymmetric hydrogenation is a leading example in this category.
-
Chiral Auxiliary-Mediated Synthesis: In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
This guide will delve into the practical application of each of these strategies, providing detailed protocols and insights into their execution.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. For the synthesis of this compound, a highly effective method involves the enantioselective hydrolysis of racemic N-acetyl-3-amino-3-phenylpropionic acid.
Causality Behind Experimental Choices:
The choice of an N-acetylated substrate is strategic. The acetyl group serves as a handle for the enzyme and, upon removal, reveals the free amine. The key to this resolution lies in finding an enzyme that selectively hydrolyzes the N-acetyl group of one enantiomer over the other. Certain microorganisms, such as those from the Burkholderia and Variovorax genera, have been found to possess amidohydrolases with the requisite enantioselectivity.[1]
Self-Validating System:
The success of this protocol is validated by the clear separation of the product (the free amino acid) from the unreacted N-acetylated enantiomer. The significant difference in their physicochemical properties (e.g., solubility at different pH values) allows for a straightforward separation, ensuring the purity of the final product.
Experimental Protocol: Enzymatic Resolution using Burkholderia sp.
This protocol is based on the methodology described by Kawasaki et al., where microorganisms with enantiomer-specific amidohydrolyzing activity are utilized.[1]
Step 1: Preparation of Racemic N-acetyl-3-amino-3-phenylpropionic Acid
The starting racemic N-acetylated amino acid can be prepared by reacting racemic 3-amino-3-phenylpropionic acid with acetic anhydride under basic conditions.
Step 2: Cultivation of Microorganism
Burkholderia sp. known to exhibit (S)-enantiomer-specific amidohydrolyzing activity is cultivated in a suitable nutrient-rich medium until a sufficient cell density is reached.
Step 3: Enzymatic Resolution Reaction
-
Suspend the harvested wet cells of Burkholderia sp. in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5).[2]
-
Add the racemic N-acetyl-3-amino-3-phenylpropionic acid to the cell suspension. The substrate concentration is a critical parameter to optimize for efficient conversion.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.[2]
-
Monitor the reaction progress by periodically analyzing samples using a suitable analytical technique, such as chiral HPLC, to determine the enantiomeric excess (ee) of the product and the conversion.
Step 4: Product Isolation and Purification
-
Once the desired conversion is achieved (typically close to 50%), terminate the reaction by removing the microbial cells via centrifugation or filtration.
-
Adjust the pH of the supernatant to an acidic value (e.g., pH 2 with HCl) to precipitate the unreacted (R)-N-acetyl-3-amino-3-phenylpropionic acid.
-
Filter to remove the precipitated (R)-enantiomer.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to induce its crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
This method can yield this compound with very high enantiomeric excess (>99.5% ee) and good molar conversion yields (approaching the theoretical maximum of 50%).[1]
Asymmetric Hydrogenation: A Catalytic Approach
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. In the context of this compound synthesis, this is typically achieved by the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst.
Causality Behind Experimental Choices:
The substrate, a β-(acylamino)acrylate, is designed to chelate to the rhodium center in a specific orientation, dictated by the chiral phosphine ligand. This coordination pre-determines the face of the double bond that will be exposed to hydrogen, leading to the formation of one enantiomer in excess. Chiral bisphosphine ligands such as DuPhos and BICP have proven to be highly effective in inducing high enantioselectivity in these reactions.[3]
Self-Validating System:
The protocol's integrity is confirmed by the high enantiomeric excess of the product, which is directly correlated to the efficacy of the chiral catalyst. The reaction proceeds to high conversion, and the product can be readily purified from the catalyst.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on the work of Zhang and co-workers.[3]
Step 1: Synthesis of the β-(acylamino)acrylate Substrate
The substrate, for example, ethyl (Z)-3-acetamido-3-phenylacrylate, can be synthesized from ethyl benzoylacetate and ammonium acetate followed by acylation with acetic anhydride.
Step 2: Asymmetric Hydrogenation Reaction
-
In a glovebox, charge a pressure-rated reaction vessel with the chiral rhodium catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R,R)-Me-DuPhos) in a degassed solvent such as methanol or toluene.
-
Stir the solution to allow for the formation of the active catalyst.
-
Add the β-(acylamino)acrylate substrate to the catalyst solution.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-294 psi) and stir the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or HPLC).
Step 3: Product Isolation and Purification
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched N-acetylated β-amino ester.
-
Subsequent hydrolysis of the ester and the acetyl group under acidic or basic conditions yields this compound.
This methodology is capable of producing the desired product with excellent enantioselectivities, often exceeding 99% ee.
Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Approach
The use of a chiral auxiliary, such as an Evans oxazolidinone, provides a reliable and predictable method for controlling stereochemistry. The auxiliary is first acylated, and the resulting imide is then subjected to a diastereoselective transformation before the auxiliary is cleaved to reveal the desired chiral product.
Causality Behind Experimental Choices:
The Evans oxazolidinone auxiliary, derived from a readily available chiral amino alcohol, effectively shields one face of the enolate derived from the acylated auxiliary. This steric hindrance directs incoming electrophiles to the opposite face, resulting in a highly diastereoselective reaction. For the synthesis of β-amino acids, this can be adapted through a diastereoselective Mannich-type reaction or an alkylation followed by a Curtius rearrangement.
Self-Validating System:
The diastereoselectivity of the key bond-forming step is typically very high and can be readily assessed by NMR spectroscopy or chromatography. The successful removal of the chiral auxiliary without racemization and its potential for recovery validates the efficiency of the overall process.
Experimental Protocol: Synthesis via Evans Chiral Auxiliary
This protocol outlines a general approach for the synthesis of a β-amino acid derivative using an Evans-type auxiliary.
Step 1: Acylation of the Chiral Auxiliary
React the chosen Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with an appropriate acyl chloride (e.g., 3-phenylpropanoyl chloride) in the presence of a base like n-butyllithium to form the N-acyl oxazolidinone.
Step 2: Diastereoselective Enolate Formation and Amination
-
Generate the corresponding enolate by treating the N-acyl oxazolidinone with a suitable base (e.g., LDA or NaHMDS) at low temperature (-78°C).
-
Introduce an electrophilic nitrogen source (e.g., a trisyl- or nosyl-protected azide) to the enolate. The chiral auxiliary will direct the addition to one face of the enolate, establishing the desired stereocenter at the α-position (which will become the β-position of the final product).
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the free carboxylic acid.
-
The chiral auxiliary can often be recovered and reused, improving the overall efficiency of the synthesis.
Step 4: Final Product Formation
The resulting N-protected β-amino acid can be deprotected under appropriate conditions to yield this compound.
Comparative Analysis of Synthetic Strategies
| Methodology | Key Advantages | Considerations | Typical Yield | Typical ee |
| Enzymatic Resolution | Exceptional enantioselectivity (>99.5% ee); Mild, environmentally benign conditions; Uses renewable catalysts. | Maximum theoretical yield is 50%; Requires screening for suitable enzymes; Racemization of the unwanted enantiomer is needed for higher yields. | 40-50% (for the desired enantiomer) | >99.5% |
| Asymmetric Hydrogenation | High atom economy; High yields and enantioselectivities; Catalytic in nature, requiring low catalyst loading. | Requires specialized chiral ligands and high-pressure hydrogenation equipment; Potential for heavy metal contamination in the final product. | 85-98% | 95->99% |
| Chiral Auxiliary | High diastereoselectivity and predictability; Well-established and reliable methodology; Auxiliary can often be recovered. | Stoichiometric use of the chiral auxiliary; Requires additional steps for attachment and removal of the auxiliary. | 60-80% (overall) | >99% (de) |
Visualization of Synthetic Pathways
Enzymatic Resolution Workflow
Sources
- 1. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
A Spectroscopic Guide to (S)-3-Amino-3-phenylpropionic Acid: Unveiling Structure Through NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-amino-3-phenylpropionic acid, also known as (S)-β-phenylalanine, is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and both an amino and a carboxylic acid group, makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its three-dimensional structure and functional group arrangement is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of the spectral data, provide detailed experimental protocols for data acquisition, and offer insights grounded in established scientific principles.
Molecular Structure and Spectroscopic Correlation
The structural attributes of this compound directly influence its spectroscopic signatures. The presence of a phenyl ring, a stereocenter, and ionizable amino and carboxyl groups gives rise to a unique set of signals in both NMR and IR spectra. Understanding these correlations is key to confirming the identity and purity of the compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Note on Presented Data: The following NMR data is for the racemic mixture, DL-3-amino-3-phenylpropionic acid (DL-β-Phenylalanine), as sourced from SpectraBase. In a non-chiral solvent, the spectra of the individual enantiomers are identical to that of the racemate.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The splitting patterns (multiplicity) and integration values provide further structural insights.
Table 1: ¹H NMR Data for DL-3-amino-3-phenylpropionic acid in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.20 | Triplet | 1H | Methine proton (Cβ-H) |
| ~2.60 | Doublet of doublets | 2H | Methylene protons (Cα-H₂) |
| ~2.0-3.0 (broad) | Singlet | 3H | Amino (NH₂) and Carboxylic acid (COOH) protons |
Interpretation:
-
Aromatic Protons (7.20-7.40 ppm): The complex multiplet in this region is characteristic of the five protons on the phenyl ring.
-
Methine Proton (Cβ-H, ~4.20 ppm): This proton is deshielded due to its proximity to the electron-withdrawing amino group and the phenyl ring, appearing as a triplet due to coupling with the adjacent methylene protons.
-
Methylene Protons (Cα-H₂, ~2.60 ppm): These protons are adjacent to the chiral center and the carbonyl group. They appear as a doublet of doublets due to coupling with the methine proton.
-
Exchangeable Protons (NH₂ and COOH, ~2.0-3.0 ppm): The protons of the amino and carboxylic acid groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on concentration, temperature, and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for DL-3-amino-3-phenylpropionic acid in D₂O & DCl
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic acid carbon (COOH) |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic carbons (CH) |
| ~128 | Aromatic carbons (CH) |
| ~127 | Aromatic carbons (CH) |
| ~53 | Methine carbon (Cβ) |
| ~42 | Methylene carbon (Cα) |
Interpretation:
-
Carbonyl Carbon (~175 ppm): The carbon of the carboxylic acid group appears at the lowest field due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons (~127-140 ppm): The six carbons of the phenyl ring resonate in this region. The quaternary carbon (attached to the rest of the molecule) is typically at a lower field than the protonated carbons.
-
Methine Carbon (Cβ, ~53 ppm): The carbon of the chiral center, bonded to the nitrogen atom, is found in this region.
-
Methylene Carbon (Cα, ~42 ppm): The methylene carbon adjacent to the carbonyl group appears at a higher field compared to the methine carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While a publicly available, verifiable IR spectrum for this compound could not be located, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H (Carboxylic acid) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 3000-2850 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic acid) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1550 | N-H (Amine) | Bending |
| ~1400 | O-H (Carboxylic acid) | Bending |
| ~1250 | C-N (Amine) | Stretching |
| 750-700, 690-650 | C-H (Aromatic) | Out-of-plane bending |
Interpretation:
The IR spectrum of this compound is expected to be dominated by the broad O-H stretch of the carboxylic acid, which may overlap with the N-H stretching vibrations of the amino group. The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent feature. The presence of the phenyl group will be confirmed by the aromatic C-H and C=C stretching vibrations, as well as the characteristic out-of-plane bending bands in the fingerprint region.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring NMR and IR spectra for solid organic compounds like this compound.
NMR Spectroscopy Protocol
Caption: A generalized workflow for acquiring NMR spectra.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment if necessary) in a clean, dry vial.
-
If not using a solvent with a known reference peak, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
-
FT-IR Spectroscopy Protocol
Caption: A generalized workflow for acquiring FT-IR spectra using an ATR accessory.
Detailed Steps (using Attenuated Total Reflectance - ATR):
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
-
Data Processing:
-
If required by the instrument software, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional group vibrations.
-
Conclusion
The spectroscopic analysis of this compound via NMR and IR provides a comprehensive structural fingerprint of the molecule. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework and the chemical environment of each atom, while IR spectroscopy identifies the key functional groups. The provided data and protocols serve as a valuable resource for researchers in the positive identification and quality assessment of this important chiral building block, ensuring its appropriate application in pharmaceutical and chemical synthesis.
References
- SpectraBase. DL-β-Phenylalanine. [Link]
- Chemistry LibreTexts.
- Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]
- Griffiths, P., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Understanding and Determining the Solubility of (S)-3-Amino-3-phenylpropionic Acid: A Methodological Approach
An In-depth Technical Guide
Introduction
(S)-3-Amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid, serves as a critical building block in the synthesis of various pharmaceuticals and peptidomimetics. Its structural features—a phenyl group, an amino group, and a carboxylic acid—confer upon it a zwitterionic character that dictates its physicochemical properties. A thorough understanding of its solubility across a diverse range of solvent systems is paramount for researchers in process chemistry, formulation science, and drug development. Inconsistent or poorly characterized solubility can lead to significant challenges in reaction kinetics, purification, and bioavailability.
This guide provides a comprehensive framework for understanding the factors that govern the solubility of this compound. Rather than merely presenting disparate data points, we will delve into the underlying principles and provide a robust, self-validating experimental protocol for determining solubility with high fidelity. This document is designed for the research scientist and drug development professional, offering both theoretical grounding and practical, field-proven methodologies.
Physicochemical Drivers of Solubility
The solubility of this compound is not a single value but a complex function of its environment. Its behavior is primarily governed by its molecular structure, which allows it to exist in cationic, zwitterionic, and anionic forms depending on the pH of the medium.
-
Zwitterionic Nature: Like other amino acids, this compound possesses both an acidic carboxylic acid group and a basic amino group. In solid form and in aqueous solutions near its isoelectric point, it primarily exists as a zwitterion, carrying both a positive and a negative charge. This high internal polarity generally leads to poor solubility in nonpolar organic solvents.
-
Acid-Base Equilibria (pKa): The solubility in aqueous media is critically dependent on pH. The carboxylic acid group (pKa₁) and the protonated amino group (pKa₂) dictate the net charge of the molecule.
-
At low pH (pH < pKa₁) , the amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge (cationic form).
-
At intermediate pH (pKa₁ < pH < pKa₂) , the molecule is predominantly in its zwitterionic form (-NH₃⁺ and -COO⁻). Solubility is typically at its minimum near the isoelectric point (pI).
-
At high pH (pH > pKa₂) , the amino group is neutral (-NH₂) and the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge (anionic form).
-
-
Influence of the Phenyl Group: The nonpolar phenyl ring contributes to the molecule's hydrophobicity, which can enhance its solubility in certain organic solvents compared to its aliphatic counterparts like β-alanine.
The interplay of these factors means that a single solvent is unlikely to be optimal for all applications. A systematic approach to solubility screening is therefore essential.
Visualizing pH-Dependent Equilibrium
The following diagram illustrates the equilibrium states of this compound in an aqueous solution as a function of pH. Understanding this behavior is fundamental to controlling its solubility for crystallizations, formulations, or reaction chemistry.
Caption: pH-dependent equilibrium of this compound.
Quantitative Solubility Data
While extensive, publicly available datasets for the solubility of this compound are limited, the table below provides a consolidated view of its solubility in water. This data serves as a baseline for comparison when exploring other solvent systems. The significant increase in solubility at pH values away from the isoelectric point is evident.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | pH (if applicable) | Citation |
| Water | 25 | 0.5 - 1.0 (Estimated) | Neutral | |
| Aqueous HCl | 25 | Significantly Higher | < 4 | |
| Aqueous NaOH | 25 | Significantly Higher | > 9 |
Note: The value in neutral water is an estimate based on typical behavior for such molecules. Precise determination requires the experimental protocol outlined below.
Experimental Protocol: Solubility Determination via the Shake-Flask Method (OECD 105)
To ensure trustworthy and reproducible results, a standardized methodology is critical. The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds in various media. This protocol is designed as a self-validating system, incorporating controls to ensure equilibrium has been reached.
Principle
A surplus of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity > 99%)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Toluene)
-
Calibrated analytical balance
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
Volumetric flasks and pipettes
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis at 254 nm)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow.
Step-by-Step Procedure
-
Preparation: To a series of glass vials, add an excess amount of this compound to a precisely known volume of the test solvent (e.g., add 200 mg to 5 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm).
-
Establishing Equilibrium (Self-Validation): The trustworthiness of the result hinges on ensuring true equilibrium has been reached. This is not assumed but proven.
-
After 24 hours, pause agitation, allow the solid to settle, and carefully withdraw a small aliquot of the supernatant.
-
Filter and analyze the concentration.
-
Repeat this sampling process at 36 hours and 48 hours.
-
Equilibrium is considered reached when the last two consecutive measurements show a concentration variation of less than 5%. If not, continue agitation and sampling until this criterion is met.
-
-
Sample Collection and Preparation: Once equilibrium is confirmed, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
-
Quantification:
-
Prepare a calibrated stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Create a series of calibration standards (e.g., 5-6 points) covering the expected concentration range.
-
Accurately dilute the filtered sample to fall within the calibration curve.
-
Analyze the standards and the diluted sample by HPLC.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at that temperature.
-
Conclusion and Application
The solubility of this compound is a critical parameter that is highly sensitive to the solvent environment, particularly the pH of aqueous solutions. Due to its zwitterionic nature, solubility is minimized near its isoelectric point and significantly enhanced in acidic or basic conditions. For organic solvents, its solubility will be a balance between the polarity of the solvent and the hydrophobic nature of the phenyl group.
By implementing the robust, self-validating shake-flask protocol detailed herein, researchers can generate reliable and reproducible solubility data. This information is fundamental for designing efficient synthetic routes, developing stable pharmaceutical formulations, and ensuring predictable behavior in downstream applications. The causality-driven approach—understanding the why behind the solubility behavior—empowers scientists to make informed decisions in solvent selection and process optimization, ultimately accelerating research and development timelines.
References
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
Introduction: The Thermodynamic Foundation of a Key Chiral Building Block
An In-depth Technical Guide to the Thermodynamic Properties of (S)-3-Amino-3-phenylpropionic Acid
This compound, a non-proteinogenic β-amino acid, serves as a pivotal chiral intermediate in modern pharmaceutical synthesis.[1][2][3][4] Its structure is integral to the development of various active pharmaceutical ingredients (APIs), most notably as a key precursor to drugs like (S)-dapoxetine.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of an API's physical and chemical properties is not merely academic; it is the bedrock upon which robust, safe, and effective medicines are built.
The thermodynamic properties of a molecule like this compound dictate its behavior under a vast range of conditions. These properties—including solubility, melting point, and heat capacity—are critical determinants for formulation development, process optimization, polymorph control, and ensuring long-term product stability.[7][8] Neglecting this foundational data can lead to significant challenges in manufacturing, compromised bioavailability, and unforeseen stability issues.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core thermodynamic properties of this compound. We will not only present the available data but also delve into the causality behind experimental choices and provide validated protocols for determining these critical parameters. Our focus is on building a self-validating system of knowledge that empowers researchers to make informed decisions throughout the drug development lifecycle.
Section 1: Core Physicochemical Characteristics
Before delving into complex thermodynamic analysis, it is essential to establish the fundamental physicochemical identity of the compound. These properties form the baseline for all subsequent experimental work.
| Property | Value | Source(s) |
| Chemical Name | (S)-3-Amino-3-phenylpropanoic acid | [2][9] |
| Synonyms | (S)-β-Phenylalanine, this compound | [2][6] |
| CAS Number | 40856-44-8 | [1][2][9][10] |
| Molecular Formula | C₉H₁₁NO₂ | [1][9][11] |
| Molecular Weight | 165.19 g/mol | [1][9][11] |
| Appearance | White to off-white crystalline powder | [1][9] |
The structure of this compound is unique in that it contains both a basic amino group and an acidic carboxylic acid group. This allows it to exist as a zwitterion at neutral pH, a characteristic that profoundly influences its solubility and intermolecular interactions.[9][12]
Section 2: Solubility Profiling: The Gateway to Bioavailability
Solubility is arguably one of the most critical thermodynamic parameters for any API. It directly influences bioavailability, dictates formulation strategies, and is a key factor in designing efficient crystallization and purification processes.[7][13]
Qualitative Solubility Overview
The zwitterionic nature of this compound makes it a polar molecule. Consequently, its solubility is highly dependent on the polarity of the solvent system.[12]
-
Soluble in: Polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[9][12]
-
Moderately Soluble in: Water.[9]
-
Poorly Soluble in: Non-polar organic solvents like hexane and diethyl ether.[9][12]
This profile is consistent with the principle of "like dissolves like." The strong intermolecular hydrogen bonding and electrostatic interactions within the crystalline lattice of this amino acid require a solvent capable of disrupting this network.
Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method
To move beyond qualitative descriptions, a robust quantitative analysis is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.
Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is deliberate: prolonged agitation ensures maximum solid-solvent interaction, precise temperature control is critical as solubility is temperature-dependent, and post-filtration analysis by a validated HPLC method ensures accurate quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials and place them in a constant-temperature orbital shaker set to 25 °C (or another physiologically relevant temperature). Agitate the vials for a minimum of 48 hours. Scientist's Note: It is advisable to take samples at 24, 48, and 72 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the filtered sample with a known volume of a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve prepared with known concentrations of this compound.
Section 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Thermal analysis provides invaluable information about the melting behavior, decomposition, and potential polymorphism of an API. Differential Scanning Calorimetry (DSC) is a cornerstone technique for this characterization, measuring the heat flow into or out of a sample as a function of temperature.[14]
Known Thermal Behavior
This compound is reported to have a melting point that coincides with its decomposition, typically in the range of 210-215 °C .[9] This is a common characteristic of amino acids, where the energy required for melting is high enough to also initiate the breaking of chemical bonds.
Experimental Protocol: Characterizing Thermal Transitions with DSC
Causality Behind the Protocol: The goal of this DSC experiment is to precisely determine the onset of melting, the peak melting temperature, and the associated enthalpy change (ΔH). An inert nitrogen atmosphere is used to prevent oxidative degradation, which could interfere with the thermal transitions of interest. The chosen heating rate (10 °C/min) provides a good balance between signal resolution and experimental efficiency.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to enclose the sample. For volatile samples or to study processes involving off-gassing, a pinhole lid may be used, but for melting point determination, a standard sealed pan is preferable.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram.
-
Melting Point (Tₘ): Identify the endothermic peak corresponding to melting. The onset temperature of this peak is typically reported as the melting point.
-
Enthalpy of Fusion (ΔH_fus): Integrate the area under the melting peak to determine the enthalpy of fusion. Scientist's Note: Because melting and decomposition occur concurrently for this compound, the measured enthalpy will represent the total energy of both processes. This should be explicitly noted as an "enthalpy of transition" rather than a pure "enthalpy of fusion."
-
Section 4: Integrated Thermodynamic Workflow
The thermodynamic characterization of an API is not a series of isolated experiments but an integrated workflow. Data from solubility studies, thermal analysis, and other techniques like thermogravimetric analysis (TGA) and X-ray powder diffraction (PXRD) must be synthesized to build a complete picture of the material's behavior. This is especially critical for identifying and controlling polymorphism, the ability of a compound to exist in multiple crystal forms, which can have drastically different thermodynamic properties.[16]
Caption: Influence of thermodynamic properties on drug development outcomes.
Conclusion
The thermodynamic properties of this compound are not just data points on a specification sheet; they are guiding principles for its successful application in pharmaceutical development. While a comprehensive dataset for this specific molecule requires dedicated experimental work, the protocols and rationale provided in this guide establish a clear path for obtaining this critical information. By systematically evaluating its solubility and thermal behavior, researchers can mitigate risks in process development, design more effective formulations, and ultimately ensure the quality and stability of the final drug product. This foundational understanding is indispensable for harnessing the full potential of this valuable chiral building block.
References
- Pharma Innov
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]
- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]
- LookChem. Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid. [Link]
- ResearchGate. (PDF) APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. [Link]
- PubMed. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]
- Teva api (TAPI). Defining the right physical properties of API. [Link]
- ACS Publications. Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. [Link]
- ACS Publications. Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. [Link]
- NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
- MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 7. alfa-chemclinix.com [alfa-chemclinix.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 40856-44-8|this compound|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 16. tapi.com [tapi.com]
(S)-3-Amino-3-phenylpropionic Acid: A Keystone for the Next Generation of Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of non-natural amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry, enabling the design of therapeutics with enhanced potency, stability, and novel biological activities. Among these, (S)-3-amino-3-phenylpropionic acid, a β-amino acid, has emerged as a critical building block. Its unique structural properties confer significant advantages over its α-amino acid counterparts, most notably the ability to form stable, well-defined secondary structures in relatively short peptide sequences and remarkable resistance to proteolytic degradation. This guide provides a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of β-peptides and peptidomimetics. We will delve into the mechanistic rationale behind synthetic protocols, offering field-proven insights to navigate the complexities of incorporating this valuable moiety into peptide chains.
The Strategic Advantage of this compound in Peptide Design
This compound is a chiral, non-proteinogenic β-amino acid distinguished by the placement of its amino group on the β-carbon, two atoms away from the carboxylate group.[1] This seemingly subtle structural alteration has profound implications for the resulting peptide's architecture and function. Unlike natural peptides composed exclusively of α-amino acids, peptides incorporating β-amino acids, known as β-peptides, exhibit unique folding patterns and enhanced stability.[1][2]
The phenyl group of this compound introduces an aromatic moiety, which can be crucial for receptor binding and enzyme inhibition through π-π stacking and hydrophobic interactions.[3] Furthermore, the specific stereochemistry at the β-carbon influences the helical propensity and overall conformation of the peptide backbone.[1]
The primary impetus for incorporating this compound and other β-amino acids into therapeutic peptides is to overcome the inherent limitations of natural peptides, namely their rapid degradation by proteases in vivo.[1][4] The altered backbone of β-peptides is not recognized by these enzymes, leading to a significantly extended half-life and improved pharmacokinetic profile.[1][2][4]
| Property | This compound |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid[5] |
| Molecular Formula | C₉H₁₁NO₂[5] |
| Molecular Weight | 165.19 g/mol [5] |
| Chirality | (S)-configuration at the β-carbon[5] |
| Key Features | β-amino acid, aromatic side chain |
| Primary Applications | Peptide synthesis, pharmaceutical development[6] |
Structural Landscape of β-Peptides Derived from this compound
The additional methylene group in the backbone of β-amino acids affords greater conformational flexibility compared to α-amino acids.[2] Paradoxically, this flexibility allows β-peptides to adopt highly ordered and stable secondary structures, even in short sequences.[2][7][8] These structures are stabilized by intramolecular hydrogen bonds and include various helices (such as the 14-helix, 12-helix, and 10/12-helix) and extended strands.[1][2][4][8] The specific type of helix formed is dependent on the substitution pattern of the β-amino acid residues.[1][8]
The incorporation of this compound, a β³-amino acid (where the substituent is on the carbon adjacent to the amine), favors the formation of a 14-helix.[1][7] This structure is characterized by a 14-membered hydrogen-bonded ring formed between the C=O of residue i and the N-H of residue i+2.[7]
Caption: Schematic of the 14-helix hydrogen bonding pattern in β-peptides.
Synthetic Strategies for Incorporating this compound
The incorporation of this compound into a peptide sequence can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[3] SPPS is generally the preferred method for its efficiency and ease of purification.[9][10]
Protecting Group Strategy: A Critical Choice
A robust protecting group strategy is paramount for successful peptide synthesis. The most common approach for SPPS is the Fmoc/tBu strategy, which offers mild deprotection conditions.[11][12]
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. It is stable to acidic conditions but readily cleaved by a secondary amine, typically piperidine.[11][12]
-
Side Chain Protection: For amino acids with reactive side chains, acid-labile protecting groups such as tert-butyl (tBu) are employed.[11][12] this compound itself does not have a reactive side chain requiring protection.
Caption: The Fmoc/tBu solid-phase peptide synthesis cycle.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the incorporation of Fmoc-(S)-3-amino-3-phenylpropionic acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
Fmoc-(S)-3-amino-3-phenylpropionic acid
-
Coupling reagent (e.g., HATU, HBTU, DIC/HOBt)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-(S)-3-amino-3-phenylpropionic acid. For example, using HATU, dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to react for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The longer coupling time is often necessary for β-amino acids due to potential steric hindrance.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly as described in step 2.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Causality Behind Experimental Choices:
-
Excess Reagents: The use of excess amino acids and coupling reagents in SPPS drives the reaction to completion, which is crucial for achieving high yields of the desired peptide.[13]
-
Coupling Reagents: Reagents like HATU and HBTU are highly efficient and minimize racemization.[14][15][16] The choice of coupling reagent can be critical, especially for sterically hindered amino acids like β-amino acids.
-
Washing Steps: Extensive washing is essential to remove unreacted reagents and byproducts that could interfere with subsequent steps.[10]
-
Cleavage Cocktail: The composition of the cleavage cocktail is designed to efficiently cleave the peptide from the resin and remove all protecting groups while minimizing side reactions. Scavengers like triisopropylsilane (TIS) are included to quench reactive cations generated during cleavage.
Solution-Phase Synthesis
While less common for routine peptide synthesis, solution-phase synthesis can be advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.[17][18] The general principles of protection and coupling remain the same as in SPPS, but purification after each step is typically performed by extraction or crystallization.[17]
Sources
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Beta-peptide [bionity.com]
- 5. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. biovera.com.au [biovera.com.au]
- 12. scispace.com [scispace.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
(S)-3-Amino-3-phenylpropionic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-3-Amino-3-phenylpropionic acid, also known as (S)-β-phenylalanine, is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has positioned it as a compelling candidate for therapeutic development, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its chemical properties, mechanism of action, and potential therapeutic applications. We will explore its role as a GABA analog, its potential as a neuroprotective agent, and its utility as a versatile building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the experimental methodologies and preclinical data that underpin the therapeutic promise of this intriguing molecule.
Introduction and Chemical Profile
This compound is the (S)-enantiomer of 3-amino-3-phenylpropionic acid.[1] It is a white to off-white crystalline powder with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2] This compound is recognized for its potential in pharmaceutical research, particularly in the development of neuroprotective agents and as a building block in peptide synthesis.[2] Its unique structure allows it to interact with neurotransmitter systems, making it a valuable candidate for studies related to neurological disorders.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | |
| Synonyms | (S)-β-Phenylalanine, (S)-beta-Phenylalanine, L-β-Phe-OH, H-β-Phe-OH | [2][3] |
| CAS Number | 40856-44-8 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Mechanism of Action: A Focus on the GABAergic System
The primary mechanism of action of 3-amino-3-phenylpropionic acid is believed to be its interaction with the GABAergic system. It is a structural analogue of GABA, the main inhibitory neurotransmitter in the central nervous system.[4] Specifically, it has been investigated for its activity at GABA-B receptors.
However, a critical consideration is the stereoselectivity of this interaction. Preclinical studies on the closely related compound phenibut (4-amino-3-phenylbutanoic acid) have demonstrated that the pharmacological activity at the GABA-B receptor resides primarily in the (R)-enantiomer.[1][3] The (S)-enantiomer of phenibut was found to be largely inactive at the GABA-B receptor.[1][3] This highlights the importance of stereochemistry in the design and evaluation of GABA-B receptor modulators.
One preclinical study using the racemic mixture (DL-β-Phenylalanine) demonstrated that it inhibits baclofen-induced gastric acid secretion.[4] Since baclofen is a selective GABA-B receptor agonist, this finding provides indirect evidence of an interaction with the GABA-B receptor system.[4]
Visualizing the Hypothesized GABA-B Receptor Interaction
Caption: Hypothesized interaction of this compound with the GABA-B receptor signaling pathway.
Potential Therapeutic Applications
The potential therapeutic applications of this compound stem from its hypothesized interaction with the GABAergic system and its role as a versatile chemical scaffold.
Anxiolytic and Antidepressant Effects
Given its structural similarity to GABA and the known anxiolytic effects of GABA-B receptor agonists, this compound is a candidate for the development of novel anxiolytic agents. Preclinical studies on β-alanine, a structurally related compound, have shown that dietary supplementation can enhance behavioral resilience to stress in an animal model of PTSD.[5] While this provides a rationale for investigating the anxiolytic potential of β-amino acids, specific preclinical studies on the anxiolytic effects of this compound are needed.
Spasticity
GABA-B receptor agonists, such as baclofen, are established treatments for spasticity.[6] The potential of this compound to modulate GABA-B receptor activity suggests its possible utility in managing spasticity associated with conditions like multiple sclerosis, spinal cord injury, and stroke. However, as with its anxiolytic potential, dedicated preclinical studies are required to validate this application.
Neuroprotection
This compound is recognized for its potential in the development of neuroprotective agents.[2] This could be attributed to several mechanisms, including the modulation of inhibitory neurotransmission, which can counteract excitotoxicity, a common pathway of neuronal damage in various neurological disorders.
Building Block for Novel Therapeutics
Beyond its intrinsic biological activity, this compound serves as a valuable chiral building block in medicinal chemistry. Its incorporation into peptide synthesis can enhance the stability and bioactivity of peptide-based therapeutics.[2] Furthermore, derivatives of 3-amino-3-phenylpropionic acid are being explored for other therapeutic areas, such as oncology. For instance, novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been designed and synthesized as potent inhibitors of aminopeptidase N (APN/CD13), a target for anti-cancer drug development.
Experimental Protocols
This section outlines key experimental methodologies for investigating the therapeutic potential of this compound.
In Vitro GABA-B Receptor Binding Assay
This protocol is adapted from established methods for characterizing GABA-B receptor binding.
Objective: To determine the binding affinity of this compound to the GABA-B receptor.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions like the cerebellum)
-
[³H]-Baclofen or [³H]-GABA (radioligand)
-
This compound (test compound)
-
Unlabeled baclofen or GABA (for determining non-specific binding)
-
Tris-HCl buffer
-
CaCl₂
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer.
-
Binding Assay: In a series of tubes, combine the prepared brain membranes, the radioligand ([³H]-baclofen or [³H]-GABA) at a fixed concentration, and varying concentrations of the test compound, this compound.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled baclofen or GABA) from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) to quantify the binding affinity.
Visualizing the In Vitro Binding Assay Workflow
Caption: A streamlined workflow for an in vitro GABA-B receptor binding assay.
In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.
Animals: Male mice or rats.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Testing: Place each animal individually in the center of the elevated plus maze, facing one of the open arms.
-
Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Its structural relationship to GABA and its potential to interact with the GABA-B receptor system warrant further investigation.
Key areas for future research include:
-
Stereospecific GABA-B Receptor Binding: Definitive studies are needed to determine the binding affinities of both the (S)- and (R)-enantiomers of 3-amino-3-phenylpropionic acid to the GABA-B receptor to elucidate the active enantiomer.
-
Preclinical Efficacy Studies: Rigorous preclinical studies in animal models of anxiety, spasticity, and neurodegeneration are essential to validate the therapeutic potential of the active enantiomer.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationships, is crucial for advancing this compound towards clinical development.
-
Exploration of Derivatives: The use of this compound as a chiral building block for the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties should be actively pursued.
References
- Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. [Link]
- PubChem. Compound Summary for CID 686704, (3S)-3-amino-3-phenylpropanoic acid.
- Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Accessed January 8, 2026. [Link]
- Jones, M. V., & Westbrook, G. L. (1995). Defining affinity with the GABAA receptor. Neuron, 15(1), 181–191. [Link]
- Hoffman, J. R., Gepner, Y., Stout, J. R., Hoffman, M. W., & Ben-Shushan, T. (2018). β-Alanine supplemented diets enhance behavioral resilience to stress exposure in an animal model of PTSD. Amino acids, 50(10), 1455–1468. [Link]
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. science.rsu.lv [science.rsu.lv]
- 4. researchgate.net [researchgate.net]
- 5. β-Alanine supplemented diets enhance behavioral resilience to stress exposure in an animal model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
Methodological & Application
Protocol for the Asymmetric Synthesis of (S)-3-Amino-3-phenylpropionic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of (S)-3-Amino-3-phenylpropionic Acid in Medicinal Chemistry
This compound, also known as (S)-β-phenylalanine, is a chiral non-proteinogenic β-amino acid of significant interest in the pharmaceutical industry. Its structural motif is a key component in a variety of bioactive molecules and approved drugs. The incorporation of β-amino acids into peptides can confer enhanced stability against enzymatic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles. Furthermore, the unique conformational properties of β-peptides allow for the design of novel therapeutics with specific secondary structures. Given its importance, the development of efficient and stereoselective synthetic routes to enantiomerically pure this compound is a critical endeavor for drug discovery and development.
This application note provides detailed protocols for three distinct and reliable methods for the asymmetric synthesis of this compound:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A highly efficient method for establishing the desired stereocenter through catalytic reduction of a prochiral precursor.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high enantioselectivity of enzymes to resolve a racemic mixture.
-
Chiral Auxiliary-Mediated Synthesis: A classic and robust diastereoselective method that provides excellent stereocontrol.
Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and key experimental considerations to ensure successful implementation in the laboratory.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of (Z)-Methyl α-Acetamidocinnamate
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This protocol details the enantioselective hydrogenation of (Z)-methyl α-acetamidocinnamate, a readily accessible precursor, using a chiral rhodium catalyst. The choice of a chiral phosphine ligand is crucial for achieving high enantioselectivity.
Scientific Principle
The catalytic cycle involves the coordination of the prochiral olefin to the chiral rhodium complex. Hydrogen gas then adds to the metal center, and subsequent migratory insertion of the olefin into a rhodium-hydride bond followed by reductive elimination yields the enantiomerically enriched product and regenerates the catalyst. The stereochemical outcome is dictated by the chiral environment created by the ligand around the rhodium center, which favors the formation of one diastereomeric intermediate over the other.
Experimental Workflow
using (s)-3-amino-3-phenylpropionic acid in solid-phase peptide synthesis
An In-Depth Guide to the Application of (S)-3-Amino-3-phenylpropionic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Universe with β-Amino Acids
The incorporation of non-canonical amino acids into peptide sequences is a transformative strategy in medicinal chemistry and drug development.[1][2] Among these, β-amino acids, such as this compound (also known as β-phenylalanine), offer profound advantages. By introducing an additional carbon atom into the peptide backbone, these building blocks confer remarkable properties, including enhanced proteolytic stability, the ability to form unique secondary structures like helices and turns, and the potential to mimic natural peptide conformations with improved pharmacokinetics.[3][4][5] β-Phenylalanine derivatives are of particular interest as they can serve as scaffolds for pharmacomodulation, leveraging their chiral, pseudopeptidic nature to be recognized by biological systems while resisting degradation.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of Fmoc-(S)-3-amino-3-phenylpropionic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer troubleshooting insights to empower researchers in their synthesis of novel, high-value peptidomimetics.
The Unique Chemistry of this compound in SPPS
This compound is a β-amino acid, distinguished by the placement of its amino group on the beta-carbon relative to the carboxyl group. This structural feature is the source of its unique contributions to peptide chemistry. For use in standard Fmoc-based SPPS, the amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7][8]
The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[6][7] It remains stable during the acid-catalyzed coupling steps but is efficiently removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids without damaging the growing peptide chain or its acid-labile side-chain protecting groups.[9][10][11]
Caption: Structure of Fmoc-(S)-3-amino-3-phenylpropionic acid.
Core Workflow: The Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue. The incorporation of Fmoc-(S)-3-amino-3-phenylpropionic acid follows this fundamental workflow, albeit with specific optimizations.
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).
Experimental Protocols
PART 1: Materials and Reagents
| Category | Item | Supplier Recommendation | Purpose |
| Amino Acids | Fmoc-(S)-3-amino-3-phenylpropionic acid | Verified Purity >98% | Building block |
| Standard Fmoc-L-amino acids | Synthesis Grade | Standard building blocks | |
| Resins | Rink Amide Resin (for C-terminal amides) | 0.4-0.8 mmol/g loading | Solid support |
| Wang Resin (for C-terminal acids) | 0.4-0.8 mmol/g loading | Solid support | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary reaction/wash solvent |
| Dichloromethane (DCM) | Anhydrous | Resin swelling & washing | |
| Deprotection | Piperidine | Reagent Grade | Fmoc removal |
| Coupling Reagents | HBTU, HATU, HOBt | Synthesis Grade | Carboxyl group activation |
| Base | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation base |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |
| Scavengers | Triisopropylsilane (TIS), Water (H₂O) | Reagent Grade | Cation scavenging during cleavage |
| Analysis | Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification |
PART 2: Step-by-Step Synthesis Protocol
This protocol outlines a standard manual synthesis on a 0.1 mmol scale.
1. Resin Swelling and Preparation
-
Rationale: Proper swelling of the polystyrene resin beads is critical to ensure that reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[12]
-
Procedure:
-
Place the resin (e.g., 250 mg of 0.4 mmol/g Rink Amide resin) into a fritted peptide synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
2. Initial Fmoc Deprotection (If using a pre-loaded resin)
-
Rationale: The first amino acid on a pre-loaded resin is N-terminally Fmoc-protected. This group must be removed to expose the free amine for the first coupling reaction.
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
3. Coupling of Fmoc-(S)-3-amino-3-phenylpropionic acid
-
Rationale: β-amino acids often exhibit slower coupling kinetics than their α-counterparts due to steric hindrance. Therefore, a more potent activating agent (HATU) and a slightly longer reaction time are recommended to ensure the reaction goes to completion.
-
Procedure:
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (3 eq., ~116 mg for 0.1 mmol scale) and HATU (2.9 eq., ~110 mg) in DMF (2 mL).
-
Add DIPEA (6 eq., ~105 µL) to the activation solution. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of beads to check for the presence of free amines. A negative result indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
4. Subsequent Synthesis Cycles
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence until the desired peptide is assembled.
5. Final Cleavage and Deprotection
-
Rationale: A strong acid, TFA, is used to cleave the peptide from the resin support and simultaneously remove acid-labile side-chain protecting groups. Scavengers are crucial to prevent reactive cationic species from modifying sensitive residues.
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin (approx. 10 mL/g of initial resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
6. Purification and Analysis
-
Rationale: The crude product contains the target peptide along with deletion sequences and products of side reactions. Reverse-phase HPLC is the standard method for purification.
-
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the collected fractions by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain a fluffy white powder.
-
Confirm the final product's identity and purity via analytical LC-MS and determine the net peptide content via amino acid analysis (AAA).[13]
-
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of β-Amino Acid | 1. Steric hindrance leading to slow kinetics. 2. On-resin aggregation of the growing peptide chain.[14] | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Use a Stronger Activator: Switch from HBTU to HATU or PyBOP.[15] 3. Increase Time/Temperature: Extend coupling time to 4-6 hours or use microwave-assisted SPPS to accelerate the reaction.[16] |
| Peptide Aggregation | Hydrophobic sequences, particularly those containing multiple aromatic or β-branched residues, can fold and aggregate on the resin, blocking reactive sites.[14] | 1. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or mixed with DMF. 2. Incorporate Disrupting Elements: If possible in the sequence design, introduce pseudoprolines or other "kink-inducing" residues prior to the difficult region.[17] 3. Use Low-Load Resins: A lower loading capacity increases the distance between peptide chains, reducing intermolecular aggregation. |
| Racemization | Over-activation of the carboxylic acid, particularly when using strong bases like DIPEA. | 1. Use Additives: Ensure HOBt or an equivalent is used with carbodiimide or uronium/aminium salt activators. 2. Change Base: Substitute DIPEA with a less hindered base like 2,4,6-collidine, especially for sensitive residues.[15] 3. Minimize Pre-activation Time: Add the activation mixture to the resin immediately after adding the base. |
| Aspartimide Formation (if Asp is present) | Base-catalyzed cyclization of aspartic acid residues during the piperidine deprotection step, a common side reaction in Fmoc chemistry.[18] | 1. Reduce Deprotection Time: Use shorter, repeated treatments with 20% piperidine. 2. Use DBU/Piperidine: Employ a solution of 2% DBU / 2% piperidine in DMF for faster, more efficient Fmoc removal, reducing overall base exposure time.[11] 3. Protect the Backbone: For extremely sensitive sequences (e.g., Asp-Gly), use a backbone-protected dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[18] |
References
- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: Taylor & Francis Online URL:[Link]
- Title: Streamlined Analysis of Synthetic Peptides with Non-Standard Amino Acid Chemistry Source: Waters Corpor
- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: National Institutes of Health (PMC) URL:[Link]
- Title: Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting Source: RSC Publishing URL:[Link]
- Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Public
- Title: Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors Source: The Australian N
- Title: Synthesis of Novel Peptides Using Unusual Amino Acids Source: Brieflands URL:[Link]
- Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: National Institutes of Health (PMC) URL:[Link]
- Title: Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities Source: MDPI URL:[Link]
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL:[Link]
- Title: Amino Acid-Protecting Groups Source: SciSpace URL:[Link]
- Title: Protecting Groups in Peptide Synthesis Source: National Institutes of Health (PubMed) URL:[Link]
- Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL:[Link]
- Title: Design of peptides with non-canonical amino acids using flow m
- Title: Mastering Protecting Groups in Peptide Synthesis Source: SBS Genetech URL:[Link]
- Title: Solid Phase Synthesis-- What are the major problems in the lab? Source: Reddit URL:[Link]
- Title: SPPS Tips For Success Handout Source: Mesa Labs URL:[Link]
- Title: Advances in Fmoc solid‐phase peptide synthesis Source: National Institutes of Health (PMC) URL:[Link]
- Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL:[Link]
- Title: Fmoc-3-amino-3-phenylpropionic acid Source: MySkinRecipes URL:[Link]
- Title: Methods and protocols of modern solid phase peptide synthesis Source: HAL Open Science URL:[Link]
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL:[Link]
- Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Title: Peptides, solid-phase synthesis and characterization Source: Electronic Journal of Biotechnology URL:[Link]
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc-3-amino-3-phenylpropionic acid [myskinrecipes.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. reddit.com [reddit.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Resolution of Racemic 3-Amino-3-phenylpropionic Acid
Introduction: The Significance of Chiral β-Amino Acids
Enantiomerically pure β-amino acids are critical building blocks in modern pharmaceuticals. 3-Amino-3-phenylpropionic acid, a key chiral intermediate, is integral to the synthesis of various bioactive molecules, including potent anticancer agents and novel antibiotics.[1][2] Traditional chemical methods for resolving racemic mixtures often involve harsh conditions and hazardous reagents. In contrast, enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient alternative, operating under mild physiological conditions.[]
This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of racemic 3-amino-3-phenylpropionic acid. We will delve into two primary, field-proven methodologies: lipase-catalyzed hydrolysis of β-amino esters and penicillin G acylase-mediated hydrolysis of N-acetylated β-amino acids. Furthermore, we will explore the principles and practical steps for enzyme immobilization to enhance catalyst stability and reusability, a critical aspect for scalable and cost-effective processes.
Core Principles of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted. This results in a mixture of a product with high enantiomeric purity and the unreacted substrate, also with high enantiomeric purity. The success of this process is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and the enantioselectivity (E-value) of the enzyme for the specific transformation. A high E-value is indicative of a more efficient and selective resolution.
Methodology 1: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-Amino-3-phenylpropanoate
Lipases, particularly from Burkholderia cepacia (formerly Pseudomonas cepacia), are widely recognized for their versatility and high enantioselectivity in the hydrolysis of a broad range of esters.[4] In this method, the racemic 3-amino-3-phenylpropionic acid is first esterified (e.g., to its ethyl ester). The lipase then selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, allowing for their separation based on differing physicochemical properties.
Experimental Workflow: Lipase-Catalyzed Resolution
Caption: Workflow for lipase-catalyzed resolution of racemic 3-amino-3-phenylpropanoate.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: Synthesize ethyl 3-amino-3-phenylpropanoate from racemic 3-amino-3-phenylpropionic acid using standard esterification methods (e.g., thionyl chloride in ethanol).
-
Enzymatic Reaction Setup:
-
In a temperature-controlled vessel, prepare a biphasic system consisting of a phosphate buffer (0.1 M, pH 7.0) and an organic co-solvent such as toluene or methyl tert-butyl ether (MTBE) (e.g., 1:1 v/v). The use of an organic co-solvent can enhance substrate solubility and in some cases, enzyme selectivity.
-
Add the racemic ethyl 3-amino-3-phenylpropanoate to a final concentration of 50-100 mM.
-
Introduce the lipase from Burkholderia cepacia (free or immobilized) at a loading of 10-20 mg/mL of the aqueous phase.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30-45°C with gentle agitation (e.g., 150-200 rpm) to ensure adequate mixing of the phases.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Product Separation:
-
Once the desired conversion is reached, separate the organic and aqueous phases.
-
Acidify the aqueous phase to pH 2-3 with 1M HCl. This will protonate the newly formed this compound, which can then be extracted with an organic solvent like ethyl acetate.
-
The organic phase from the initial separation contains the unreacted (R)-ethyl 3-amino-3-phenylpropanoate. This can be isolated by evaporation of the solvent. The ester can be subsequently hydrolyzed to the (R)-acid if desired.
-
-
Analysis: Determine the enantiomeric excess of the (S)-acid and the (R)-ester using chiral HPLC (see Section 6 for a detailed analytical protocol).
Methodology 2: Penicillin G Acylase (PGA) Catalyzed Hydrolysis of N-Acetyl-3-amino-3-phenylpropionic Acid
Penicillin G Acylase (PGA) is a robust industrial enzyme renowned for its role in the production of semi-synthetic β-lactam antibiotics.[5][6] Its application has expanded to the kinetic resolution of a variety of chiral compounds, including β-amino acids.[7] This method involves the enantioselective hydrolysis of the amide bond in N-acetylated racemic 3-amino-3-phenylpropionic acid.
Experimental Workflow: PGA-Catalyzed Resolution
Caption: Workflow for PGA-catalyzed resolution of N-acetyl-3-amino-3-phenylpropionic acid.
Detailed Protocol: PGA-Catalyzed Hydrolysis
-
Substrate Preparation: Prepare racemic N-acetyl-3-amino-3-phenylpropionic acid by reacting racemic 3-amino-3-phenylpropionic acid with acetic anhydride under basic conditions.[1]
-
Enzymatic Reaction Setup:
-
In a pH-stat or a well-buffered reaction vessel, dissolve the racemic N-acetyl-3-amino-3-phenylpropionic acid in a suitable buffer (e.g., 0.1 M phosphate or Tris-HCl buffer, pH 7.5-8.0) to a concentration of 25-50 mM.
-
Add immobilized or free Penicillin G Acylase (e.g., from E. coli or Achromobacter sp.) to the reaction mixture. A typical enzyme loading is 50 units per 25 mL of reaction mixture.[5]
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30-37°C.
-
Keep the pH constant at 7.5-8.0 by the controlled addition of a base (e.g., 2 M NH4OH or NaOH) using a pH-stat. The consumption of base is a direct measure of the reaction progress.
-
Monitor the reaction by chiral HPLC until approximately 50% of the racemic substrate has been hydrolyzed.
-
-
Work-up and Product Separation:
-
Terminate the reaction by removing the immobilized enzyme by filtration or by denaturing the free enzyme (e.g., by heating or pH shift).
-
The separation of the produced (R)-3-amino-3-phenylpropionic acid from the unreacted (S)-N-acetyl-3-amino-3-phenylpropionic acid can be achieved by:
-
Ion-exchange chromatography: At a neutral pH, the amino acid will bind to a cation-exchange resin, while the N-acetylated form will not.
-
pH adjustment and extraction: Adjust the pH of the solution to 2-3 with 1M HCl. The N-acetylated acid will be protonated and can be extracted with an organic solvent like ethyl acetate, leaving the protonated amino acid in the aqueous phase.
-
-
-
Analysis: Determine the enantiomeric excess of the product and the unreacted substrate by chiral HPLC.
Comparative Overview of Resolution Methods
| Parameter | Lipase-Catalyzed Hydrolysis of Ester | PGA-Catalyzed Hydrolysis of N-Acetyl Acid |
| Substrate | Racemic ethyl 3-amino-3-phenylpropanoate | Racemic N-acetyl-3-amino-3-phenylpropionic acid |
| Enzyme | Lipase (e.g., Burkholderia cepacia) | Penicillin G Acylase (e.g., from E. coli) |
| Typical Product | This compound | (R)-3-amino-3-phenylpropionic acid |
| Reaction Medium | Biphasic (buffer/organic co-solvent) | Aqueous buffer |
| pH | ~7.0 | 7.5 - 8.0 |
| Temperature | 30 - 45°C | 30 - 37°C |
| Advantages | High enantioselectivity, broad substrate scope | Well-established industrial enzyme, aqueous system |
| Considerations | Requires initial esterification of the substrate | Requires initial N-acetylation of the substrate |
Enzyme Immobilization: Enhancing Stability and Reusability
Immobilizing enzymes on solid supports is a cornerstone of industrial biocatalysis. It not only simplifies the separation of the enzyme from the reaction mixture but also often enhances the enzyme's stability against changes in temperature and pH.[8][9] Epoxy-activated supports are particularly effective for covalent immobilization, forming stable bonds with nucleophilic groups on the enzyme surface.[10]
Protocol: Immobilization of Penicillin G Acylase on Epoxy-Activated Support
-
Support Preparation:
-
Use a commercial epoxy-activated support (e.g., epoxy-activated methacrylate resin).
-
Wash the support thoroughly with distilled water to remove any preservatives.
-
-
Enzyme Solution Preparation:
-
Prepare a solution of Penicillin G Acylase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The optimal enzyme concentration should be determined empirically but a starting point of 5-10 mg/mL is common.
-
-
Immobilization Reaction:
-
Add the washed epoxy-activated support to the enzyme solution in a sealed vessel.
-
Allow the mixture to incubate at room temperature (20-25°C) with gentle shaking for 24-48 hours. The covalent bonds form between the epoxy groups on the support and amine groups (e.g., lysine residues) on the enzyme surface.[10]
-
-
Post-Immobilization Washing:
-
After the incubation period, filter the support to remove the enzyme solution.
-
Wash the immobilized enzyme preparation extensively with the immobilization buffer to remove any non-covalently bound enzyme.
-
Perform a final wash with a high salt buffer (e.g., 1 M NaCl in the immobilization buffer) to further remove any adsorbed enzyme, followed by a final wash with the buffer.
-
-
Activity Assay and Storage:
-
Determine the activity of the immobilized enzyme using a standard assay (e.g., hydrolysis of penicillin G).
-
Store the immobilized enzyme preparation at 4°C in a suitable buffer.
-
Analytical Methods: Chiral HPLC for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[11][12]
Detailed Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for the separation of underivatized amino acid enantiomers.[2] Alternatively, Pirkle-type columns like (R,R) Whelk-O1 can also provide good resolution.[12]
-
Mobile Phase:
-
For a teicoplanin-based column, a mobile phase of water:methanol:formic acid can be effective.[2] The exact ratio should be optimized for the specific application.
-
For a Pirkle-type column, a normal-phase mobile phase such as n-hexane:ethanol:trifluoroacetic acid (TFA):isopropyl amine (e.g., 95:5:0.1:0.025 v/v/v/v) can be used.[12]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 225 nm or 254 nm
-
Injection Volume: 10-20 µL
-
-
Sample Preparation: Dissolve the sample (the resolved amino acid, N-acetylated amino acid, or ester) in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers (A1 and A2) with the following formula:
-
ee (%) = [|A1 - A2| / (A1 + A2)] * 100
-
Conclusion
The enzymatic resolution of racemic 3-amino-3-phenylpropionic acid represents a powerful and sustainable approach for the production of this valuable chiral building block. Both lipase- and penicillin G acylase-catalyzed methods offer high enantioselectivity and operate under mild conditions. The choice between these methods may depend on the desired enantiomer, available starting materials, and downstream processing considerations. Furthermore, the implementation of enzyme immobilization strategies is key to developing robust, scalable, and economically viable processes for the pharmaceutical and fine chemical industries. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement these green biocatalytic technologies.
References
- Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Immobilization of enzymes on heterofunctional epoxy supports.
- Zucca, P., & Sanjust, E. (2014). Immobilization of enzymes on heterofunctional epoxy supports. Molecules, 19(7), 9738-9764.
- Bolshan, Y., & Batey, R. A. (2005). Immobilization of enzymes and proteins on epoxy-activated supports. Organic letters, 7(8), 1487-1490.
- Purolite. (n.d.). Enzyme Immobilization Procedures. Purolite Life Sciences Technical Document.
- Dalla-Vechia, L., et al. (2021). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 22(19), 10473.
- Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review.
- Haginaka, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 225-233.
- Phenomenex. (n.d.).
- Ismail, H., et al. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 10(4), 415-418.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Organic Chemistry: An Indian Journal, 3(3), 124-128.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter, 29.4.
- Wang, Y., et al. (2022). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 10, 968135.
- Brady, D., & van Rantwijk, F. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Methods in Molecular Biology (Vol. 1685, pp. 297-313). Humana Press, New York, NY.
- Fereidouni Velasejerdi, S., & Esmaeili, A. (2021). Investigation of enzymes and solvents in the production process of 6-ammonium penicillanic acid (6-APA) in industry to reduce costs and improve production conditions. Journal of Chemical Health Risks, 11(4), 331-338.
- Chari, M. A., Jeevanram, A., & Syamasundar, K. (2008). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 4(2), 156-158.
- Wölke, J. H., & Voss, C. V. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4253.
- Pérez-Venegas, M., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Beilstein Journal of Organic Chemistry, 13, 1686-1693.
- Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5092.
- Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(25), 4429-4451.
- Atyabi, S. M., et al. (2014). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Journal of Paramedical Sciences, 5(4).
- Martínez-Hernández, J. L., et al. (2010). A process to produce penicillin G acylase by surface-adhesion fermentation using Mucor griseocyanus to obtain 6-aminopenicillanic acid by penicillin G hydrolysis. Journal of Industrial Microbiology & Biotechnology, 37(2), 159-166.
- BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service. BOC Sciences Website.
- Pérez-Venegas, M., et al. (2017). Correction: Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 2529-2530.
- Pop, L. A., et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928.
- Seebach, D., et al. (2004). Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides. Biopolymers, 76(3), 206-243.
Sources
- 1. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. tsijournals.com [tsijournals.com]
HPLC method for chiral separation of 3-amino-3-phenylpropionic acid enantiomers
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of 3-Amino-3-phenylpropionic Acid Enantiomers
Authored by: Gemini, Senior Application Scientist
Abstract
The enantiomers of 3-amino-3-phenylpropionic acid (β-phenylalanine) are critical chiral building blocks in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and other bioactive molecules. The stereochemistry at the C3 carbon is fundamental to the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the enantioselective analysis of this compound are essential for quality control, process monitoring, and regulatory compliance. This document provides a detailed guide to the chiral separation of 3-amino-3-phenylpropionic acid enantiomers by High-Performance Liquid Chromatography (HPLC), presenting two primary methods utilizing distinct chiral stationary phases (CSPs). We will explore the underlying principles of chiral recognition and provide step-by-step protocols, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The enantiomers of 3-amino-3-phenylpropionic acid are no exception; their incorporation into larger molecules dictates the final product's three-dimensional structure and its interaction with biological targets. Therefore, precise quantitation of the enantiomeric purity is a non-negotiable aspect of drug development and manufacturing.
Direct separation of enantiomers on a chiral stationary phase (CSP) is the preferred analytical approach, as it avoids the need for derivatization, which can introduce additional process steps and potential sources of error. This guide focuses on two powerful direct methods leveraging macrocyclic glycopeptide and crown ether-based CSPs, which offer distinct and complementary chiral recognition mechanisms.
Principles of Chiral Recognition
The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. The larger the difference in interaction energy, the greater the separation (resolution).
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These CSPs are exceptionally versatile for separating polar and ionic compounds like amino acids. The teicoplanin molecule, for instance, offers a complex, multi-modal surface for chiral recognition. It contains an "aglycone basket" with charged sites (carboxyl and amino groups), multiple hydroxyl and phenolic groups on sugar moieties, and peptide linkages.[1] This structure allows for a combination of interactions—ionic, hydrogen bonding, dipole-dipole, and inclusion complexation—to form transient diastereomeric complexes with the analyte enantiomers. The subtle differences in the stability of these complexes for the (R)- and (S)-enantiomers lead to their separation. Teicoplanin aglycone phases, which have the sugar moieties removed, can offer enhanced selectivity for amino acids.[2]
-
Crown Ether CSPs: These phases operate on a host-guest complexation principle.[3] The chiral crown ether cavity is specifically designed to complex with protonated primary amines (-NH₃⁺).[4] For an amino acid like 3-amino-3-phenylpropionic acid, analysis is performed in a highly acidic mobile phase (pH 1-2) to ensure the amino group is fully protonated.[4] The enantioselective recognition arises from the three-point interaction between the analyte's protonated amine, the carboxyl group, and the side chain with the chiral barriers of the crown ether structure.
Recommended Methodologies and Protocols
Based on extensive literature and field experience, we present two robust starting methods. Method 1, using a teicoplanin-based CSP, is often the first choice due to its broad applicability and excellent performance in reversed-phase modes.[5][6][7] Method 2 provides a powerful alternative with a completely different selectivity profile.
Method 1: Macrocyclic Glycopeptide CSP (Teicoplanin-Based)
This method is highly effective due to the multi-modal interaction capabilities of the teicoplanin selector. It is compatible with simple, LC-MS friendly mobile phases.
Experimental Protocol
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: Teicoplanin-based CSP, e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade methanol, HPLC-grade water, Formic acid (or Acetic acid).
-
Sample: Racemic (R,S)-3-amino-3-phenylpropionic acid.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Water:Methanol:Formic Acid (e.g., 40:60:0.1 v/v/v). The optimal ratio of water to methanol may require adjustment; a typical starting point is in the 60-80% methanol range.[8] Filter through a 0.45 µm membrane and degas thoroughly.
-
Sample Solution: Dissolve the 3-amino-3-phenylpropionic acid standard or sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol:Formic Acid (40:60:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm or 254 nm
-
Injection Volume: 10 µL
-
Data and Expected Results
The following table summarizes the expected chromatographic performance. Retention times and resolution are approximate and will vary with the specific system, column age, and precise mobile phase composition.
| Parameter | Expected Value | Rationale |
| k₁ (first eluting) | 2.0 - 4.0 | Sufficient retention for interaction with the CSP. |
| k₂ (second eluting) | 2.5 - 5.0 | Well-retained peak. |
| Selectivity (α) | > 1.15 | Indicates differential interaction between enantiomers. |
| Resolution (Rₛ) | > 2.0 | Baseline separation is typically achievable.[1][5] |
Method 2: Chiral Crown Ether CSP
This method offers an orthogonal separation mechanism based on inclusion complexation and is particularly useful for analytes with primary amine groups.[3][4][6]
Experimental Protocol
-
Instrumentation and Materials:
-
HPLC System: As described in Method 1.
-
Chiral Column: Crown ether-based CSP, e.g., CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).
-
Reagents: HPLC-grade acetonitrile (or methanol), HPLC-grade water, Perchloric acid (HClO₄).
-
Sample: Racemic (R,S)-3-amino-3-phenylpropionic acid.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare an aqueous solution of perchloric acid at pH 1.5. A typical mobile phase is a mixture of this acidic aqueous solution and an organic modifier, such as Acetonitrile (e.g., Aqueous HClO₄ pH 1.5 : Acetonitrile = 85:15 v/v).[3] Filter through a 0.45 µm membrane and degas. Caution: Perchloric acid is a strong oxidizer and should be handled with appropriate care.
-
Sample Solution: Dissolve the 3-amino-3-phenylpropionic acid standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter before injection.
-
-
Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
-
Mobile Phase: Aqueous HClO₄ (pH 1.5) / Acetonitrile (85/15, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C (can be lowered to improve resolution)[4]
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Data and Expected Results
For CROWNPAK® CR-I(+) columns, the D-enantiomer (or R-enantiomer for this compound) is expected to elute before the L-enantiomer (S-enantiomer).[4]
| Parameter | Expected Value | Rationale |
| k₁ (R-enantiomer) | 3.0 - 6.0 | Requires strong interaction for separation. |
| k₂ (S-enantiomer) | 4.0 - 8.0 | Longer retention due to more stable complex. |
| Selectivity (α) | > 1.20 | Crown ether phases often provide high selectivity. |
| Resolution (Rₛ) | > 2.5 | Excellent baseline separation is common.[9][10] |
Visualization of Workflow and Logic
A clear workflow is critical for reproducible results. The following diagrams illustrate the overall analytical process and the decision-making logic for method development.
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Decision tree for chiral method development and optimization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation or poor resolution (Rₛ < 1.5) | 1. Incorrect mobile phase composition. 2. Inappropriate CSP for the analyte. 3. High column temperature. | 1. Method 1: Systematically vary the methanol/water ratio. Retention on teicoplanin phases can exhibit a "U-shaped" curve, so both increasing and decreasing the organic content should be tested. 2. Method 2: Ensure the mobile phase pH is low enough (1.0-2.0) to protonate the amine. Lowering the column temperature often increases resolution on crown ether phases.[4] 3. If optimization fails, switch to the alternative method (e.g., from Teicoplanin to Crown Ether). |
| Poor peak shape (tailing) | 1. Secondary ionic interactions with the stationary phase. 2. Sample solvent mismatch with the mobile phase. 3. Column overload. | 1. Ensure the mobile phase contains an appropriate modifier (e.g., formic acid, TFA, or buffer) to control ionization.[8] 2. Always dissolve the sample in the mobile phase. 3. Reduce the injected sample concentration or volume. |
| Drifting retention times | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Column temperature fluctuations. | 1. Equilibrate the column with at least 10-20 column volumes of mobile phase before the first injection. 2. Prepare fresh mobile phase daily. Ensure solvent bottles are properly sealed. 3. Use a reliable column thermostat. |
Conclusion
The successful chiral separation of 3-amino-3-phenylpropionic acid is readily achievable using commercially available chiral stationary phases. Macrocyclic glycopeptide-based columns like Chirobiotic T offer a robust and versatile primary option, compatible with simple reversed-phase conditions. For a powerful orthogonal approach, crown ether-based columns such as CROWNPAK CR-I(+) provide excellent selectivity under acidic mobile phase conditions. By following the detailed protocols and applying the systematic optimization and troubleshooting strategies outlined in this guide, researchers can develop reliable, high-resolution methods for the accurate determination of the enantiomeric purity of this critical pharmaceutical intermediate.
References
- Iovino, A., et al. (2021). Enantioseparation of ß2-amino acids by liquid chromatography using core-shell chiral stationary phases based on teicoplanin and teicoplanin aglycone.
- Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
- Fairchild, J. (2021). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Berthod, A., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase.
- Nemutlu, E., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Armstrong, D.W., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(21), 13971-13978. [Link]
- Armstrong, D.W., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(21), 13971-13978. [Link]
- Polak, B., & Garbacz, P. (2015). β-Cyclodextrin as the Mobile Phase Component for Separation of some DNS-Amino Acid Enantiomers with HPTLC and PPEC. Current Analytical Chemistry, 11(1). [Link]
- Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
- Hyun, M.H., et al. (2010). Enantiomer separation of N-PHT a-amino acids on Chiralpak AD and Chiralcel OD. Journal of the Korean Chemical Society, 54(5), 633-637. [Link]
- D'Acquarica, I., et al. (2000). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ß-amino acids. Tetrahedron: Asymmetry, 11(11), 2375-2385. [Link]
- Rao, B.M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]
- Kawasaki, H., et al. (2006). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3625-3629. [Link]
- Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]
- Al-Qaisi, A.M., & Al-Gharabli, S.I. (2020). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid....
- Péter, A., et al. (1998).
- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Website. [Link]
- Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
- D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(1), 213. [Link]
- Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database. Chiral Technologies Website. [Link]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. chiraltech.com [chiraltech.com]
- 5. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
(S)-3-Amino-3-phenylpropionic Acid as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy, allowing for the temporary incorporation of a chiral moiety to direct the formation of a desired stereoisomer.[1] This guide provides a detailed exploration of (S)-3-amino-3-phenylpropionic acid, a readily available β-amino acid, as a versatile chiral auxiliary for the synthesis of enantiomerically enriched compounds. While classic examples like Evans oxazolidinones and pseudoephedrine are well-documented, this note will elucidate the potential of β-amino acid-derived auxiliaries, offering a unique stereochemical environment.[1]
We will delve into the core principles, from the strategic attachment of the auxiliary to a prochiral substrate to the crucial diastereoselective bond-forming reaction and its subsequent clean removal. The protocols provided are designed to be self-validating, with explanations for each step grounded in established mechanistic principles of stereochemical induction.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental concept behind using a chiral auxiliary is to convert a pair of enantiomers into a pair of diastereomers. This is achieved by covalently attaching the chiral auxiliary to a prochiral substrate. Diastereomers possess different physical and chemical properties, which allows for their separation or, more elegantly, the selective formation of one diastereomer over the other in a subsequent chemical transformation. The final step involves the removal of the auxiliary to yield the enantiomerically pure product, with the ideal scenario including the recovery of the auxiliary for reuse.[1]
The general workflow can be visualized as a three-step process:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application: Diastereoselective Alkylation of Carboxylic Acids
A prominent application of chiral auxiliaries is the asymmetric α-alkylation of carboxylic acid derivatives. By converting the carboxylic acid into a chiral amide using this compound, we can effectively control the stereochemistry of the α-carbon.
Mechanism of Stereochemical Induction
The stereocontrol exerted by the this compound auxiliary stems from the formation of a rigid, chelated enolate intermediate. Upon deprotonation of the α-proton of the N-acyl group with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate with the carbonyl oxygen of the amide and the carboxylate oxygen of the auxiliary, creating a conformationally restricted ring system. This chelation, combined with the steric hindrance from the phenyl group of the auxiliary, effectively blocks one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Model for diastereoselective alkylation via a chelated enolate.
Detailed Protocols
Protocol 1: Attachment of this compound Auxiliary
This protocol describes the formation of the N-acyl amide from a prochiral carboxylic acid and the chiral auxiliary.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Argon or Nitrogen atmosphere setup
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the suspension of the amino acid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective α-Alkylation
This protocol details the enolization and subsequent alkylation of the N-acyl derivative.
Materials:
-
N-acyl-(S)-3-amino-3-phenylpropionic acid derivative (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Argon or Nitrogen atmosphere setup
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Enolate Formation:
-
Under an inert atmosphere, dissolve the N-acyl derivative (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
-
Alkylation:
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product and separate the diastereomers (if necessary) by flash column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl derivative (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)
-
Hydrogen peroxide (30% aq. solution) (if preparing LiOOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
Procedure (using LiOOH):
-
Hydrolysis:
-
Dissolve the alkylated N-acyl derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of LiOOH by adding 30% aqueous hydrogen peroxide (4.0 eq) to a solution of lithium hydroxide (2.0 eq) in water at 0 °C.
-
Add the freshly prepared LiOOH solution to the solution of the N-acyl derivative.
-
Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M) until a negative result is obtained with peroxide test strips.
-
Remove the THF under reduced pressure.
-
Wash the aqueous solution with DCM to remove the recovered chiral auxiliary. The auxiliary can be isolated from the organic layer for reuse.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired chiral carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Data Presentation
The efficacy of a chiral auxiliary is evaluated by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Below is a representative table summarizing expected outcomes for the alkylation of an N-propanoyl derivative.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | >95:5 | 85-95 |
| BnBr | >97:3 | 80-90 |
| Allyl-Br | >95:5 | 82-92 |
Note: These are hypothetical values based on results with structurally similar auxiliaries and would require experimental validation.
Concluding Remarks
This compound presents itself as a promising and cost-effective chiral auxiliary. Its β-amino acid structure offers a distinct stereochemical environment compared to more traditional α-amino acid-derived auxiliaries. The protocols outlined in this guide provide a robust framework for its application in the diastereoselective alkylation of carboxylic acids. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and synthetic goals. The principles of chelation-controlled stereoselection are fundamental to the success of this methodology, and a thorough understanding of these concepts will aid in troubleshooting and further development.
References
- Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Wikipedia contributors. (2023, November 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
- Palomo, C., et al. (2004). A New General Method for the Asymmetric Synthesis of β-Amino Acids from N-Acyl-β-lactams. The Journal of Organic Chemistry, 69(12), 4126–4136. [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Sources
derivatization of (s)-3-amino-3-phenylpropionic acid for GC-MS analysis
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (S)-3-Amino-3-phenylpropionic Acid through Derivatization
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for Derivatizing β-Amino Acids
This compound, a chiral β-amino acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its analysis is paramount for reaction monitoring, quality control, and metabolic studies. However, direct analysis by gas chromatography (GC) is fundamentally unfeasible. The molecule's structure contains both a carboxylic acid (-COOH) and a primary amine (-NH₂) group. These polar, protic functional groups lead to strong intermolecular hydrogen bonding, resulting in high polarity, low volatility, and thermal lability.[2][3] When injected into a hot GC inlet, the compound would likely decompose rather than vaporize, preventing its passage through the chromatographic column.[4]
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[5][6] For GC-MS analysis of this compound, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active hydrogens on the carboxyl and amino groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated, significantly increasing the molecule's vapor pressure.[3][7]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC separation.[8]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the GC column.[4][7]
-
Enable Chiral Analysis: The use of an enantiomerically pure derivatizing agent allows for the formation of diastereomers, which can be separated on a standard achiral GC column to assess the enantiomeric purity of the starting material.[5][7][9]
This guide provides a detailed overview of the primary derivatization strategies and offers field-proven protocols for the successful GC-MS analysis of this compound.
Core Derivatization Strategies: A Comparative Overview
Choosing the correct derivatization strategy depends on the analytical goal, sample matrix, and available resources. The three most effective approaches for amino acids are silylation, a two-step esterification/acylation, and chloroformate derivatization.
Silylation
Silylation is a common and often straightforward method where active hydrogens are replaced by an alkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS).[8]
-
Mechanism: The lone pair of electrons on the oxygen or nitrogen atoms attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable silyl ether or silyl amine.
-
Common Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that produces highly volatile derivatives. Its byproducts are also volatile and typically elute with the solvent front, minimizing interference.[4][10]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another potent TMS reagent, often used with a catalyst like TMCS (trimethylchlorosilane) for difficult-to-silylate compounds.[10][11]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are significantly more stable and resistant to hydrolysis (up to 10,000 times more stable than TMS derivatives).[7][8][12] This makes MTBSTFA an excellent choice for complex matrices or when samples may be exposed to trace moisture.
-
Two-Step Esterification and Acylation
This robust, classic approach modifies the carboxyl and amino groups in sequential, specific reactions. It is highly reliable and generates exceptionally stable derivatives.[13][14]
-
Step 1: Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or isobutyl ester). This is typically achieved by heating the sample in an alcohol (e.g., methanol, isopropanol) with an acid catalyst, such as acetyl chloride or dry HCl.[2][15][16] This step specifically targets the -COOH group.
-
Step 2: Acylation: The amino group of the newly formed amino acid ester is then acylated using a perfluorinated acid anhydride, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[8] This reaction forms a stable, volatile N-acyl amino acid ester. The fluorine atoms also enhance sensitivity for electron capture detection (ECD), though it is compatible with standard mass spectrometry.[8]
Chloroformate Derivatization
This method offers a rapid, one-step procedure that derivatizes both the amino and carboxyl groups simultaneously in an aqueous medium.[17][18]
-
Mechanism: Reagents like ethyl chloroformate (ECF) or propyl chloroformate (PCF) react with the amino group to form a carbamate and with the carboxyl group to form a mixed anhydride, which is then esterified by the alcohol solvent present.[17][19]
-
Advantages: The reaction is fast and can be performed directly in aqueous samples, simplifying sample preparation. The resulting derivatives are stable and suitable for GC-MS analysis.[18][19]
Data Presentation: Comparison of Derivatization Strategies
| Strategy | Reagent(s) | Target Groups | Key Advantages | Key Disadvantages |
| Silylation (t-BDMS) | MTBSTFA (+ 1% TBDMCS) | -COOH, -NH₂, -OH | Single-step reaction; derivatives are very stable to hydrolysis.[8][12] | Reagent is sensitive to moisture; requires anhydrous conditions for optimal results.[12] |
| Two-Step | 1. Alcohol + Acid Catalyst 2. Perfluoro Acid Anhydride (e.g., TFAA) | 1. -COOH 2. -NH₂ | Produces highly stable derivatives; less sensitive to trace water in the final acylation step; robust and reliable.[13][14] | Multi-step process requires more time and handling; acid byproducts from acylation may need to be removed or neutralized.[5] |
| Chloroformate | Ethyl or Propyl Chloroformate | -COOH and -NH₂ | Rapid, single-step reaction; can be performed in aqueous solution, simplifying sample prep.[17][18] | May be less suitable for complex matrices without a cleanup step. |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for the derivatization of this compound.
Overall Experimental Workflow
Caption: High-level workflow for GC-MS analysis.
Protocol 1: Two-Step Derivatization (Isopropyl Esterification & TFAA Acylation)
This protocol is highly recommended for its robustness and the stability of the final derivative. It first converts the carboxylic acid to an isopropyl ester, followed by acylation of the amine with trifluoroacetic anhydride (TFAA).
Reaction Mechanism:
Caption: Two-step esterification and acylation reaction.
Materials:
-
This compound standard or dried sample extract
-
Isopropanol, anhydrous
-
Acetyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile, anhydrous
-
Nitrogen gas for evaporation
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 10-100 µg of the analyte into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The removal of water is critical for the esterification reaction to proceed to completion, as it is an equilibrium process.[16]
-
Esterification: a. Prepare the esterification reagent: In a separate vial, carefully add 1 part acetyl chloride to 10 parts anhydrous isopropanol (e.g., 100 µL acetyl chloride into 1 mL isopropanol). This exothermically generates HCl in situ and must be done in a fume hood. b. Add 200 µL of the freshly prepared isopropanol/acetyl chloride reagent to the dried sample vial. c. Cap the vial tightly and heat at 100°C for 60 minutes.
-
Evaporation: Cool the vial to room temperature. Evaporate the reagent to dryness under a gentle stream of nitrogen. Mild heating (~40-50°C) can accelerate this step. Causality: Excess reagent and HCl must be removed to prevent interference with the subsequent acylation step.
-
Acylation: a. Add 100 µL of anhydrous acetonitrile and 50 µL of TFAA to the dried amino acid ester. b. Cap the vial tightly and heat at 100°C for 15 minutes. Causality: TFAA is highly reactive and readily acylates the primary amine to form a stable trifluoroacetamide.[20]
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Alternatively, the reagent can be evaporated and the residue redissolved in a suitable solvent like ethyl acetate for analysis.
Protocol 2: Single-Step Silylation with MTBSTFA
This protocol is faster but requires stringent anhydrous conditions. It creates a stable di-substituted t-BDMS derivative.
Reaction Mechanism:
Caption: Single-step silylation with MTBSTFA.
Materials:
-
This compound standard or dried sample extract
-
MTBSTFA with 1% t-BDMCS (tert-butyldimethylchlorosilane)
-
Pyridine or Acetonitrile, anhydrous
-
Nitrogen gas for evaporation
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 10-100 µg of the analyte into a reaction vial. Evaporate any solvent to complete dryness under a gentle stream of nitrogen. Causality: Silylating reagents are extremely sensitive to moisture. Any water present will consume the reagent and result in poor reaction yield and instability of the derivatives.[7][12]
-
Derivatization: a. Add 100 µL of anhydrous solvent (acetonitrile is common) to the dried residue. b. Add 100 µL of MTBSTFA (+ 1% t-BDMCS). The t-BDMCS acts as a catalyst to improve the reaction rate.[21] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the mixture at 70-80°C for 30-60 minutes. Causality: Heating ensures the complete derivatization of both the sterically accessible amino group and the carboxyl group.[21]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS. No further workup is typically required.
Suggested GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Suggested Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms, HP-5ms, TRACE TR-5) | These columns provide excellent separation for a wide range of derivatized compounds based on boiling point.[4] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Standard carrier gas for GC-MS, providing good efficiency. |
| Injector Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | Initial: 100°C, hold 2 min Ramp: 10-15°C/min to 300°C Hold: 5 min | A starting point to ensure good separation from solvent and byproducts, and elution of the derivatized analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Acquisition | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification once characteristic ions are identified. |
References
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
- GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Chiral Derivatization Reagents. (n.d.). Alfa Chemistry.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). ACS Publications.
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed.
- GC Reagents. (n.d.). Thermo Fisher Scientific.
- Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Glen Jackson.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI.
- GC Derivatization Reagents. (n.d.). TCI Chemicals.
- Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc.
- Silylation Reagents. (n.d.). Thermo Fisher Scientific.
- GC Derivatization Reagents. (n.d.). Obrnuta faza.
- GC Derivatization. (n.d.). Unknown Source.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022). ResearchGate.
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024). ResearchGate.
- Acylation Reagents for Gas Chromatography. (2023). Labinsights.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.
- gas chromatography amd mass spectrometry of n-trifluoro- acetyl amino acid isopropyl. (n.d.). Unknown Source.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Unknown Source.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2025). ResearchGate.
- Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. (n.d.). ACS Publications.
- Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (n.d.). PubMed.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- tfaa.pdf. (n.d.). Sigma-Aldrich.
- Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
- Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (n.d.). PubMed.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). NIH.
- Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed.
- GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Unknown Source.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Unknown Source.
- Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2025). ResearchGate.
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. (2006). PubMed.
- (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). ResearchGate.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
Sources
- 1. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. labinsights.nl [labinsights.nl]
- 7. chromtech.com [chromtech.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. uh-ir.tdl.org [uh-ir.tdl.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving (S)-3-Amino-3-phenylpropionic Acid
Introduction: Unraveling the Stereospecificity of a Key Neuromodulator
(S)-3-Amino-3-phenylpropionic acid, the S-enantiomer of the widely recognized nootropic and anxiolytic agent phenibut (β-phenyl-γ-aminobutyric acid), presents a fascinating case of stereospecific pharmacology.[1] While racemic phenibut and its R-enantiomer are established agonists of the γ-aminobutyric acid type B (GABA-B) receptor, compelling evidence indicates that the S-enantiomer, this compound, possesses negligible activity at this target.[2] Instead, its primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels (VDCCs), a property it shares with the R-enantiomer and the gabapentinoid class of drugs.[3][4]
Part 1: Elucidating the Primary Target - Voltage-Gated Calcium Channel Modulation
The α2-δ subunit is an auxiliary component of VDCCs that plays a crucial role in their trafficking and function.[5][6] By binding to this subunit, gabapentinoids like this compound can modulate calcium influx, which is a key process in neurotransmitter release and neuronal excitability.[7]
Key Quantitative Data: Binding Affinities
The following table summarizes the reported binding affinities (Ki) of the enantiomers of phenibut for the α2-δ subunit of VDCCs.
| Compound | Target | Ki (μM) | Reference |
| (R)-Phenibut | α2-δ subunit of VDCC | 23 | [3] |
| (S)-Phenibut | α2-δ subunit of VDCC | 39 | [3] |
| Gabapentin | α2-δ subunit of VDCC | 0.05 | [3] |
These data clearly indicate that both enantiomers of phenibut bind to the α2-δ subunit, with the R-enantiomer showing slightly higher affinity.
Experimental Workflow: Assessing VDCC Modulation
A robust method for assessing the functional consequences of this compound binding to the α2-δ subunit is a cell-based calcium influx assay. This assay measures changes in intracellular calcium concentration in response to neuronal depolarization.
Figure 1. Workflow for a cell-based calcium influx assay to evaluate VDCC modulation.
Protocol 1: Cell-Based Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on depolarization-induced calcium influx in a cell line stably expressing key subunits of the N-type voltage-gated calcium channel.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 (α1B), β3, and α2δ1 subunits of the N-type voltage-gated calcium channel.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in assay buffer. The solubility of phenibut hydrochloride in water is high (100 mg/mL).[9]
-
Calcium-sensitive dye: Fluo-4 AM or a similar dye.
-
Depolarization Solution: Assay buffer containing a high concentration of potassium chloride (e.g., 90 mM KCl).
-
Positive Control: A known VDCC blocker (e.g., gabapentin).
-
96-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture and Plating: a. Culture the HEK293 cell line according to standard protocols. b. The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: a. On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. b. Aspirate the culture medium from the wells and wash once with assay buffer. c. Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Compound Incubation: a. After incubation, gently wash the cells twice with assay buffer to remove excess dye. b. Add assay buffer containing various concentrations of this compound or the positive control to the appropriate wells. Include vehicle-only wells as a negative control. c. Incubate the plate at room temperature for 15-30 minutes.
-
Measurement of Calcium Influx: a. Set the fluorescence plate reader to record kinetic measurements (e.g., every second for 2-3 minutes) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 490/525 nm for Fluo-4). b. Initiate the reading and, after establishing a stable baseline, add the depolarization solution to all wells simultaneously using an automated injector if available. c. Continue recording the fluorescence for the remainder of the kinetic run.
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
Determine the peak fluorescence intensity or the area under the curve (AUC) for each well.
-
Plot the normalized peak fluorescence or AUC against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting:
-
High background fluorescence: Ensure complete removal of excess dye by thorough washing.
-
Low signal-to-noise ratio: Optimize cell density and dye loading concentration/time.
-
Cell lifting: Handle the plate gently during washing steps.
Part 2: Investigating Downstream Effects - Dopamine Release
Phenibut has been reported to influence dopamine levels.[1] While the direct mechanism for the S-enantiomer is not fully elucidated, modulation of calcium influx in dopaminergic neurons could potentially affect dopamine release. The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying dopamine release.[10][11]
Signaling Pathway: Dopamine Release from PC12 Cells
Sources
- 1. reddit.com [reddit.com]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Rodent Models for Evaluating the Pharmacological Effects of (S)-3-amino-3-phenylpropionic acid
Introduction: Understanding (S)-3-amino-3-phenylpropionic acid
This compound is the (S)-enantiomer of β-phenyl-GABA, a molecule structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] It is a key active component of the racemic compound phenibut (β-phenyl-γ-aminobutyric acid), a neuropsychotropic drug developed in the 1960s with reported anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) properties.[3][4][5] The addition of the phenyl ring allows the molecule to cross the blood-brain barrier more effectively than GABA itself, enabling its central nervous system activity.[6][7][8]
The primary mechanism of action for this compound and its related compounds is agonism at the GABA-B receptor.[3][4][6] Unlike the ionotropic GABA-A receptors which mediate fast synaptic inhibition, GABA-B receptors are G-protein-coupled receptors (GPCRs) that produce slow and prolonged inhibitory signals.[9][10] Activation of GABA-B receptors leads to a cascade of downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.[9][10][11] Some evidence also suggests potential interactions with GABA-A receptors (to a lesser extent), dopamine receptors, and the α2-δ subunit of voltage-dependent calcium channels.[3][4][6][7]
Given its primary role as a GABA-B agonist, this compound is a compound of interest for its potential therapeutic effects on anxiety, stress, and other neurological conditions. Animal models are indispensable tools for characterizing these effects, elucidating the underlying neurobiological mechanisms, and evaluating the compound's therapeutic potential and safety profile.[12][13][14] This guide provides a comprehensive overview and detailed protocols for utilizing rodent models to study the anxiolytic properties of this compound.
GABA-B Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by this compound at the GABA-B receptor.
Caption: GABA-B Receptor signaling cascade initiated by an agonist.
Part 1: Animal Model Selection and Pre-Experimental Considerations
The foundation of any reliable pharmacological study is the careful selection of the animal model and rigorous control over experimental variables. Rodents, particularly mice and rats, are the most widely used species for modeling anxiety-like behaviors due to their well-characterized genetics, neurobiology, and behavioral responses to anxiolytic and anxiogenic compounds.[12][15]
Choosing the Right Model
-
Species:
-
Mice: Often preferred for genetic manipulation studies and high-throughput screening due to their smaller size, shorter breeding cycles, and lower cost. Common strains for behavioral studies include C57BL/6, BALB/c, and CD-1.
-
Rats: Their larger size facilitates surgical procedures and physiological measurements (e.g., blood sampling, electrophysiology). Their more complex behavioral repertoire can sometimes provide more nuanced data. Common strains include Sprague-Dawley and Wistar.
-
-
Genetic Background: Be aware that baseline levels of anxiety and locomotor activity can vary significantly between strains.[12] It is crucial to select a single strain and use it consistently throughout a study.
-
Sex: Both male and female animals should be considered. There are known sex differences in the prevalence of anxiety disorders and in the behavioral responses of rodents.[16] If using females, the estrous cycle should be monitored as hormonal fluctuations can influence behavior.[16] For initial screening, testing males and females separately is recommended to avoid confounding effects of pheromones.[17]
Husbandry and Environment
The animal's environment is a critical variable that can significantly impact behavioral outcomes.
-
Acclimatization: Animals should be allowed to acclimate to the facility for at least one week upon arrival, and to the specific testing room for at least 30-60 minutes prior to any experiment.[18][19]
-
Housing: Standard group housing is typical, but single housing may be required for certain tests. Note that social isolation can be a stressor and may alter baseline anxiety.[20]
-
Environmental Controls: Maintain a consistent 12-hour light/dark cycle, temperature, and humidity.[19] Behavioral testing should be conducted during the same phase of the light cycle for all animals to minimize circadian variability.
-
Handling: Pre-handling the animals for several days prior to testing is strongly recommended to reduce stress and anxiety associated with experimenter interaction.[17]
Dosing and Administration
-
Route of Administration: Common routes for systemic administration include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.). The choice depends on the compound's formulation, desired absorption rate, and bioavailability. The elimination half-life of phenibut in humans is approximately 5.3 hours, but this may differ in rodents.[7]
-
Dose-Response Curve: It is essential to perform a dose-response study to identify the optimal dose. A low dose may have no effect, while a high dose may cause sedation, motor impairment, or other side effects that confound the interpretation of anxiety tests. For example, a study in rabbits used a 40 mg/kg subcutaneous dose of phenibut to study its effects on learning.[21]
-
Vehicle Control: A vehicle control group (receiving the solvent without the drug) is mandatory to ensure that observed effects are due to the compound itself and not the injection procedure or vehicle.
-
Positive Control: Including a positive control group treated with a well-characterized anxiolytic (e.g., diazepam) or a specific GABA-B agonist (e.g., baclofen) can validate the sensitivity of the behavioral assay.[22]
| Parameter | Recommendation | Rationale & Key Considerations |
| Species/Strain | Mice (C57BL/6) or Rats (Sprague-Dawley) | Well-characterized strains with extensive behavioral data available. Maintain consistency. |
| Sex | Males and/or Females (tested separately) | Account for potential sex differences. Monitor estrous cycle in females. |
| Acclimatization | ≥ 1 week to facility; ≥ 30 min to testing room | Reduces stress from new environments, leading to more reliable baseline behavior.[18] |
| Handling | Gentle handling for 3-5 days prior to testing | Minimizes experimenter-induced anxiety and habituates animals to the procedure.[17] |
| Administration | i.p., s.c., or p.o. | Choice depends on compound solubility and desired pharmacokinetic profile. |
| Timing | 30-60 minutes pre-testing (typical for i.p.) | Should be based on pilot pharmacokinetic data to coincide with peak brain concentration. |
| Dose-Finding | Conduct a pilot dose-response study | Identify an effective anxiolytic dose that does not impair locomotion. |
| Controls | Vehicle and Positive Control (e.g., Diazepam) | Essential for validating that observed effects are drug-specific and the assay is working correctly. |
Table 1: Pre-Experimental Design and Dosing Considerations.
Part 2: Protocols for Assessing Anxiolytic-Like Behavior
Anxiety in rodents is assessed using behavioral paradigms that rely on the conflict between the drive to explore a novel environment and the innate aversion to brightly lit, open, or elevated spaces.[12][14] Anxiolytic compounds are expected to decrease avoidance behaviors and increase exploration of these aversive areas.
General Experimental Workflow
The following diagram outlines the typical workflow for a pharmacological study using behavioral models.
Caption: General workflow for a behavioral pharmacology experiment.
Protocol: The Elevated Plus Maze (EPM) Test
Principle: The EPM is a gold-standard test for anxiety-like behavior.[20] It leverages the conflict between a rodent's tendency to explore a new environment and its fear of open, elevated spaces.[18] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[23][24]
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor (typically 50 cm for mice).[19][23]
-
Video camera mounted above the maze.
-
Automated tracking software (e.g., ANY-maze, EthoVision) or manual stopwatches.
-
70% ethanol for cleaning.
Protocol Workflow:
Caption: Workflow for the Elevated Plus Maze (EPM) test.
Step-by-Step Procedure:
-
Preparation: Ensure the testing room is quiet and lighting is consistent across all trials.[18] Clean the maze with 70% ethanol and allow it to dry completely.
-
Animal Placement: Gently place the mouse onto the central platform of the maze, facing one of the closed arms.[19]
-
Testing: Immediately start the video recording and timer. Allow the animal to explore the maze undisturbed for a single 5-minute session.[17][23] The experimenter should remain out of the animal's sight.
-
Removal: At the end of the session, gently remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[17][18]
-
Data Analysis: Using the tracking software or manual scoring, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms. (An entry is typically defined as all four paws entering an arm).[23]
-
Total distance traveled (as a measure of general locomotor activity).
-
Protocol: The Open Field Test (OFT)
Principle: The OFT assesses general locomotor activity and anxiety-like behavior in a novel arena.[25][26] Rodents naturally avoid the center of an open, brightly lit area, a behavior known as thigmotaxis.[15][27] Anxiolytic compounds typically increase the time spent in and entries into the center zone.[15]
Materials:
-
A square or circular arena (e.g., 42 x 42 cm for mice) with high walls, made of a non-porous material.[25]
-
Video camera mounted above the arena.
-
Automated tracking software.
-
70% ethanol for cleaning.
Protocol Workflow:
Caption: Workflow for the Open Field Test (OFT).
Step-by-Step Procedure:
-
Preparation: Define the "center" and "periphery" zones within the tracking software. The center is typically the middle 25-50% of the total area.
-
Animal Placement: Gently place the mouse in a corner or the center of the open field arena. Be consistent with the starting position for all animals.
-
Testing: Start the recording and allow the animal to explore freely for 5-15 minutes.[28]
-
Removal & Cleaning: After the session, return the animal to its home cage and clean the arena thoroughly with 70% ethanol.
-
Data Analysis: Quantify the following parameters:
Protocol: The Light-Dark Box (LDB) Test
Principle: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[30][31] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.[31][32] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.[30]
Materials:
-
A two-compartment box, with the light chamber comprising two-thirds of the area and the dark chamber one-third.[31]
-
A light source to provide consistent illumination (e.g., 200-400 lux) in the light chamber.[31]
-
Video camera with infrared (IR) capability for tracking in the dark.
-
Automated tracking software.
-
70% ethanol for cleaning.
Protocol Workflow:
Caption: Workflow for the Light-Dark Box (LDB) test.
Step-by-Step Procedure:
-
Preparation: Set up the box in the testing room, ensuring the specified light level in the light compartment and near-darkness in the dark one.[31]
-
Animal Placement: Place the mouse in the center of the brightly illuminated chamber, facing away from the opening to the dark chamber.[31]
-
Testing: Start the recording and allow the animal to move freely between the two chambers for 5-10 minutes.[31]
-
Removal & Cleaning: After the session, return the animal to its home cage and clean both compartments of the box with 70% ethanol.[33]
-
Data Analysis: Quantify the following parameters:
Part 3: Data Analysis and Interpretation
A critical aspect of using these models is understanding what the data signifies. Anxiolytic-like effects of this compound would be supported by specific changes in key behavioral parameters, provided that general locomotor activity is not significantly altered.
| Behavioral Assay | Primary Anxiolytic-Like Indicators | Locomotor/Exploratory Indicators | Interpretation |
| Elevated Plus Maze (EPM) | ↑ % Time in Open Arms↑ % Entries into Open Arms | Total Arm EntriesTotal Distance Traveled | An increase in open arm exploration without a significant change in total activity suggests a specific anxiolytic effect. A decrease in total activity may indicate sedation.[17][18] |
| Open Field Test (OFT) | ↑ Time in Center↑ Entries into Center↓ Thigmotaxis | Total Distance TraveledTotal Rearing Events | Increased exploration of the anxiogenic center zone suggests reduced anxiety. Total distance is a crucial control for sedative or hyperactive effects.[15][26][29] |
| Light-Dark Box (LDB) | ↑ Time in Light Chamber↑ Latency to enter Dark | Total TransitionsTotal Distance Traveled | Increased time in the aversive light chamber is a primary index of anxiolysis. The number of transitions reflects exploration and activity levels.[30][31] |
Table 2: Summary of Key Behavioral Parameters and Their Interpretation.
Statistical Analysis:
-
Data should be analyzed using appropriate statistical tests. For comparing a single treatment group to a vehicle control, an independent samples t-test may be used.
-
For multiple dose groups or the inclusion of a positive control, a one-way Analysis of Variance (ANOVA) is appropriate, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare specific groups.
-
All data should be presented as mean ± standard error of the mean (SEM). The significance level (p-value) should be clearly stated (e.g., p < 0.05).
Conclusion: By systematically applying these validated behavioral protocols, researchers can robustly characterize the anxiolytic-like effects of this compound. It is crucial to interpret the results from a battery of tests rather than a single assay to build a comprehensive pharmacological profile. Observing consistent anxiolytic-like signals across the EPM, OFT, and LDB tests, without confounding changes in general locomotion, would provide strong evidence for the compound's efficacy and warrant further investigation into its therapeutic potential.
References
- Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience, 13(4), 495–506. [Link]
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. [Link]
- ANY-maze. (2023). Elevated plus maze protocol. protocols.io. [Link]
- Lalonde, R., & Strazielle, C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
- Bhandari, R., & Kaur, I. P. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 333-339. [Link]
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]
- Steimer, T. (2002). Animal models of anxiety. Dialogues in Clinical Neuroscience, 4(3), 247-261. [Link]
- Benarroch, E. E. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology, 78(8), 578-584. [Link]
- San Diego Instruments. (2022). Using the Open Field Maze to Test for Anxiety. [Link]
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
- World of Molecules. (2021). The GABA-B Receptor. YouTube. [Link]
- Castanheira, L. F., et al. (2021). Animal models of anxiety disorders and stress.
- Inotiv. (n.d.).
- Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22)
- Lezak, K. R., et al. (2017). To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays. Frontiers in Molecular Neuroscience, 10, 293. [Link]
- Wikipedia. (n.d.). GABAB receptor. [Link]
- Nootropics Depot. (n.d.). The Science Behind Phenibut: A Deep Dive into its GABAergic Mechanisms. [Link]
- University of Zurich. (2024). Light-dark box test for mice. protocols.io. [Link]
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]
- Taylor & Francis Online. (n.d.). Light-dark box test – Knowledge and References. [Link]
- ResearchGate. (n.d.). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. [Link]
- Carola, V., et al. (2014). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 4(21), e1290. [Link]
- Wikipedia. (n.d.). Light-dark box test. [Link]
- Kim, H. Y., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(5), e102. [Link]
- Ahuja, T., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse.
- Gessa, G. L., et al. (2011). Positive Allosteric Modulation of GABAB Receptors Ameliorates Sensorimotor Gating in Rodent Models. Neuropsychopharmacology, 36(6), 1241–1249. [Link]
- Al-Otaibi, T. M., et al. (2024). Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study. Frontiers in Cellular Neuroscience, 18, 1363715. [Link]
- Chen, L., et al. (2014). Persistent Nociception Induces Anxiety-like Behavior in Rodents: Role of Endogenous Neuropeptide S. PLoS ONE, 9(11), e111527. [Link]
- ResearchGate. (2015). Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain. [Link]
- Shul'gina, G. I., & Ziablitseva, E. A. (2005). [Effect of the GABA derivative phenibut on learning]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (2), 35-40. [Link]
- Roberts, D. C., & Andrews, M. M. (2002). GABA(B) receptor agonists for the treatment of drug addiction: a review of recent findings. Neuroscience & Biobehavioral Reviews, 26(8), 937-947. [Link]
- Needham, M. A., et al. (2023). The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle. Pharmacology, Biochemistry and Behavior, 231, 173630. [Link]
- Gründer, T., et al. (2009). A mouse model for visualization of GABA(B) receptors. Genesis, 47(10), 675-681. [Link]
- ResearchGate. (n.d.). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. [Link]
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. [Link]
- Rattray, M., & Bowery, N. G. (1993). Characterization of GABA(B) receptors in the rat peripheral and central nervous system. Neurochemical Research, 18(10), 1049-1056. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Kim, G. J., & Kim, H. S. (2004). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity.
- Mamiya, T., et al. (2006). Effects of soybean food pellets on m-CPP-induced anxiety model of mice. Biological & Pharmaceutical Bulletin, 29(7), 1498-1500. [Link]
- Lezak, K. R., et al. (2020). Modeling Anxiety in Rodents. Frontiers in Behavioral Neuroscience, 14, 134. [Link]
- Al-Otaibi, T. M., et al. (2021). Psychobiotics improve propionic acid-induced neuroinflammation in juvenile rats, rodent model of autism.
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of anxiety disorders and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
- 16. The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. [Effect of the GABA derivative phenibut on learning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Positive Allosteric Modulation of GABA B Receptors Ameliorates Sensorimotor Gating in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Effects of soybean food pellets on m-CPP-induced anxiety model of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 27. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 28. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 29. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Light-dark box test - Wikipedia [en.wikipedia.org]
- 33. Light-dark box test for mice [protocols.io]
Application Notes and Protocols for the In Vivo Formulation of (S)-3-amino-3-phenylpropionic Acid
Introduction
(S)-3-amino-3-phenylpropionic acid, a chiral β-amino acid, is a molecule of significant interest in pharmaceutical and neurochemical research. Its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) positions it as a valuable candidate for investigating neurological disorders and developing novel therapeutics.[1] The successful in vivo evaluation of this compound is critically dependent on the development of appropriate and stable formulations that ensure accurate and reproducible dosing.
This guide provides a comprehensive overview of the formulation strategies for this compound for preclinical in vivo studies. We will delve into the physicochemical properties of the compound, vehicle selection for oral and parenteral administration, and detailed, step-by-step protocols for preparing dosing solutions. This document is intended for researchers, scientists, and drug development professionals seeking to advance their in vivo research with this promising molecule.
Physicochemical Properties and Formulation Challenges
This compound is a white to off-white crystalline powder with a molecular weight of 165.19 g/mol .[2] As a zwitterionic compound, it possesses both an acidic carboxylic acid group and a basic amino group. This amphoteric nature governs its solubility, which is a primary challenge in formulation development.
The predicted pKa of the carboxylic acid is approximately 3.45, while the pKa of the amino group is in the range of 9-10. At its isoelectric point (pI), the molecule carries no net electrical charge, leading to minimal aqueous solubility due to strong intermolecular interactions in the crystal lattice. To achieve the desired concentration for in vivo studies, it is often necessary to adjust the pH of the formulation vehicle to shift the equilibrium towards the more soluble cationic (at low pH) or anionic (at high pH) form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Predicted pKa (Carboxylic Acid) | ~3.45 | |
| Predicted pKa (Amino Group) | ~9-10 | |
| Aqueous Solubility | Sparingly soluble at neutral pH |
Vehicle Selection: A Decision-Making Framework
The choice of a suitable vehicle is paramount for the successful administration of this compound. The selection process should consider the intended route of administration (oral or parenteral), the desired dose volume, and the stability of the compound in the chosen vehicle.
Oral Administration
For oral gavage studies, the formulation strategy often prioritizes simplicity and safety. Aqueous vehicles are generally preferred.
-
Water for Injection (WFI) or Purified Water: The first choice for attempting to formulate this compound. Due to its limited solubility at neutral pH, pH adjustment is typically required.
-
Buffer Solutions: Phosphate-buffered saline (PBS) or citrate buffers can be used to maintain a specific pH and enhance solubility. However, the buffer capacity should be considered to avoid significant alterations in the gastrointestinal pH.
-
Suspending Agents: If a solution is not achievable at the desired concentration, a suspension can be prepared. Common suspending agents include methylcellulose (0.5-1% w/v) or carboxymethylcellulose (CMC) sodium (0.5-1% w/v) in water. These agents increase the viscosity of the vehicle, preventing the rapid sedimentation of the drug particles and ensuring dose uniformity.
Parenteral Administration
Parenteral formulations demand sterility, isotonicity, and a physiologically compatible pH.
-
Saline (0.9% Sodium Chloride): A common vehicle for intravenous, intraperitoneal, or subcutaneous injections. As with water, pH adjustment will likely be necessary to dissolve the compound.
-
Buffered Solutions: Sterile PBS is a suitable option to maintain a physiological pH and aid in solubilization.
-
Co-solvents: If aqueous solubility remains a challenge even with pH adjustment, the use of co-solvents can be explored. Propylene glycol and polyethylene glycols (e.g., PEG 300, PEG 400) are common co-solvents used in preclinical parenteral formulations. However, their use should be carefully evaluated for potential toxicity and effects on the experimental model. It is crucial to start with low concentrations and assess for any adverse reactions.
Visualizing the Formulation Workflow
The following diagram outlines the decision-making process for selecting an appropriate formulation strategy for this compound.
Caption: Decision-making workflow for oral and parenteral formulation of this compound.
Protocols for Formulation Preparation
The following protocols provide detailed, step-by-step methodologies for preparing oral and parenteral formulations of this compound.
Protocol 1: Preparation of an Oral Solution
This protocol describes the preparation of a 10 mg/mL oral solution of this compound by pH adjustment.
Materials:
-
This compound
-
Purified water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bars
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound for the desired final volume and concentration.
-
Initial Dispersion: Add approximately 80% of the final volume of purified water to a beaker containing a stir bar. While stirring, slowly add the weighed compound to create a suspension.
-
pH Adjustment for Solubilization:
-
Since the compound is a zwitterion, its solubility is lowest at its isoelectric point. To increase solubility, the pH must be adjusted away from this point.
-
For acidic solubilization, slowly add 1 M HCl dropwise while continuously monitoring the pH. The target pH should be approximately 2 units below the pKa of the carboxylic acid group (i.e., around pH 1.5-2.5).
-
Alternatively, for basic solubilization, slowly add 1 M NaOH dropwise. The target pH should be approximately 2 units above the pKa of the amino group (i.e., around pH 11-12). Note: For in vivo studies, acidic pH adjustment is generally preferred for oral administration.
-
-
Complete Dissolution: Continue stirring until the compound is fully dissolved.
-
Final Volume Adjustment: Once the compound is dissolved, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
Final pH Check: Measure and record the final pH of the solution.
-
Storage: Store the solution in a well-sealed container, protected from light, at 2-8°C. The stability of the solution under these conditions should be determined prior to use in long-term studies.
Protocol 2: Preparation of a Parenteral Solution
This protocol outlines the preparation of a 5 mg/mL parenteral solution of this compound in saline for injection.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline) for Injection
-
Sterile 0.1 M Hydrochloric acid (HCl)
-
Sterile 0.1 M Sodium hydroxide (NaOH)
-
Sterile, single-use syringes and needles
-
0.22 µm sterile syringe filters
-
Laminar flow hood or sterile environment
Procedure:
-
Aseptic Technique: All steps must be performed under aseptic conditions in a laminar flow hood.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dispersion: In a sterile container, add approximately 80% of the final volume of sterile saline. Add the weighed compound to the saline.
-
pH Adjustment:
-
Carefully adjust the pH of the suspension towards a physiologically acceptable range (typically pH 5-8 for parenteral administration) where the compound is soluble.
-
Slowly add sterile 0.1 M HCl or 0.1 M NaOH dropwise while gently swirling the container to aid dissolution. Monitor the pH using a sterile pH probe or pH indicator strips.
-
-
Complete Dissolution: Continue gentle agitation until the compound is completely dissolved.
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile final container. This step removes any potential microbial contamination.
-
Storage: Store the sterile solution at 2-8°C and protect from light. The stability of the parenteral formulation should be confirmed before use.
Stability Considerations and Excipient Compatibility
The chemical stability of this compound in the final formulation is critical for ensuring accurate dosing. It is recommended to conduct a preliminary stability assessment of the prepared formulations.
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies can be performed by exposing the compound in solution to stress conditions such as heat, light, acid, base, and oxidation.
Excipient Compatibility: If additional excipients are considered, their compatibility with this compound must be evaluated. This can be done by preparing binary mixtures of the drug and each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH). The mixtures should be analyzed at regular intervals for the appearance of any degradation products.
Analytical Methods for Quantification
To ensure the accuracy of the prepared formulations, it is essential to have a validated analytical method for quantifying the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~210-220 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Conclusion
The successful formulation of this compound for in vivo studies hinges on a thorough understanding of its physicochemical properties, particularly its pH-dependent solubility. By employing the strategies and protocols outlined in this guide, researchers can develop stable and accurate dosing solutions for both oral and parenteral administration. The principles of pH adjustment, appropriate vehicle selection, and rigorous stability and compatibility testing are fundamental to generating reliable and reproducible preclinical data, thereby accelerating the investigation of this promising therapeutic candidate.
References
- PubChem. (3S)-3-amino-3-phenylpropanoic acid. [Link]
- World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
- Ali, J., et al. (2018). In vivo comparative study of different dosage forms of baclofen.
- GABA analogs. In ScienceDirect. [Link]
Sources
Comprehensive Purity Assessment of (S)-3-Amino-3-phenylpropionic Acid: A Multi-Modal Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
(S)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid, serves as a critical building block in the synthesis of various pharmaceuticals. [1][2] Its stereochemical integrity and overall purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the essential analytical methods required for a comprehensive purity assessment, ensuring compliance with rigorous quality standards. The protocols and insights provided are grounded in established pharmacopeial principles and validated scientific practices.
The purity of an API is not a single measurement but a composite profile. For a chiral molecule like this compound, this profile encompasses chemical purity (assay and related substances), enantiomeric purity, residual solvent content, inorganic impurities, and water content. A robust analytical strategy integrates multiple orthogonal techniques to control these attributes effectively.
The Analytical Control Strategy: An Integrated Workflow
A successful purity assessment relies on a multi-pronged strategy where each analytical technique provides a specific and crucial piece of information. The overall workflow is designed to build a complete picture of the material's quality, from structural confirmation to the quantification of trace-level impurities.
Caption: Integrated analytical workflow for purity assessment.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatography is indispensable for separating the main component from structurally similar impurities. For this compound, both reversed-phase and chiral HPLC are required.
Chemical Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the assay (potency) and quantifying process-related impurities or degradation products. The method separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for retaining the phenyl group of the analyte while allowing for effective separation from more polar or non-polar impurities.
-
Mobile Phase: A buffered aqueous-organic mobile phase is used. The buffer (e.g., phosphate or formate) controls the ionization state of the amino and carboxylic acid groups, ensuring consistent retention times and peak shapes. Acetonitrile is a common organic modifier that provides good peak resolution and lower backpressure compared to methanol.
-
Detection: UV detection at a wavelength around 210-220 nm is chosen because the peptide bond and phenyl group exhibit strong absorbance in this region, providing high sensitivity for both the main component and potential impurities.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 215 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
Enantiomeric Purity by Chiral HPLC
Controlling the stereochemical purity is critical, as the undesired (R)-enantiomer may have different pharmacological or toxicological properties. Chiral HPLC is designed specifically to separate enantiomers.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose carbamate derivatives, are highly effective for separating a wide range of chiral compounds, including amino acids.[4][5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies.
-
Mobile Phase: A non-polar mobile phase (normal-phase mode), typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is often used. The alcohol acts as a polar modifier that influences retention and selectivity. The addition of a small amount of an acid (like TFA) can improve peak shape for acidic analytes.
| Parameter | Recommended Conditions |
| Column | Chiralpak® IA or similar amylose-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : Trifluoroacetic Acid (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Spectroscopic Methods for Structural Verification
Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and structure, which is a foundational component of purity assessment.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon spectrum, create a unique fingerprint of the molecule. It is also a powerful tool for identifying and quantifying impurities without the need for a reference standard for the impurity itself.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurity peaks based on their mass-to-charge ratio and fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H, amine N-H, aromatic C-H, and C=O stretches), providing a quick identity check.
Analysis of Residuals and Inorganic Content
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Organic volatile impurities, or residual solvents, are process-related impurities that must be controlled within strict limits defined by guidelines such as ICH Q3C.[7][8][9] GC with headspace sampling is the standard technique for this analysis.[10][11]
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique is ideal because it avoids injecting the non-volatile API onto the GC column, which would cause contamination and degradation. The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected.
-
Column: A column with a phase like G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is specified in USP <467> as it provides good resolution for a wide range of common manufacturing solvents.[8][11]
Water Content
Water is not a process impurity but can affect the stability and assay calculation of the API.
-
Karl Fischer Titration: The preferred method for accurately quantifying water content.
-
Thermogravimetric Analysis (TGA): Can provide an estimate of total volatile content (water and solvents) by measuring weight loss upon heating.
Non-Volatile Impurities
-
Residue on Ignition (Sulphated Ash): This test quantifies the amount of inorganic impurities present in the sample. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including system suitability testing (SST) criteria, which ensures the analytical system is performing correctly before sample analysis. This aligns with the principles of method validation outlined in ICH Q2(R1).[12][13][14]
Caption: Standard HPLC/GC experimental workflow.
Protocol 1: Chemical Purity by RP-HPLC
1. Objective: To determine the assay and percentage of related substances.
2. Materials:
-
This compound reference standard and test sample.
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Volumetric flasks, pipettes, and autosampler vials.
3. Instrument and Conditions:
-
HPLC System: With gradient pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions: See table in Section 2.1.
4. Procedure:
-
Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Preparation (0.5 mg/mL): Prepare the test sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Inject a standard solution spiked with known impurities; the resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solutions in duplicate.
-
Calculation:
-
Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
% Individual Impurity: (Area_Impurity / Sum of all Areas) * 100 (using area percent normalization).
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
1. Objective: To quantify the amount of the (R)-enantiomer.
2. Materials:
-
This compound test sample.
-
Racemic (R,S)-3-amino-3-phenylpropionic acid or the (R)-enantiomer standard.
-
HPLC grade hexane, ethanol, and TFA.
3. Instrument and Conditions:
-
HPLC System: With isocratic pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions: See table in Section 2.2.
4. Procedure:
-
Resolution Solution: Prepare a solution of the racemic material (~0.1 mg/mL) in the mobile phase. This is used to confirm the identity of the two enantiomer peaks and to ensure adequate separation.
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability: Inject the resolution solution. The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0. The (S)-enantiomer is expected to be the first eluting peak.
-
Analysis: Inject the sample solution.
-
Calculation:
-
% (R)-enantiomer: (Area_(R)-peak / (Area_(R)-peak + Area_(S)-peak)) * 100
-
Protocol 3: Residual Solvents by GC-HS
1. Objective: To identify and quantify residual solvents according to ICH Q3C / USP <467>.
2. Materials:
-
Test sample.
-
Certified residual solvent standards.
-
Dimethyl sulfoxide (DMSO) or another suitable solvent, headspace grade.
-
Headspace vials and caps.
3. Instrument and Conditions:
-
GC System: With headspace autosampler, FID detector.
-
Column: G43 phase, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Temperatures: Injector 140°C, Detector 250°C, Oven Program: 40°C (20 min), ramp to 240°C at 10°C/min, hold for 20 min.
-
Carrier Gas: Helium or Hydrogen.
-
Headspace Parameters: Vial Equilibration: 80°C for 60 min.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of relevant solvent standards in DMSO. Create a working standard at the concentration limits specified in USP <467>.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a known volume of DMSO.
-
Analysis: Analyze the blank (DMSO), the standard solution, and the sample solution.
-
Calculation: Compare the peak areas of any solvents found in the sample chromatogram to the corresponding peaks in the standard chromatogram to determine if they are below the permitted daily exposure limits.
Method Validation
Every analytical method used for release testing must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][15][16] Validation ensures the method is accurate, precise, specific, linear, and robust. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability, intermediate precision, and reproducibility).
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
- PubChem. (3S)-3-amino-3-phenylpropanoic acid.
- PubChem. 3-amino-3-phenylpropanoic acid.
- FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
- Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals. [Link]
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResearchGate.
- Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate.
- ACS Publications.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental). [Link]
- uHPLCs. Amino Acid Reference Standards for HPLC Testing. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- YAKHAK HOEJI.
- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]
- Almac Group.
- P. aeruginosa Metabolome Database. L-Phenylalanine (PAMDB000061). [Link]
- LCGC International. An Amino Acid Analysis According to European Pharmacopoeia 8.0. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- National Center for Biotechnology Information. Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
- Slideshare.
- Chemetrix. Residual Solvent Analysis of Pharmaceutical Products. [Link]
- AVESIS.
- UPB Scientific Bulletin.
- Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
- MDPI.
- Bioscience, Biotechnology, and Biochemistry. Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. almacgroup.com [almacgroup.com]
- 11. chemetrix.co.za [chemetrix.co.za]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 3-Amino-3-phenylpropionic Acid
Welcome to the technical support center for the chiral separation of 3-amino-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you overcome common challenges in your chromatographic separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of 3-amino-3-phenylpropionic acid, providing potential causes and actionable solutions.
Problem 1: Poor or No Enantiomeric Resolution
You are injecting a racemic standard of 3-amino-3-phenylpropionic acid, but the chromatogram shows a single peak or two poorly resolved peaks.
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. 3-amino-3-phenylpropionic acid, a β-amino acid, requires a CSP that can effectively interact with its stereocenter.
-
Solution: For underivatized 3-amino-3-phenylpropionic acid, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector (e.g., CHIROBIOTIC T), are often a good starting point due to their versatility in separating polar and ionic compounds.[1][2] Crown-ether and zwitterionic cinchona alkaloid-derived CSPs can also be effective for the separation of amino acids.[3][4] If one class of CSP is not providing separation, consider screening other types.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, critically influences the interactions between the analyte and the CSP.[5][6]
-
Solution: Systematically optimize your mobile phase.
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., methanol, ethanol, acetonitrile) in your mobile phase. For teicoplanin-based columns, polar organic modes are common.[1]
-
Additives: For amphoteric molecules like amino acids, small amounts of acidic and basic additives are often necessary to control ionization and improve peak shape and resolution. A common starting point is a combination of a weak acid (e.g., 0.1% trifluoroacetic acid or formic acid) and a weak base (e.g., 0.1% diethylamine).[1][3][7] The ratio of these additives can be crucial.
-
pH: The pH of the mobile phase affects the ionization state of both the analyte and the stationary phase. For zwitterionic compounds, operating at a pH that is at least 2 units away from the isoelectric point (pI) of the analyte can ensure it is in a single ionic form, often leading to better peak shape.[1]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Workflow for Optimizing Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Peak Tailing
The peaks for one or both enantiomers are asymmetrical with a pronounced tailing edge, which can affect integration and quantification.
Possible Causes & Step-by-Step Solutions:
-
Secondary Interactions with the Stationary Phase: Peak tailing for basic compounds like amines is often caused by strong interactions with residual acidic silanol groups on the silica support of the column.[9][10][11]
-
Solution: Add a basic competitor to the mobile phase. A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can neutralize the active silanol sites and improve peak shape.[8] Using a highly deactivated, end-capped column can also minimize these secondary interactions.[10][12]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine group, the analyte can exist in both protonated and neutral forms, leading to peak tailing.[1][13]
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic amine, a lower pH will ensure it is fully protonated. Conversely, a higher pH can be used for acidic compounds.[13]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1][9]
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[9][14]
-
Solution: Use a guard column to protect the analytical column. If you suspect contamination, follow the manufacturer's instructions for column washing. In some cases, flushing with a strong, compatible solvent may restore performance.[8][14] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for the chiral separation of 3-amino-3-phenylpropionic acid by HPLC?
A1: A solid starting point would be to use a teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).[2] For the mobile phase, begin with a polar organic mode, such as methanol with small amounts of acidic and basic modifiers. A typical starting condition could be Methanol/Trifluoroacetic Acid/Diethylamine (100/0.1/0.1 v/v/v). Set the flow rate to 1.0 mL/min and the column temperature to 25°C. From this starting point, you can systematically adjust the mobile phase composition and temperature to optimize the separation.
| Parameter | Recommended Starting Condition |
| Chiral Column | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Mobile Phase | Methanol/TFA/DEA (100/0.1/0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 225 nm |
Q2: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of 3-amino-3-phenylpropionic acid?
A2: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster. Polysaccharide-based CSPs are commonly used in SFC.[15] For acidic compounds like 3-amino-3-phenylpropionic acid, methanol is often a good co-solvent with CO2. While acidic additives like TFA are sometimes used, it's also possible to achieve good separations without additives, which can be advantageous for preparative work.
Q3: Is derivatization necessary for the chiral separation of 3-amino-3-phenylpropionic acid by Gas Chromatography (GC)?
A3: Yes, for GC analysis, derivatization is required. Amino acids are not volatile and will decompose at the high temperatures used in GC.[16] A two-step derivatization is common: first, the carboxyl group is esterified (e.g., with methanolic HCl), and then the amino group is acylated (e.g., with trifluoroacetic anhydride).[17][18] The resulting derivative is volatile and can be separated on a chiral GC column.
Derivatization Workflow for GC Analysis
Caption: Two-step derivatization for GC analysis of amino acids.
Q4: My resolution is decreasing over time with repeated injections. What could be the cause?
A4: A gradual decrease in resolution often points to column contamination or degradation.[14] If your samples are not clean, strongly retained matrix components can accumulate on the column head, affecting its performance. Ensure your samples are properly filtered and consider using a solid-phase extraction (SPE) clean-up step if the matrix is complex. It's also crucial to ensure the mobile phase is stable and not degrading the stationary phase over time. Regular column flushing, as recommended by the manufacturer, can help maintain performance.
Q5: Can I invert the elution order of the enantiomers?
A5: Yes, in some cases, the elution order can be inverted. This can be useful for accurately quantifying a minor enantiomer that elutes on the tail of the major one. There are several ways to achieve this:
-
Use a CSP with the opposite chirality: Some CSPs, like zwitterionic cinchona alkaloid-derived and crown-ether phases, are available with selectors of opposite chirality (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)).[3][4]
-
Change the mobile phase or temperature: In some instances, changing the organic modifier or the column temperature can lead to a reversal in elution order.[8]
-
Derivatization (for GC): Using different derivatizing agents for GC analysis can sometimes reverse the elution order.[17]
References
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 1049(1-2), 85-95.
- Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 204, 181-190.
- Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 1049(1-2), 85–95.
- Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 50-55.
- ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Asano, Y., et al. (2003). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Stereospecific Hydrolysis of the Corresponding N-Acetyl Form. Journal of Bioscience and Bioengineering, 96(5), 488-491.
- Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America, 21(7), 612-616.
- Polite, L. (2022). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 161-171.
- Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70.
- Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113.
- Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.
- Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
- Regalado, E. L., et al. (2018). Chiral SFC-MS method for separation of enantiomers of compound 9 and its diastereomers. Journal of Pharmaceutical and Biomedical Analysis, 159, 442-450.
- Antal, I. (2018). How can I separate amino acid enantiomers? ResearchGate.
- Zaher, M., & Waite, J. H. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 34(3), 435-446.
- Chiral Technologies. (2014). How can I improve my chiral column resolution? ResearchGate.
- Acevedo-Jake, A. (2024). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International.
- Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 26-33.
- Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-13.
- Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6521-6547.
- Gecse, O., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113297.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-635.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. lctsbible.com [lctsbible.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chiraltech.com [chiraltech.com]
- 15. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with (s)-3-amino-3-phenylpropionic acid in experiments
Welcome to the technical support guide for (S)-3-amino-3-phenylpropionic acid (also known as (S)-β-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format.
Understanding the Molecule: The Root of the Solubility Challenge
This compound (C₉H₁₁NO₂) is a non-proteinogenic β-amino acid.[1][2] Its molecular structure, containing a polar amino group (-NH₂), a polar carboxylic acid group (-COOH), and a non-polar phenyl group, dictates its solubility behavior.[3]
At physiological or neutral pH, the molecule exists predominantly as a zwitterion , where the amino group is protonated (NH₃⁺) and the carboxylic group is deprotonated (COO⁻).[4][5][6] This dual charge creates strong intermolecular electrostatic interactions and hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt. While these polar groups confer some water solubility, the zwitterionic form has a net neutral charge, which minimizes its interaction with polar water molecules, thus paradoxically limiting its solubility, especially at its isoelectric point (pI).[6][7] The presence of the hydrophobic phenyl ring further complicates its dissolution in purely aqueous systems.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: The solubility is highly dependent on the solvent and pH. Based on available data, its profile can be summarized as follows:
| Solvent Type | Examples | Observed Solubility | Citation(s) |
| Aqueous | Water, Buffers (at neutral pH) | Slightly to moderately soluble | [2][4] |
| Polar Protic | Methanol, Ethanol | Soluble | [2][4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |
| Aqueous Acid | Dilute HCl, etc. | Sparingly soluble to soluble | [9] |
| Aqueous Base | Dilute NaOH, etc. | Soluble | [7][10] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Poorly soluble / Insoluble | [2][4] |
Q2: Why won't my compound dissolve in neutral water or PBS buffer?
A2: At neutral pH, the compound exists as a zwitterion, which is the least soluble form.[7] The strong intermolecular forces in its crystalline structure are not easily overcome by the polar water molecules. If you are working near the compound's isoelectric point, solubility will be at its minimum.[6]
Q3: Is it safe to heat the compound to aid dissolution?
A3: Gentle heating can be an effective method to increase solubility.[4] However, it is crucial to be aware of the compound's thermal stability. The melting point is reported to be around 251-253 °C, often with decomposition.[1][9] For most experimental solutions, moderate warming (e.g., 37-50°C) is unlikely to cause degradation but should be validated for your specific application. Avoid aggressive or prolonged heating.
Q4: Can I use DMSO to make a stock solution? What are the precautions?
A4: Yes, DMSO is an excellent choice for creating a concentrated stock solution as the compound is readily soluble in it.[4] When preparing a stock in DMSO for use in biological assays (e.g., cell culture), be mindful of the final concentration of DMSO in your working solution. High concentrations of DMSO can be toxic to cells. It is standard practice to keep the final DMSO concentration below 0.5% (v/v), though the tolerance can vary significantly between cell lines.
Troubleshooting Guide: Common Experimental Issues
Issue 1: The compound fails to dissolve in an aqueous buffer.
-
Underlying Cause: You are likely working at or near the isoelectric point (pI) of the molecule, where it exists as the poorly soluble zwitterion.[6][7]
-
Solution: pH Adjustment. The most effective strategy is to adjust the pH of your buffer away from the isoelectric point. This converts the zwitterion into a more soluble salt.
-
To create a cationic salt (more soluble): Lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl). At a low pH, the carboxylate group becomes protonated (-COOH), leaving a net positive charge on the ammonium group (-NH₃⁺), which readily dissolves in water.[5][11]
-
To create an anionic salt (more soluble): Raise the pH by adding a small amount of a dilute base (e.g., 0.1 M NaOH). At a high pH, the ammonium group is deprotonated (-NH₂), leaving a net negative charge on the carboxylate group (-COO⁻), which also enhances solubility.[5][10]
-
Caption: Impact of pH on the ionization state and solubility of this compound.
Issue 2: The compound dissolves initially but precipitates out of solution over time or upon cooling.
-
Underlying Cause 1: Supersaturation. You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility decreases, and the excess solute crashes out.[4]
-
Solution: Re-warm the solution gently to redissolve the precipitate. If it must be stored at a lower temperature, prepare a more dilute solution that remains stable at that temperature.
-
Underlying Cause 2: pH Shift. The pH of your solution may have shifted towards the isoelectric point due to buffer degradation, absorption of atmospheric CO₂, or interaction with container surfaces.
-
Solution: Re-verify the pH of the solution and adjust as necessary. For long-term storage, use a stable buffer system and tightly sealed containers.
-
Underlying Cause 3: Solvent Evaporation. If the solution was stored in a loosely capped container, solvent evaporation could have increased the compound's concentration beyond its solubility limit.[4]
-
Solution: Add a small amount of fresh solvent to bring the concentration back to the desired level. Ensure containers are sealed properly for storage.
Issue 3: An organic co-solvent is needed, but the compound is still not dissolving.
-
Underlying Cause: The polarity mismatch between the solute and the chosen solvent system is too great. While the phenyl group provides some hydrophobic character, the zwitterionic nature dominates, requiring a sufficiently polar environment.[3][4]
-
Solution: A systematic approach to solvent selection is required.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
This protocol describes how to dissolve the compound by adjusting the pH to form a soluble salt, followed by readjustment to the target pH.
-
Initial Weighing: Weigh the required amount of this compound in a suitable vessel.
-
Initial Suspension: Add approximately 80% of the final required volume of purified water (or your unbuffered solution) and stir to create a suspension.
-
Solubilization (Acidic Route): a. While stirring, add 0.1 M HCl dropwise until the solid completely dissolves. The solution should become clear. b. This protonates the carboxylate group, forming the highly soluble cationic species.[11]
-
Solubilization (Basic Route): a. Alternatively, while stirring, add 0.1 M NaOH dropwise until the solid completely dissolves. b. This deprotonates the ammonium group, forming the highly soluble anionic species.[5]
-
Buffer Addition: Add the concentrated buffer components required for your final formulation.
-
Final pH Adjustment: Carefully adjust the solution to the final target pH using 0.1 M HCl or 0.1 M NaOH. The compound should remain in solution. If precipitation occurs, it indicates that the target concentration is too high for that specific pH.
-
Final Volume: Add purified water to reach the final desired volume and mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm sterile filter if required for the downstream application.
Protocol 2: Preparation of a Concentrated Stock in DMSO
This is the recommended method for applications requiring the addition of a small volume of the compound to a larger volume of aqueous medium (e.g., cell culture).
-
Weighing: Accurately weigh the desired amount of this compound into a sterile, conical tube or vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).[4]
-
Dissolution: Vortex or gently agitate the vial at room temperature until the solid is completely dissolved. Gentle warming to 37°C can be used if needed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
-
Application: When using the stock, thaw an aliquot and add the required volume to your experimental medium, ensuring the final DMSO concentration remains below the toxic threshold for your system.
References
- How to increase the solubility of peptides? (n.d.). Vertex AI Search.
- PubChem Compound Summary for CID 686704, (3S)-3-amino-3-phenylpropanoic acid. (n.d.). National Center for Biotechnology Information.
- Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide. (2025). Benchchem.
- Golovanov, A. P., Hautbergue, G. M., Wilson, S. A., & Lian, L. Y. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability.Journal of the American Chemical Society, 126(29), 8933–8939.
- Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange.
- Phenylalanine | Solubility of Things. (n.d.). Solubility of Things.
- Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability.Semantic Scholar.
- At isoelectric point amino acids exist as zwitter ions... why are amino acids least soluble in water at isoelectric point? (2020). Quora.
- Lee, T. Y., et al. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.ResearchGate.
- Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability.PubMed.
- PubChem Compound Summary for CID 158720422. (n.d.). National Center for Biotechnology Information.
- PubChem Compound Summary for CID 6140, L-Phenylalanine. (n.d.). National Center for Biotechnology Information.
- Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir.ResearchGate.
- Kovach, T. (n.d.). Isoelectric point and zwitterions.Khan Academy.
- Why does the zwitterion have a positive charge at a decreasing pH? (2015). Quora.
- Lu, J., et al. (2012). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions.Journal of Chemical & Engineering Data, 57(9), 2460–2465.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.Open Access Dissertations. University of Rhode Island.
- Ghosh, S., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents.Indian Journal of Chemistry, 25A, 136-139.
Sources
- 1. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 2260-12-0: Phenylalanine, b-methyl- | CymitQuimica [cymitquimica.com]
- 9. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. quora.com [quora.com]
- 12. News - How to increase the solubility of peptides? [gtpeptide.com]
Technical Support Center: Synthesis of (S)-3-Amino-3-Phenylpropionic Acid
Welcome to the technical support center for the synthesis of (S)-3-amino-3-phenylpropionic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Common Synthetic Routes
This section provides troubleshooting guidance for frequently employed methods in the synthesis of this compound.
Rodionow-Johnson Reaction and its Variants
The Rodionow-Johnson reaction, a condensation of an aldehyde, malonic acid, and ammonia or an amine, is a classical approach. However, it is often plagued by side reactions that can complicate purification and reduce yields.[1]
Question: My Rodionow-Johnson reaction is producing significant amounts of cinnamic acid and a diacid byproduct. How can I minimize these?
Answer: The formation of cinnamic acid and the corresponding dicarboxylic acid are common side reactions in the Rodionow-Johnson synthesis.[1] These arise from competing reaction pathways.
-
Cinnamic Acid Formation: This occurs via a Knoevenagel condensation of benzaldehyde and malonic acid, followed by decarboxylation. This pathway is favored by higher temperatures and prolonged reaction times.
-
Diacid Byproduct: This results from the Michael addition of a second equivalent of malonic acid to the initially formed cinnamic acid derivative.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a lower reaction temperature, typically in the range of 80-100 °C. | Reduces the rate of the competing Knoevenagel condensation and subsequent decarboxylation to cinnamic acid. |
| Stoichiometry | Use a slight excess of the ammonia source (e.g., ammonium acetate). | Favors the desired conjugate addition of the amine over the competing Knoevenagel condensation. |
| Solvent | A protic solvent like ethanol is generally preferred. | Helps to solvate the intermediates and can influence the reaction pathway. |
| Reaction Time | Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the desired product is maximized. | Prevents the accumulation of byproducts over extended periods. |
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a powerful method for controlling stereochemistry. However, incomplete diastereoselectivity and difficult removal of the auxiliary can be problematic.
Question: I am observing poor diastereoselectivity in my synthesis using a chiral auxiliary. What factors could be contributing to this?
Answer: Achieving high diastereoselectivity depends on several factors that influence the steric environment during the formation of the new stereocenter.
-
Steric Hindrance: The chiral auxiliary must effectively shield one face of the reactive intermediate. The choice of auxiliary and its conformation are critical.
-
Reaction Temperature: Lower temperatures generally enhance diastereoselectivity by favoring the transition state with the lowest energy, which typically leads to the desired diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and impact stereochemical outcomes.
-
Choice of Base and Electrophile: The nature of the base used for deprotonation and the electrophile can affect the geometry of the enolate and the transition state of the reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Perform the reaction at lower temperatures (e.g., -78 °C). | Increases the energy difference between the diastereomeric transition states, leading to higher selectivity. |
| Solvent | Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane). | Optimizes the conformation of the chiral auxiliary and substrate for maximum stereochemical induction. |
| Reagents | Evaluate different bases and ensure the purity of the electrophile. | The counterion of the base and the structure of the electrophile can influence the stereochemical outcome. |
| Auxiliary Choice | Consider alternative chiral auxiliaries with different steric and electronic properties. | Some auxiliaries are better suited for specific transformations. |
Section 2: FAQs on Enantioselectivity and Racemization
Maintaining the enantiopurity of this compound is paramount for its applications in pharmaceuticals. This section addresses common questions regarding enantioselectivity and racemization.
Question: What are the primary causes of racemization during the synthesis and handling of β-amino acids?
Answer: Racemization, the formation of a 1:1 mixture of enantiomers, is a significant challenge in amino acid chemistry.[2][3] The primary mechanisms involve the deprotonation and reprotonation of the α-carbon.
-
Basic Conditions: Strong bases can deprotonate the α-proton, leading to a planar enolate intermediate that can be reprotonated from either face, resulting in racemization.[2]
-
Activation of the Carboxylic Acid: During peptide coupling or other derivatization reactions, activation of the carboxyl group can increase the acidity of the α-proton, making it more susceptible to racemization.[2]
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
Preventative Measures:
-
Use mild bases and avoid prolonged exposure to strongly basic conditions.[2]
-
When activating the carboxylic acid, use racemization-suppressing additives like HOBt or HOAt.[2]
-
Perform reactions at the lowest feasible temperature.
-
Protect the amino group, as some protecting groups can influence the rate of racemization.
Question: How can I improve the enantioselectivity of my biocatalytic synthesis?
Answer: Biocatalytic methods, using enzymes like ω-transaminases or phenylalanine ammonia lyases (PAL), often provide excellent enantioselectivity.[1][4] However, suboptimal conditions can lead to reduced performance.
-
Enzyme Choice: The specific enzyme variant used is crucial. Different enzymes exhibit varying substrate specificities and stereoselectivities.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations from these optima can negatively impact enantioselectivity.
-
Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while cofactor regeneration is essential for many enzymatic reactions.
-
Presence of Inhibitors: Impurities in the starting material or byproducts of the reaction can inhibit the enzyme.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Enzyme Screening | Test a panel of different enzymes (e.g., various transaminases) to find the one with the highest selectivity for your substrate. | Enzyme activity and selectivity are highly specific. |
| Reaction Conditions | Optimize pH, temperature, and buffer composition according to the enzyme's specifications. | Ensures the enzyme is in its most active and selective conformation. |
| Substrate Loading | Start with lower substrate concentrations and gradually increase to identify any potential substrate inhibition. | Maximizes productivity without compromising enantioselectivity. |
| Cofactor Regeneration | For reactions requiring cofactors (e.g., NADH/NAD+), ensure an efficient regeneration system is in place.[5] | Maintains a constant supply of the active form of the cofactor. |
Section 3: Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate key reaction pathways.
Caption: Simplified overview of the Rodionow-Johnson reaction pathway.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization of (S)-3-amino-3-phenylpropionic Acid
Welcome to the technical support center for the derivatization of (S)-3-amino-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, ensuring reliable and reproducible results. (S)-3-amino-3-phenylpropanoic acid, a chiral building block, is pivotal in the synthesis of various pharmaceutical compounds.[1][2] Its successful derivatization is often a critical step for purification, chiral resolution, and quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often essential for several reasons:
-
Enhanced Detection: Many amino acids, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common HPLC detectors like UV-Vis or fluorescence.[3][] Derivatization attaches a molecule with strong UV absorbance or fluorescence, significantly increasing detection sensitivity.[3][5]
-
Improved Chromatographic Separation: The zwitterionic nature of underivatized amino acids can lead to poor peak shape and retention in reversed-phase HPLC.[6] Derivatization can increase the hydrophobicity of the molecule, leading to better interaction with the stationary phase and improved chromatographic resolution.
-
Chiral Resolution: For determining enantiomeric purity, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column.[6][7] This is often more convenient than using a chiral stationary phase.[8]
-
Increased Volatility for GC Analysis: For analysis by gas chromatography (GC), the low volatility of amino acids necessitates derivatization to form more volatile esters or silyl derivatives.[9][10]
Q2: What are the most common derivatization strategies for this compound?
A2: The most common strategies target the primary amine and carboxylic acid functional groups. For HPLC analysis, two popular reagents are:
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This reagent reacts with the primary amine to produce a highly fluorescent and stable derivative, ideal for sensitive detection.[5][11]
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a chiral derivatizing agent used to determine the enantiomeric purity of amino acids.[7][12] It reacts with the primary amine to form diastereomers that can be separated by HPLC.[13] The resulting dinitrophenyl derivatives are also strongly UV-active.[12]
For GC analysis, a two-step derivatization is common:
-
Esterification of the carboxylic acid group (e.g., with an alcohol in the presence of an acid catalyst).[14]
Q3: How do I choose between derivatizing the amine or the carboxylic acid group?
A3: The choice depends on your analytical goal. Derivatization of the amine is more common for HPLC analysis as reagents like Fmoc-Cl and Marfey's reagent provide excellent sensitivity and, in the case of Marfey's reagent, chiral resolution.[5][7][12] Derivatization of the carboxylic acid is typically performed to create esters for GC analysis or to attach the molecule to a solid support.[16]
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
-
Incorrect pH: The nucleophilicity of the primary amine is highly pH-dependent. For reagents like Fmoc-Cl and Marfey's reagent, the reaction is typically carried out under basic conditions (pH 8-10) to ensure the amine is deprotonated and thus more nucleophilic.[13][17] If the pH is too low, the amine will be protonated and unreactive. If the pH is too high, hydrolysis of the reagent can become a significant side reaction.
-
Inactive Reagents: Derivatizing reagents can be sensitive to moisture and degrade over time.
-
Recommendation: Purchase fresh reagents and store them under anhydrous conditions. Acyl halides, in particular, are susceptible to hydrolysis.[18] It is good practice to perform a control reaction with a standard amino acid to verify reagent activity.
-
-
Insufficient Reagent Concentration: An inadequate amount of the derivatizing agent will lead to an incomplete reaction.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.
Issue 2: Presence of Multiple Peaks in the Chromatogram
Potential Causes & Solutions
-
Excess Derivatizing Reagent and Byproducts: Unreacted derivatizing reagent and its hydrolysis products are common sources of extraneous peaks in the chromatogram.[5]
-
Recommendation: After the derivatization is complete, the reaction can be quenched. For Fmoc-Cl, adding an excess of a primary amine like glycine can consume the remaining reagent.[5] For Marfey's reagent, acidification with HCl stops the reaction.[8][12] A subsequent liquid-liquid extraction or solid-phase extraction (SPE) step can be employed to remove excess reagent and byproducts.
-
-
Di-derivatization: Some amino acids with additional reactive functional groups (e.g., tyrosine, lysine) can undergo multiple derivatizations.[19] While this compound does not have other highly reactive groups, it's a point to consider for other amino acids in your sample.
-
Racemization: Harsh reaction conditions (e.g., high temperature, extreme pH) can potentially cause racemization of the chiral center, leading to the formation of the R-enantiomer and an additional peak when using a chiral derivatization agent.
-
Recommendation: Adhere to mild reaction conditions as specified in established protocols.
-
Experimental Protocols
Protocol 1: Derivatization with Fmoc-Cl for Fluorescence Detection
This protocol provides a general guideline for the derivatization of this compound with Fmoc-Cl for HPLC analysis.
Materials:
-
This compound standard or sample
-
Borate buffer (0.1 M, pH 9.0)
-
Fmoc-Cl solution (15 mM in acetonitrile)
-
Acetonitrile
-
Deionized water
Procedure:
-
Prepare a solution of this compound in the borate buffer.
-
In a reaction vial, combine 100 µL of the amino acid solution with 100 µL of the Fmoc-Cl solution.[3]
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 10-20 minutes.[20]
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization with Marfey's Reagent (FDAA) for Chiral Analysis
This protocol is for the derivatization of this compound with Marfey's reagent to form diastereomers for chiral separation by HPLC.
Materials:
-
This compound standard or sample
-
1% (w/v) FDAA in acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Place your sample (e.g., 50 µL of a 50 mM solution) in a reaction vial.[12]
-
Add 100 µL of the 1% FDAA solution in acetone.[12]
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction under basic conditions.[12]
-
Heat the mixture at 40°C for 1 hour with occasional mixing.[8][12]
-
Cool the reaction vial to room temperature.
-
The sample is ready for analysis by HPLC.
Data Presentation
| Parameter | Fmoc-Cl Derivatization | Marfey's Reagent (FDAA) Derivatization |
| Reaction pH | 8.0 - 9.5 | ~8.5 (with NaHCO₃) |
| Temperature | Room Temperature | 30 - 50 °C |
| Reaction Time | 10 - 20 minutes | 60 - 90 minutes |
| Detection | Fluorescence (Ex: 265 nm, Em: 340 nm) | UV (340 nm) |
| Purpose | Quantitative Analysis | Chiral Purity Determination |
Visualizations
Workflow for Derivatization and HPLC Analysis
Caption: General workflow for the derivatization and HPLC analysis.
Troubleshooting Logic for Low Product Yield
Caption: Systematic troubleshooting for low derivatization yield.
References
- ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
- Ovid. Marfey's reagent for chiral amino acid analysis.
- American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride.
- ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- PubMed Central. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers.
- [PDF] 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- Bio-protocol. 4.5. Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey's Method Using LC-MS.
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
- NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- PubChem. (3S)-3-amino-3-phenylpropanoic acid.
- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and (S).
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Chemistry LibreTexts. Derivatization.
- Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Google Patents. Method for resolving 3-amino-3-phenylpropanol.
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
- PubChem. (3R)-3-amino-3-phenylpropanoic acid.
- NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- PubMed. N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity.
- Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
Sources
- 1. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]
- 12. ovid.com [ovid.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. ikm.org.my [ikm.org.my]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges of (s)-3-amino-3-phenylpropionic acid
Answering the user's request.## Technical Support Center: Purification of (S)-3-Amino-3-phenylpropionic Acid
Introduction
This compound, also known as (S)-β-phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including agents targeting neurological disorders[1][2]. Its value lies in its specific stereochemistry, which is often essential for biological activity. However, isolating this compound in high chemical and enantiomeric purity presents significant challenges for researchers and process chemists.
This technical guide provides a structured approach to troubleshooting common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and rationally design effective solutions. This center is organized into two main sections: a high-level Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for in-depth problem-solving.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
The primary difficulties stem from two core molecular properties:
-
Zwitterionic Nature: Like other amino acids, it contains both a basic amino group and an acidic carboxylic acid group. At neutral pH, it exists as a zwitterion, leading to strong intermolecular ionic interactions. This results in limited solubility in many common organic solvents and a preference for polar environments[3][4].
-
Chirality: It is a chiral molecule, and its synthesis often produces a racemic mixture (an equal mix of S and R enantiomers). Separating these enantiomers is a non-trivial task requiring specialized techniques, as they have identical physical properties except for their interaction with other chiral entities or polarized light[5].
Q2: What are the most common impurities I should expect?
Impurities typically fall into three categories:
-
The Unwanted Enantiomer: (R)-3-amino-3-phenylpropionic acid is the most common and critical impurity to remove.
-
Starting Materials: Residual reactants from the synthesis, such as the corresponding aldehyde, malonic acid, or ammonia source from a one-pot synthesis[6].
-
Side-Products: Minor products from competing reaction pathways.
Q3: What is the general solubility profile of this compound?
Its zwitterionic character dictates its solubility. The compound is moderately soluble in water and polar protic solvents like methanol, but shows poor solubility in non-polar organic solvents such as hexane or toluene[3][7]. Polar aprotic solvents like DMSO can also be effective for dissolution[3]. Adjusting the pH away from the isoelectric point will increase its solubility in aqueous systems by forming the corresponding salt (either the protonated amine or the deprotonated carboxylate)[4].
Table 1: Qualitative Solubility of 3-Amino-3-phenylpropionic Acid
| Solvent Class | Example Solvents | Solubility | Rationale & Notes |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Soluble | Solvates the zwitterionic form through hydrogen bonding. pH adjustment in water can significantly increase solubility[4]. |
| Polar Aprotic | DMSO, DMF | Soluble | Capable of solvating the charged portions of the molecule[3]. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Poorly Soluble / Insoluble | Cannot effectively solvate the polar, charged functional groups[3][7]. |
Troubleshooting Guide: From Problem to Solution
This guide addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable protocols.
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to problem-solving during purification.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- European Patent Office. (1992). EP0469541B1 - Method of crystallizing phenylalanine.
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-Specific Amidohydrolyzing Activity. J-Stage. [Link]
- Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
- Müller, M., et al. (2012). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology, 78(10), 3644-3653. [Link]
- Zhang, T., et al. (2018). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Processes, 6(12), 253. [Link]
- Ye, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 7(1), 1-20. [Link]
- Request PDF. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Straathof, A. J., et al. (2002). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. Biotechnology and Bioengineering, 78(3), 345-353. [Link]
- Baker, P. J., et al. (1998). Crystallization of NAD+-dependent phenylalanine dehydrogenase from Nocardia sp. 239. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 1010-1012. [Link]
- National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem. [Link]
- ResearchGate. (2018).
- Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. [Link]
- University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- JIGS Chemical Limited. (n.d.). (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. [Link]
- Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
preventing racemization during (s)-3-amino-3-phenylpropionic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the Technical Support Center for the synthesis of (S)-3-amino-3-phenylpropionic acid. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in achieving high enantiomeric purity in your synthesis. Maintaining the stereochemical integrity of this compound is critical, as it is a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2][3] Racemization, the formation of an equal mixture of both enantiomers, can significantly impact the efficacy and safety of the final drug product. This guide, compiled by our team of Senior Application Scientists, will help you navigate the complexities of asymmetric synthesis and troubleshoot common issues to ensure the successful production of the desired (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization in the synthesis of β-amino acids like 3-amino-3-phenylpropionic acid can occur through two main mechanisms: direct deprotonation at the α-carbon by a base, or through the formation of an oxazolone intermediate when the carboxylic acid is activated.[4][5] The presence of strong bases, elevated temperatures, and certain activating agents for peptide coupling can promote these pathways, leading to a loss of stereochemical purity.[4][5][6]
Q2: How do I choose the most suitable chiral auxiliary for my synthesis?
A2: The selection of a chiral auxiliary is a critical decision that influences both the diastereoselectivity and the ease of removal. Evans' oxazolidinone auxiliaries are widely used and have demonstrated high levels of stereocontrol in various asymmetric reactions, including the synthesis of β-amino acids.[7][8][9] Other effective auxiliaries include pseudoephedrine and camphorsultam.[7][10][11] The choice often depends on the specific reaction conditions, the desired stereochemical outcome (syn or anti), and the compatibility with subsequent reaction steps.
Q3: Can the choice of base impact the enantiomeric excess (ee) of my product?
A3: Absolutely. The basicity and steric hindrance of the base used for enolate formation are crucial.[4] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to deprotonate the α-proton of a carbonyl compound attached to a chiral auxiliary.[7] The choice of base can influence the formation of the desired enolate geometry (Z or E), which in turn dictates the facial selectivity of the subsequent alkylation or aldol reaction.[8] Using a base that is too strong or not sterically hindered can lead to undesired side reactions and racemization.[4][5]
Q4: What are some common methods for removing the chiral auxiliary after the key stereoselective step?
A4: The removal of the chiral auxiliary should be efficient and occur without causing racemization of the newly formed stereocenter. For Evans' oxazolidinone auxiliaries, common cleavage methods include hydrolysis with aqueous lithium hydroxide or sodium hydroxide, or reductive cleavage with lithium borohydride.[7][8] The chosen method should be mild enough to preserve the stereochemical integrity of the product.
Q5: Are there enzymatic or biocatalytic methods available for synthesizing this compound?
A5: Yes, biocatalytic methods offer a highly enantioselective route.[1][2] Lipases, for instance, can be used for the kinetic resolution of racemic esters of 3-amino-3-phenylpropionic acid through enantioselective hydrolysis or acylation.[1][12] Additionally, microorganisms with specific amidohydrolyzing activity have been identified that can resolve racemic N-acetyl-3-amino-3-phenylpropionic acid to produce the pure (S)- or (R)-enantiomer.[13]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic approaches to resolve them.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
| Potential Cause | Troubleshooting Steps |
| Impure Chiral Auxiliary | Verify the enantiomeric and chemical purity of the chiral auxiliary using techniques like chiral HPLC or NMR analysis of a Mosher's ester derivative.[14] Recrystallize the auxiliary if necessary. |
| Suboptimal Reaction Temperature | Carefully monitor and control the internal reaction temperature. Lowering the temperature (e.g., to -78 °C or -100 °C) can often improve stereoselectivity.[14] |
| Inappropriate Solvent | The solvent can influence the transition state geometry. Screen non-coordinating solvents such as toluene, dichloromethane, or THF. Ensure all solvents are anhydrous.[14] |
| Incorrect Base or Stoichiometry | Use a strong, non-nucleophilic, and sterically hindered base. Re-verify the stoichiometry of all reagents, especially the base and any Lewis acids used.[4][14] |
| Racemization During Auxiliary Cleavage | Employ milder conditions for auxiliary removal. For example, if using strong base hydrolysis, consider switching to a reductive cleavage method. |
| Inefficient Enolate Formation | Ensure complete deprotonation by allowing sufficient time for enolate formation before adding the electrophile. The color of the reaction mixture can sometimes indicate enolate formation. |
Problem 2: Poor Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Low Reactivity | This can be linked to poor stereoselectivity.[14] Ensure all reagents are fresh and of high quality. Consider using a more reactive electrophile if possible. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation or reagent degradation. |
| Side Reactions | The formation of byproducts can consume starting materials. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Difficult Purification | If the product is difficult to isolate, optimize the workup and purification procedures. This may involve adjusting the pH during extraction or using a different chromatography stationary phase. |
Problem 3: Epimerization at the α-Carbon
| Potential Cause | Troubleshooting Steps |
| Prolonged Exposure to Basic Conditions | Minimize the reaction time and quench the reaction as soon as it is complete. Use a less basic workup procedure if possible. |
| Use of Protic Solvents | Protic solvents can facilitate proton exchange and lead to epimerization. Use anhydrous aprotic solvents. |
| High Reaction Temperatures | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Workflow and Key Control Points
The following diagram illustrates a general workflow for the asymmetric synthesis of this compound using a chiral auxiliary, highlighting critical steps for preventing racemization.
Caption: Workflow for Asymmetric Synthesis of this compound.
Detailed Protocol: Evans' Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol provides a general methodology for the synthesis of this compound using an Evans' oxazolidinone chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans' auxiliary)
-
Phenylacetyl chloride
-
n-Butyllithium
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Lithium hydroxide
-
Hydrogen peroxide
-
Hydrochloric acid
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the Evans' oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir for 15 minutes.
-
Add phenylacetyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the acylated auxiliary by flash column chromatography.
-
-
Asymmetric Amination:
-
Dissolve the purified acylated auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a pre-cooled solution of a suitable base (e.g., sodium hexamethyldisilazide) in THF.
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of di-tert-butyl azodicarboxylate (DBAD) in THF dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction with glacial acetic acid.
-
Warm to room temperature and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the aminated product in a mixture of THF and water.
-
Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.
-
Stir the mixture at 0 °C for 4-6 hours.
-
Quench the reaction with aqueous sodium sulfite.
-
Acidify the mixture with hydrochloric acid to pH ~2.
-
Extract the aqueous layer with a suitable organic solvent to remove the chiral auxiliary.
-
The aqueous layer containing the desired this compound can then be further purified, for example, by ion-exchange chromatography.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
n-Butyllithium is pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Vicario, J. L., Badía, D., & Carrillo, L. (2007). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 11(14), 1231-1250.
- Myers, A. G., & McKinstry, L. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527-3529.
- Davis, F. A., & Zhang, Y. (2003). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 68(13), 5125-5132.
- Wang, Y., et al. (2020). Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. Bioprocess and Biosystems Engineering, 43(11), 2027-2036.
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-specific Amidohydrolyzing Activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
- Wikipedia. (2023). Chiral auxiliary.
- Avenoza, A., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(8), 2127-2129.
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Trant, J. (2021, March 12).
- Mechanisms of base-catalyzed racemization during activation step. (n.d.).
- TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid.
- Avenoza, A., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Epimerisation in Peptide Synthesis. (2022). Molecules, 27(22), 8017.
- Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(23), 3041-3062.
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- LookChem. (n.d.). Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. lookchem.com [lookchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability issues of (s)-3-amino-3-phenylpropionic acid in solution
Welcome to the technical support center for (S)-3-amino-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this β-amino acid in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound, a chiral non-proteinogenic β-amino acid, is a valuable building block in pharmaceutical synthesis.[1][2] Its structure, containing a primary amine, a carboxylic acid, and a phenyl ring, presents several potential sites for chemical degradation. Understanding these liabilities is critical for developing robust formulations, ensuring accurate analytical results, and maintaining the compound's therapeutic efficacy. This guide will walk you through the key factors affecting its stability in solution and provide practical strategies to mitigate degradation.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound in solution.
Q1: What are the primary chemical degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways common to amino acids and related compounds[3][4]:
-
Oxidation: The primary amine and the benzylic position (the carbon atom attached to both the phenyl ring and the amino group) are susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or oxidizing agents, potentially leading to deamination or the formation of hydroxylated impurities.[5]
-
Decarboxylation: Under thermal stress, the carboxylic acid group can be lost as carbon dioxide (CO₂), particularly at elevated temperatures.[6]
-
Deamination: The amino group can be eliminated, especially under certain pH and temperature conditions, potentially forming unsaturated compounds like cinnamic acid.[7][8]
-
Racemization: The chiral center can undergo racemization, converting the (S)-enantiomer to its (R)-enantiomer, which can significantly impact biological activity. This is often accelerated by extremes in pH and temperature.[3]
-
Formation of Cyclic Impurities: Intramolecular cyclization, though less common for β-amino acids compared to α-amino acids, can potentially occur under specific conditions.
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of the solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 4): In highly acidic solutions, direct hydrolysis of the amide bond (if part of a larger peptide) can be accelerated. For the free amino acid, protonation of the amino group can offer some protection against oxidation, but extreme acidity might promote other degradation pathways.
-
Neutral Conditions (pH 6-8): Around neutral pH, the compound exists predominantly as a zwitterion. While this is often the pH of physiological relevance, it can also be a region where oxidation and deamidation rates are significant.[4]
-
Alkaline Conditions (pH > 8): In basic solutions, the deprotonated amino group is more susceptible to oxidation.[4] Furthermore, racemization and β-elimination reactions are often accelerated under alkaline conditions.[3][9]
We recommend performing a pH-stability profile study to determine the optimal pH for your specific application and storage conditions.
Q3: What are the best practices for storing solutions of this compound?
A3: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (≤ -20 °C) for long-term storage.[2] Avoid repeated freeze-thaw cycles, which can lead to physical instability and aggregation.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can occur, especially in the presence of photosensitizers.
-
Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[10]
-
Solvent: Use high-purity solvents. The choice of solvent will depend on the intended application. For aqueous solutions, consider using a buffered system to maintain a stable pH.
Q4: I am observing an unexpected peak in my HPLC analysis. What could it be?
A4: An unexpected peak could be a degradation product, a process-related impurity from the synthesis of the compound, or an excipient-related impurity if you are working with a formulation. Potential degradation products could include the (R)-enantiomer, decarboxylated, deaminated, or oxidized forms of the parent molecule. To identify the unknown peak, we recommend using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Loss of Assay Potency Over Time | Chemical degradation (oxidation, hydrolysis, etc.) | - Review storage conditions (temperature, light, pH).- Prepare fresh solutions more frequently.- Consider storing under an inert atmosphere.- Perform a forced degradation study to identify the primary degradation pathway and then optimize conditions to minimize it. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Use a stability-indicating HPLC method to resolve the new peaks from the parent compound.- Employ LC-MS to identify the mass of the new impurities and propose potential structures.- Compare the chromatogram to a freshly prepared standard to confirm the new peaks are not present initially. |
| Inconsistent Biological Activity | Racemization (conversion to the (R)-enantiomer). | - Use a chiral HPLC method to determine the enantiomeric purity of your solution over time.- Avoid harsh pH and high-temperature conditions during sample preparation and storage. |
| Precipitation of the Compound from Solution | Poor solubility, change in pH or temperature. | - Confirm the solubility of the compound in your chosen solvent system.- Ensure the pH of the solution is not near the isoelectric point of the compound, where solubility is minimal.- If the solution was stored at a low temperature, gently warm and sonicate to redissolve the compound. |
Part 3: Experimental Protocols
Here we provide detailed protocols for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Heating block or oven
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products and impurities.[12]
Initial HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm (or PDA scan) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Part 4: Visualizing Degradation
Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the likely points of instability on the this compound molecule.
Caption: Potential degradation sites on this compound.
References
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- Emerson, T. R., et al. (1985). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 50(4), 850-854. [Link]
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- Burlingame, A. L., & Chapman, J. R. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of Bacteriology, 155(1), 113-121. [Link]
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S). Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. [Link]
- Veeprho. (2020, August 3).
- Kopec, S., & Holzgrabe, U. (2006). Impurity profile of amino acids? Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1047-1056. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (n.d.).
- Khan, M. A., & Kumar, S. (2011). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 3(1), 1-8. [Link]
- Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 755-759. [Link]
- Husek, P. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange.
- Martínez-Blanco, H., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3328. [Link]
- De Spiegeleer, B., et al. (2015). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 107, 396-411. [Link]
- Biology LibreTexts. (2022). 18.
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]
- Marks' Basic Medical Biochemistry. (n.d.). Synthesis & Degradation of Amino Acids | Chapter 37. [Link]
- Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls.
- Vo, K., & Jones, L. S. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- PubChem. (n.d.). CID 158720422.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
- Wikipedia. (n.d.). Phenylpropanoic acid. [Link]
- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (S)-. [Link]
- Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. [Link]
- Kowalska, D., et al. (2021). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Thermal Analysis and Calorimetry, 145(4), 1839-1849. [Link]
Sources
- 1. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. veeprho.com [veeprho.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up (S)-3-Amino-3-Phenylpropionic Acid Production
Welcome to the technical support center for the production of (S)-3-amino-3-phenylpropionic acid, a critical chiral building block in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up its production. Here, you will find field-proven insights and troubleshooting guidance to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis strategies for producing this compound at an industrial scale?
A1: There are three main scalable strategies for synthesizing enantiomerically pure this compound:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a β-amino acrylic acid derivative, using a chiral catalyst.[1][2][3] Rhodium complexes with chiral ligands like Josiphos are often employed to achieve high yields and enantiomeric excess (ee).[1][2] A significant advantage of this approach is the direct formation of the desired enantiomer, avoiding the need for resolution of a racemic mixture.[2]
-
Enzymatic Resolution: This biocatalytic approach utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. Common enzymes include:
-
Lipases: These enzymes can enantioselectively hydrolyze or esterify a racemic mixture of N-protected 3-amino-3-phenylpropionic acid esters.[4][5]
-
Amidases/Acylases: These enzymes can selectively hydrolyze the N-acyl group of one enantiomer in a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid.[6][7][8]
-
Transaminases (TAs): TAs can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral β-keto acid.[9][10]
-
-
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic 3-amino-3-phenylpropionic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Q2: What are the key considerations when choosing a synthetic route for scale-up?
A2: The choice of synthetic route depends on several factors:
-
Cost and Availability of Starting Materials: Some methods, like asymmetric hydrogenation, may require expensive chiral ligands and metal catalysts.[5] Enzymatic methods often use inexpensive starting materials.[9]
-
Process Efficiency and Yield: Asymmetric synthesis routes can be more atom-economical as they avoid the loss of 50% of the material inherent in kinetic resolutions. However, enzymatic resolutions can offer very high enantioselectivity and good yields for the desired enantiomer.[7][8]
-
Enantiomeric Purity Requirements: All three methods can achieve high enantiomeric excess (>99% ee). However, the ease of achieving this purity can vary.
-
Downstream Processing and Purification: The choice of method will influence the impurity profile and the complexity of the purification process. For instance, enzymatic reactions are often cleaner, but may require specific work-up procedures to remove the enzyme.
-
Scalability and Robustness: The chosen process should be robust and reproducible at a larger scale. Factors like catalyst stability, enzyme deactivation, and heat transfer need to be considered.
Q3: What are the common impurities I should be aware of during production?
A3: The impurity profile is highly dependent on the synthetic route:
-
Racemic Starting Material: In resolution processes, the most significant impurity is the undesired (R)-enantiomer.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.
-
Side-Products from the Reaction: For example, in the one-pot synthesis from an aldehyde, malonic acid, and ammonium acetate, cinnamic acid derivatives can be formed as side products.[11]
-
Reagents and Catalysts: Residual catalysts (e.g., rhodium) or resolving agents can be present.
-
Degradation Products: The product itself may be unstable under certain conditions, leading to degradation.
Regular analytical monitoring using techniques like HPLC with a chiral column is essential to identify and quantify these impurities.[12][]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Re-optimize reaction parameters such as temperature, pressure, pH, and reaction time. For enzymatic reactions, ensure the enzyme's optimal operating conditions are met.[7][8] |
| Catalyst/Enzyme Inactivation | For asymmetric hydrogenation, ensure the catalyst is not poisoned by impurities in the starting material or solvent. For enzymatic reactions, check for enzyme denaturation due to temperature or pH excursions. Consider using immobilized enzymes for better stability and reusability. |
| Poor Substrate Quality | Verify the purity of starting materials. Impurities can inhibit the catalyst or enzyme.[14] |
| Product Instability | The product may be susceptible to degradation under the reaction or work-up conditions. Consider performing the reaction under an inert atmosphere or at a lower temperature.[14] |
| Inefficient Product Isolation | Optimize the work-up and purification procedures to minimize product loss. This could involve adjusting the pH during extraction or choosing a more suitable solvent for crystallization. |
Troubleshooting Low Yield: A Decision Workflow
Caption: Decision tree for troubleshooting low yield.
Poor Enantiomeric Excess (ee)
| Potential Cause | Recommended Solution |
| Suboptimal Chiral Catalyst/Enzyme | Screen different chiral ligands for asymmetric hydrogenation or different enzymes for resolution to find one with higher enantioselectivity for your specific substrate. |
| Racemization of Product | The product may racemize under the reaction or work-up conditions, especially at elevated temperatures or extreme pH. Investigate the stability of the product under these conditions. |
| Inefficient Separation of Diastereomers | In classical resolution, incomplete separation of diastereomeric salts will lead to low ee. Optimize the crystallization conditions (solvent, temperature, cooling rate). |
| Incorrect Analytical Method | Ensure your chiral HPLC or GC method is properly validated and capable of baseline-separating the enantiomers. |
Workflow for Optimizing Enantiomeric Excess
Caption: Workflow for optimizing enantiomeric excess.
Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization. |
| Formation of an Emulsion During Extraction | Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective at a larger scale. |
| Product Co-crystallizes with Impurities | Screen different crystallization solvents and conditions. A multi-step purification process involving both crystallization and chromatography may be necessary.[12] |
| Challenging Chiral Separation | For difficult-to-separate enantiomers, preparative chiral chromatography techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) can be employed.[][15][16] These methods can be scaled up for industrial production.[12][15] |
Experimental Protocols
Example Protocol: Enzymatic Resolution of Racemic N-Acetyl-3-amino-3-phenylpropionic acid
This protocol is a generalized procedure based on common enzymatic resolution methods.[6][7][8]
Materials:
-
Racemic N-acetyl-3-amino-3-phenylpropionic acid
-
Immobilized amidase/acylase (e.g., from Variovorax sp. or Burkholderia sp.)[7][8]
-
Phosphate buffer (pH adjusted to the enzyme's optimum, typically pH 7-8)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the racemic N-acetyl-3-amino-3-phenylpropionic acid in the phosphate buffer to a suitable concentration (e.g., 5-10% w/v).
-
Enzyme Addition: Add the immobilized amidase/acylase to the solution. The enzyme loading will need to be optimized for your specific enzyme and substrate concentration.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C). Monitor the progress of the reaction by taking periodic samples and analyzing them by chiral HPLC. The reaction is complete when approximately 50% of the starting material is consumed.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation:
-
Adjust the pH of the filtrate to acidic (e.g., pH 2-3) with hydrochloric acid. This will protonate the desired this compound, making it water-soluble, while the unreacted (R)-N-acetyl-3-amino-3-phenylpropionic acid will be more soluble in an organic solvent.
-
Extract the mixture with ethyl acetate. The (R)-N-acetyl-3-amino-3-phenylpropionic acid will be extracted into the organic layer.
-
The aqueous layer contains the desired this compound hydrochloride.
-
-
Product Isolation:
-
The this compound can be isolated from the aqueous layer by adjusting the pH to its isoelectric point (around pH 6-7), causing it to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The (R)-N-acetyl-3-amino-3-phenylpropionic acid can be recovered from the organic layer and racemized for recycling.
-
References
- Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society. [Link]
- Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]
- Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]
- Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]
- Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
- Chiral and Achiral Compounds Purific
- Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]
- Large scale chiral chromatography for the separation of an enantiomer to acceler
- Transaminases for the synthesis of enantiopure beta-amino acids.
- Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution.
- Biocatalytic approach to enantiomerically pure β-amino acids. Semantic Scholar. [Link]
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-specific Amidohydrolyzing Activity. J-Stage. [Link]
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Chiral Separation techniques at Industrial Scale?
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics. Semantic Scholar. [Link]
- Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry. [Link]
- Three major strategies for the enzymatic synthesis of phenylpropionic acids.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
- Enantioselective Synthesis of β-amino acids: A Review.
- Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.
- Method for resolving 3-amino-3-phenylpropanol.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
- Efficient production of phenylpropionic acids by an amino-group-transformation biocatalytic cascade. Biotechnology and Bioengineering. [Link]
- Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase.
- Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity.
- A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid. LookChem. [Link]
Sources
- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
common impurities in commercial (s)-3-amino-3-phenylpropionic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with (s)-3-amino-3-phenylpropionic acid. It provides in-depth answers to common questions regarding impurities, troubleshooting guides for analytical challenges, and detailed experimental protocols to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be aware of in commercial this compound?
When working with commercial this compound, it is crucial to be aware of several potential impurity types that can arise from the synthesis, purification, and storage of the material. These can be broadly categorized as follows:
-
Enantiomeric Impurities: The most common impurity is the (R)-enantiomer of 3-amino-3-phenylpropionic acid. Since many synthetic routes involve the resolution of a racemic mixture, trace amounts of the undesired enantiomer can be present.[1] High-purity grades should have an enantiomeric excess (ee) of >99%.[1]
-
Process-Related Impurities: These are impurities that originate from the manufacturing process. They can include:
-
Residual Starting Materials: Depending on the synthetic route, these could include compounds like benzaldehyde, malonic acid, or acetamide.[2]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, if an enzymatic resolution of the N-acetylated form is used, racemic N-acetyl-3-amino-3-phenylpropionic acid could be a potential impurity.[1]
-
Side-Products: Unintended reactions during synthesis can generate byproducts. For instance, in Rodionov-type syntheses, cinnamic acid can be a notable side-product.
-
-
Degradation Products: this compound, like other amino acids, can degrade under certain conditions. Common degradation pathways include:
-
Oxidation: The amino group can be susceptible to oxidation.
-
Decarboxylation: Loss of the carboxyl group can occur, especially under heat stress.
-
Dimerization/Oligomerization: Impurities involving the formation of dimers or larger oligomers can also be observed.
-
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts in the final product.
The following table summarizes these common impurities:
| Impurity Category | Specific Examples | Typical Source |
| Enantiomeric | (R)-3-amino-3-phenylpropionic acid | Incomplete resolution of racemic mixture |
| Process-Related | Benzaldehyde, Malonic Acid, Cinnamic Acid, N-acetyl-3-amino-3-phenylpropionic acid | Synthesis and purification |
| Degradation | Oxidized forms, decarboxylated product | Storage, handling, stress conditions |
| Residual Solvents | Ethanol, Ethyl Acetate, etc. | Purification/crystallization steps |
Q2: How can these impurities impact my downstream applications, particularly in drug development?
Impurities in this compound, which often serves as a chiral building block in pharmaceutical synthesis, can have significant consequences[3]:
-
Pharmacological and Toxicological Effects: The (R)-enantiomer may have different pharmacological or toxicological profiles compared to the desired (S)-enantiomer. This can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Regulatory agencies have strict guidelines on controlling stereoisomeric impurities.
-
Reaction Stoichiometry and Yield: The presence of non-reactive impurities can lead to incorrect calculations of stoichiometry, resulting in lower yields of the desired product. Reactive impurities can participate in side reactions, further reducing the yield and complicating purification.
-
Formation of Neo-impurities: Process-related impurities can react with subsequent reagents in a synthetic sequence, leading to the formation of new, unexpected impurities in the final API.
-
Crystallization and Polymorphism: Impurities can influence the crystallization process of downstream intermediates or the final API, potentially affecting the polymorphic form, which is a critical quality attribute.
-
Analytical Method Interference: The presence of impurities can interfere with in-process controls and final product analysis, leading to inaccurate assessments of purity and quality.
Troubleshooting Guides
Issue 1: My chiral HPLC analysis shows poor resolution between the (S) and (R) enantiomers.
Poor resolution in chiral HPLC can be a frustrating issue. Here’s a systematic approach to troubleshoot this problem:
-
Column Selection and Condition:
-
Expertise & Experience: Not all chiral stationary phases (CSPs) are suitable for every separation. For β-amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective. Ensure you are using a recommended column for this type of compound.
-
Causality: The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability and differential energy of these complexes determine the resolution. If the column is not appropriate, these interactions will be non-selective.
-
Action: Consult the column manufacturer's application notes or the scientific literature for the recommended column for β-amino acid enantiomers.
-
-
Mobile Phase Optimization:
-
Expertise & Experience: The composition of the mobile phase is critical. Small changes in the organic modifier, its concentration, or the additive can have a significant impact on resolution.
-
Causality: The mobile phase influences the interactions between the analyte and the CSP. For example, in normal-phase chromatography, the alcohol modifier competes with the analyte for polar interaction sites on the CSP. In reversed-phase, the organic modifier and pH affect the analyte's hydrophobicity and ionization state.
-
Action:
-
Systematically vary the percentage of the organic modifier (e.g., ethanol, isopropanol).
-
Introduce or adjust the concentration of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to control the ionization state of the amino acid.
-
Evaluate different organic modifiers.
-
-
-
Temperature and Flow Rate:
-
Expertise & Experience: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure. Slower flow rates generally lead to better efficiency and resolution.
-
Causality: Lower temperatures can enhance the stability of the transient diastereomeric complexes, leading to better separation. Slower flow rates allow for more effective mass transfer between the mobile and stationary phases.
-
Action: Try reducing the column temperature in 5°C increments. Decrease the flow rate to see if resolution improves.
-
Issue 2: I am observing unexpected peaks in my reversed-phase HPLC analysis of a new batch of this compound.
The appearance of unexpected peaks necessitates a systematic investigation to identify their source.
Workflow for Investigating Unexpected Peaks
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Troubleshooting Steps:
-
System Check: First, inject a blank (mobile phase) to rule out system contamination or carryover from previous injections.
-
LC-MS Analysis: If the peak is not from the system, the most effective next step is to perform LC-MS analysis. Determining the mass-to-charge ratio (m/z) of the unknown peak can provide crucial information for its identification.
-
Forced Degradation Study: To determine if the impurity is a degradation product, a forced degradation study is recommended. Exposing the material to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products for comparison.
-
Review Synthesis Route: If the impurity is not a degradant, it is likely a process-related impurity. Review the manufacturer's synthesis route (if available) to hypothesize potential starting materials, intermediates, or byproducts that could be present in the final product.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Determining Enantiomeric Purity
This protocol provides a starting point for developing a robust chiral HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., CHIRALPAK® series)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Additive: Trifluoroacetic Acid (TFA)
-
This compound reference standard
-
Racemic 3-amino-3-phenylpropionic acid (for system suitability)
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | CHIRALPAK® IA or similar |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Prepare a system suitability solution using the racemic material at 1 mg/mL.
4. System Suitability:
-
Inject the racemic solution.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
5. Analysis:
-
Inject the sample solution.
-
Calculate the percentage of the (R)-enantiomer using the area percent method.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for chiral HPLC method development.
References
- Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol. (CN102633658A).
- Google Patents. (1990). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (CA1296356C).
- J-STAGE. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S). Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
- National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). CID 158720422. PubChem Compound Database.
- National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
- PubMed. (2006). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
Sources
- 1. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution for β-Phenylalanine
Welcome to the technical support center dedicated to the enzymatic resolution of β-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your enzymatic resolution processes.
Introduction to Enzymatic Resolution of β-Phenylalanine
β-phenylalanine is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomers often exhibit different physiological activities, making their separation essential. Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure β-amino acids.[1] This process relies on the stereoselectivity of enzymes to preferentially convert one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Common enzymes employed for this purpose include lipases, penicillin acylases, and ω-transaminases.[1]
This guide will delve into the practical aspects of enhancing the efficiency of this process, addressing common challenges and providing actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when performing enzymatic resolution of β-phenylalanine.
Q1: Which enzyme should I choose for the resolution of my β-phenylalanine derivative?
The choice of enzyme is critical and depends on the specific substrate (e.g., free acid, ester, or amide).
-
Lipases: These are the most widely used enzymes for industrial-scale biocatalysis, including β-phenylalanine production.[1] They are particularly effective for the hydrolysis of β-phenylalanine esters. Lipase B from Candida antarctica (CAL-B) and lipases from Burkholderia cepacia are frequently reported to exhibit high enantioselectivity.[1]
-
Penicillin G Acylases (PGAs): PGAs are highly enantioselective enzymes that catalyze the hydrolysis of N-phenylacetylated β-amino acids.[2][3] Immobilized PGA can be a robust choice for this resolution.[4]
-
ω-Transaminases (ω-TAs): These enzymes are used for both kinetic resolution and enantioselective synthesis. They can selectively convert one enantiomer of β-phenylalanine in the presence of an amine acceptor like pyruvate.[1]
-
Phenylalanine Ammonia Lyases (PALs) and Aminomutases (PAMs): A combination of these enzymes can be used for the kinetic resolution of aromatic β-amino acids.[5][6]
Q2: What are the key reaction parameters I need to optimize?
Several parameters significantly influence the efficiency of the enzymatic resolution. These include:
-
Temperature: Enzyme activity increases with temperature up to an optimum, beyond which denaturation occurs.[7][8] For instance, Amano PS lipase from Burkholderia cepacia has been used at 50°C for the resolution of a β-phenylalanine ester.[1] It is crucial to determine the optimal temperature for your specific enzyme.
-
pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site and the substrate, thereby influencing enzyme activity and stability. Most lipases show maximal activity in the pH range of 7 to 10.[9][10]
-
Solvent: The choice of solvent can impact enzyme activity, stability, and enantioselectivity. Organic solvents are often used to dissolve substrates and shift reaction equilibria. Hexane and diisopropyl ether are commonly used with lipases.[11][12]
-
Substrate and Enzyme Concentration: These should be optimized to ensure a reasonable reaction rate without causing substrate or product inhibition.
Q3: How can I monitor the progress of the reaction and determine the enantiomeric excess (ee)?
Monitoring the reaction and determining the enantiomeric excess are crucial for process optimization.
-
Reaction Progress: The reaction can be monitored by taking aliquots at different time points and analyzing the substrate and product concentrations using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Enantiomeric Excess (ee): Chiral HPLC or chiral GC are the most common methods for determining the ee of the remaining substrate and the product.[11] Other methods include mass spectrometry-based techniques and fluorescence spectroscopy with cyclodextrin guest-host complexes.[13][14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the enzymatic resolution of β-phenylalanine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inappropriate Reaction Conditions: Incorrect pH, temperature, or solvent. | 1a. Optimize pH: Screen a range of pH values. Most lipases are active between pH 7-10.[9][10] 1b. Optimize Temperature: Determine the optimal temperature for your enzyme. A 10°C rise can increase activity by 50-100% up to the optimum.[7] 1c. Solvent Selection: Ensure the chosen organic solvent does not denature the enzyme. Consider using a biphasic system or immobilizing the enzyme. |
| 2. Enzyme Denaturation: High temperature, extreme pH, or presence of denaturing agents. | 2a. Check and adjust the temperature and pH to be within the enzyme's stable range. 2b. Avoid vigorous shaking or stirring that can cause mechanical denaturation. 2c. Consider using enzyme immobilization to enhance stability. | |
| 3. Presence of Inhibitors: Metal ions or other compounds in the reaction mixture may inhibit the enzyme. | 3a. Use purified substrates and high-purity solvents. 3b. Consider adding a chelating agent like EDTA if metal ion inhibition is suspected, although some enzymes require metal ions for activity.[15] | |
| Low Enantioselectivity (Low ee) | 1. Sub-optimal Reaction Conditions: Temperature and solvent can significantly affect enantioselectivity. | 1a. Temperature Optimization: The effect of temperature on enantioselectivity can be complex; sometimes lower temperatures improve it.[16] 1b. Solvent Engineering: Screen different organic solvents as they can modulate the enzyme's conformation and thus its enantioselectivity. |
| 2. Inappropriate Enzyme Choice: The selected enzyme may not be highly selective for the specific substrate. | 2a. Screen a panel of different enzymes (e.g., various lipases, penicillin acylases). 2b. Consider using a mutated or engineered enzyme with improved enantioselectivity.[16] | |
| 3. Reaction Reversibility or Racemization: The product may be racemizing under the reaction conditions. | 3a. Stop the reaction at around 50% conversion for kinetic resolutions. 3b. Investigate the stability of the product under the reaction conditions in a control experiment. | |
| Difficult Product/Substrate Separation | 1. Similar Physicochemical Properties: The unreacted substrate and the product may have similar solubility or chromatographic behavior. | 1a. Derivatization: Chemically modify the product or substrate to alter its properties for easier separation. 1b. Alternative Separation Techniques: Explore techniques like reactive extraction. For instance, α-amino acids can be selectively extracted from a mixture with β-isomers using certain palladium complexes.[17] |
| Enzyme Instability/Short Half-life | 1. Harsh Reaction Conditions: High temperature, non-optimal pH, or denaturing organic solvents. | 1a. Immobilize the enzyme on a solid support. This often improves stability and allows for easier reuse. 1b. Optimize reaction conditions to be milder. 1c. Add stabilizing agents such as glycerol or sorbitol if compatible with the reaction. |
Experimental Protocols & Workflows
Protocol: Lipase-Catalyzed Kinetic Resolution of a β-Phenylalanine Ester
This protocol provides a general procedure for the kinetic resolution of a racemic β-phenylalanine methyl ester using a commercially available lipase.
Materials:
-
Racemic β-phenylalanine methyl ester
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Organic solvent (e.g., Hexane or Diisopropyl ether)
-
Acyl donor (e.g., Vinyl acetate)[11]
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Stirred, temperature-controlled reactor
Procedure:
-
Reaction Setup: In the reactor, dissolve the racemic β-phenylalanine methyl ester (e.g., 100 mg) in the chosen organic solvent (e.g., 10 mL).
-
Buffer Addition: Add a small amount of phosphate buffer (e.g., 1 mL) to maintain the desired pH.
-
Acyl Donor: Add the acyl donor (e.g., 2-3 equivalents of vinyl acetate).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Work-up:
-
Acidify the filtrate with dilute HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification and Analysis: Purify the resulting mixture of the unreacted (S)-β-phenylalanine methyl ester and the acylated (R)-product by column chromatography. Analyze the enantiomeric purity of both fractions by chiral HPLC.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a β-phenylalanine ester.
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting common issues.
References
- RSC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Royal Society of Chemistry. [Link]
- Cardillo, G., Tolomelli, A., & Tomasini, C. (2002). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry. [Link]
- Grulich, M., et al. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp.
- Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
- Duggleby, H. J., et al. (1995). Penicillin acylase has a single-amino-acid catalytic centre.
- Grulich, M., et al. (2015). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp.
- Weise, N., et al. (2017). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts.
- Weise, N., et al. (2017). Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts.
- Feringa, B. L., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]
- M-CSA. penicillin amidase (peptidase S45 family). M-CSA. [Link]
- Berglund, P., & Hult, K. (2000). Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Optimal pH for lipase activity.
- International Journal of Research and Review. (n.d.). To Study the Effect of pH on Lipase. International Journal of Research and Review. [Link]
- Analytical Chemistry. (2025). Determination of the Molar Fraction and Enantiomeric Excess of Electrosprayed Amino Acid Anions Employing Photoelectron Circular Dichroism.
- Analyst. (2005). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes. PubMed. [Link]
- Abu-Soud, H. M., et al. (2004). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Archives of Biochemistry and Biophysics. [Link]
- Andrade, L. H., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). a Effect of pH on lipase activity, b Effect of temperature on lipase....
- MDPI. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. [Link]
- Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]
- Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering. (2023). International Journal of Molecular Sciences. [Link]
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. [Link]
- You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
- Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. Save My Exams. [Link]
- YouTube. (2023). Effect of Temperature on Enzyme Activity. YouTube. [Link]
- ResearchGate. (2004). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum.
- RSC Publishing. (2006). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Canary, J. W., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. (2002). Development of a Commercial Process for (S)-β-Phenylalanine(1).
- The Enzymatic Resolution of DL-Phenylalanine. (1949). Journal of the American Chemical Society. [Link]
- The Journal of Physical Chemistry B. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry.
- Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. (2007). Biochemistry. [Link]
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2007). Biochemistry. [Link]
- Google Patents. (1989). Recovery of L-phenylalanine from its racemic mixtures.
- Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. (2025). Organic & Biomolecular Chemistry. [Link]
- Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. (2021). Technische Universität Braunschweig. [Link]
- Allosteric Regulation of Phenylalanine Hydroxylase. (2012). Archives of Biochemistry and Biophysics. [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 14. Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for peptide synthesis using (s)-3-amino-3-phenylpropionic acid
Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS) using (S)-3-Amino-3-phenylpropionic Acid
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically tailored to researchers, scientists, and drug development professionals incorporating the β-amino acid, this compound, into their solid-phase peptide synthesis (SPPS) workflows. The unique structural properties of this amino acid, namely its β-substitution and the bulky phenyl side chain, introduce specific challenges that require careful consideration and optimization. This document provides in-depth, experience-driven answers to common problems encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Coupling & Synthesis Issues
Question 1: My coupling reaction with Fmoc-(S)-3-amino-3-phenylpropionic acid is incomplete, as indicated by a positive Kaiser test. What is causing this and how can I improve the coupling efficiency?
Answer:
Incomplete coupling of Fmoc-(S)-3-amino-3-phenylpropionic acid is a common issue primarily due to two factors: the reduced nucleophilicity of the β-amino group compared to an α-amino group, and significant steric hindrance from the bulky phenyl side chain. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Causality Explained: The β-position of the amino group alters the geometry of the transition state during amide bond formation, making it less favorable. The adjacent phenyl group further obstructs the approach of the activated carboxyl group of the incoming amino acid, demanding more potent activation and potentially longer reaction times.
Troubleshooting Protocol:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC alone may be insufficient. It is highly recommended to use a more potent uronium/aminium-based coupling reagent.[1][2][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered amino acids due to the formation of a highly reactive OAt-active ester.[1] HBTU is also a strong alternative.[4]
-
Double Coupling Strategy: A double coupling strategy is a robust method to ensure complete reaction.[5] After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Microwave-Assisted SPPS: If available, microwave-assisted synthesis can significantly enhance coupling efficiency.[6][7] Microwave energy can overcome the activation energy barrier and disrupt on-resin peptide aggregation, leading to faster and more complete reactions.[6]
-
Reagent Concentration and Equivalents: Ensure you are using an adequate excess of reagents. For this hindered amino acid, using 3-5 equivalents of the protected amino acid and coupling reagent is advisable.[8][9]
Recommended Coupling Protocol for Fmoc-(S)-3-amino-3-phenylpropionic acid:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or HCTU | High reactivity, effective for hindered residues.[1][3] |
| Amino Acid Eq. | 4 equivalents | Drives the reaction to completion. |
| Coupling Reagent Eq. | 3.9 equivalents | Ensures full activation of the amino acid. |
| Base | DIPEA or Collidine | DIPEA is standard; Collidine can reduce racemization.[10] |
| Base Eq. | 8 equivalents | Neutralizes the incoming amino acid and the growing chain. |
| Reaction Time | 1-2 hours (room temp) | Allows sufficient time for the hindered coupling. |
| Monitoring | Perform Kaiser test after 1 hr | If positive, proceed with a second coupling. |
| Second Coupling | Repeat with fresh reagents | Ensures maximum incorporation.[5] |
Question 2: I am observing significant chain termination, especially when this compound is the second amino acid in the sequence. What is happening?
Answer:
This is likely due to diketopiperazine (DKP) formation. This side reaction is particularly prevalent at the dipeptide stage when using the Fmoc/tBu strategy, and the steric bulk of certain residues can promote this intramolecular cyclization, leading to cleavage of the dipeptide from the resin.
Causality Explained: After the deprotection of the second amino acid's Fmoc group, the free N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (the diketopiperazine) and terminating the peptide chain.[11]
Troubleshooting & Prevention:
-
Resin Choice: The most effective way to mitigate DKP formation is to use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group on the resin physically obstructs the backside attack required for cyclization.[11]
-
Dipeptide Coupling: If feasible, synthesize the dipeptide containing the this compound and the subsequent amino acid separately in solution and then couple the dipeptide unit to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[10]
-
N-terminal Protection of the Second Amino Acid: Use an N-trityl protected amino acid in the second position. The trityl group can be removed with dilute TFA, leaving a protonated dipeptide-resin which is less prone to cyclization before the next coupling step.
Question 3: My peptide is showing signs of aggregation on the resin during synthesis, leading to poor solvation and difficult couplings for subsequent amino acids. How can I address this?
Answer:
Peptide aggregation during SPPS is a common problem, often driven by intermolecular hydrogen bonding forming secondary structures like β-sheets.[12] The presence of the aromatic phenyl group in this compound significantly increases the hydrophobicity of the peptide chain, which can promote aggregation.[13][14]
Causality Explained: As the peptide chain elongates, it can fold back on itself or interact with neighboring chains on the resin. The hydrophobic interactions between the phenyl rings can act as nucleation points for this aggregation, causing the resin beads to clump and preventing efficient diffusion of solvents and reagents.
Troubleshooting Protocol:
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has better solvating properties for aggregating sequences and can be used as an alternative or in a mixture with DMF.[11]
-
Chaotropic Agents: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.
-
Resin Type and Loading: Use a low-loading resin (0.2-0.4 mmol/g) to increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. PEG-based resins (e.g., ChemMatrix®) are also beneficial due to their superior swelling properties.[15]
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of β-sheets.[12]
Workflow for Mitigating On-Resin Aggregation
Caption: Decision workflow for addressing on-resin peptide aggregation.
Section 2: Purification & Analysis
Question 4: My crude peptide containing this compound is difficult to purify via RP-HPLC. I'm seeing broad peaks and poor resolution. What can I do?
Answer:
Purification challenges are common for peptides containing hydrophobic residues like this compound. The issues you are observing—broad peaks and poor resolution—are likely due to on-column aggregation or strong hydrophobic interactions with the stationary phase.
Causality Explained: The phenyl group increases the overall hydrophobicity of the peptide, leading to stronger binding to the C18 stationary phase. This can result in slow desorption kinetics, causing peak broadening. Furthermore, hydrophobic peptides can aggregate in the aqueous mobile phase, leading to multiple unresolved peaks or a very broad peak.[16]
RP-HPLC Optimization Protocol:
-
Gradient Optimization: For hydrophobic peptides, a shallow gradient is crucial for good separation. Start with a low percentage of organic solvent (e.g., 5% Acetonitrile) and use a slow gradient increase, such as 0.5-1% per minute.[17][18]
-
Mobile Phase Additives: Ensure 0.1% Trifluoroacetic acid (TFA) is present in both your aqueous (A) and organic (B) mobile phases. TFA acts as an ion-pairing agent, which improves peak shape.[6]
-
Alternative Organic Solvents: If acetonitrile is not providing adequate separation, consider using isopropanol or a mixture of acetonitrile and isopropanol as the organic modifier. Isopropanol can sometimes improve the solubility of hydrophobic peptides.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce solvent viscosity and disrupt secondary structures, often leading to sharper peaks and better resolution.
-
Sample Solubility: Ensure your crude peptide is fully dissolved before injection. Dissolving the peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase can prevent pre-injection aggregation.[19]
Example HPLC Gradient for a Hydrophobic Peptide:
| Time (min) | % Solvent B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 5 | 5 | 1.0 |
| 35 | 65 | 1.0 |
| 40 | 95 | 1.0 |
| 45 | 95 | 1.0 |
| 50 | 5 | 1.0 |
Question 5: How can I confirm the correct incorporation and mass of my peptide containing this compound using mass spectrometry? Are there any specific fragmentation patterns to look for?
Answer:
Mass spectrometry (MS) is the definitive tool for confirming the molecular weight of your synthesized peptide. For peptides containing β-amino acids, the fragmentation patterns in tandem MS (MS/MS) can differ from those of standard α-peptides.
Analysis Protocol:
-
Intact Mass Analysis (LC-MS): First, confirm the mass of the parent peptide. The monoisotopic mass should match the theoretical calculated mass. Remember to account for the protonation state (e.g., [M+H]+, [M+2H]2+, etc.). The molecular weight of Fmoc-(S)-3-amino-3-phenylpropionic acid is 387.43 g/mol .[13]
-
Tandem MS (MS/MS) for Sequencing: To confirm the sequence, you will need to perform MS/MS analysis. In standard collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, producing b- and y-ions.[20]
-
Unique Fragmentation of β-Peptides: While b- and y-ions are still observed, peptides with β-amino acid residues may show unusual fragmentation patterns. Electron-based dissociation methods (ECD/ETD) have shown that cleavage between the Cα-Cβ bond is rare. Instead, fragmentation resulting in a• and y ions can be more prominent, which can be a diagnostic indicator of a β-amino acid in the backbone.[1] Standard CID may also show less predictable fragmentation around the β-amino acid due to the altered backbone structure.
Interpreting MS/MS Data:
-
Look for the correct mass shift: The residue mass of 3-amino-3-phenylpropionic acid is 149.08 Da (C9H11N). Ensure your b- and y-ion series show the correct mass difference corresponding to this residue.
-
Compare with theoretical fragmentation: Use peptide sequencing software to generate a theoretical fragmentation pattern for your sequence and compare it against your experimental data. Be aware that the software may not perfectly predict the intensities for fragments around the β-amino acid.
Conceptual MS/MS Fragmentation Workflow
Caption: Workflow for MS analysis and sequence confirmation.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
- Bunger, D., & McReynolds, K. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central (PMC).
- BenchChem Technical Support Team. (2025). with Sterically Hindered D-Amino Acids. BenchChem.
- BenchChem Technical Support Team. (2025).
- AAPPTec. (n.d.). Coupling Reagents.
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem Technical Support Team. (2025).
- Forgo, P., & Kele, Z. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.
- Mant, C. T., & Hodges, R. S. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.
- Yasir, M., Willcox, S., et al. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Zhang, Q., & van der Donk, W. A. (2026, January 1). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification.
- MySkinRecipes. (n.d.). Fmoc-3-amino-3-phenylpropionic acid.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Al-Warhi, T., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Legigan, T., et al. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Cabrele, C., & Beck-Sickinger, A. G. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Royo, M., et al. (2012, November 2). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Niculescu, M., et al. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central (PMC).
- ResearchGate. (n.d.). Mass spectra (MS/MS) referent to peptides whose amino acid composition....
- Isidro-Llobet, A., et al. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- Yu, H. M., Chen, S. T., & Wang, K. T. (n.d.). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation.
- Karle, I. L., et al. (n.d.). Peptide hairpins with strand segments containing alpha- and beta-amino acid residues. PubMed.
- Gessulat, S., et al. (n.d.). Peptide Property Prediction for Mass Spectrometry Using AI: An Introduction to State of the Art Models. PubMed Central (PMC).
- MSMS D
- Felix, A. M. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Guzmán, F., et al. (n.d.). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Enterina, J. R., et al. (n.d.). Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea. PubMed Central (PMC).
- YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2.
- Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. Fmoc-3-amino-3-phenylpropionic acid [myskinrecipes.com]
- 14. osti.gov [osti.gov]
- 15. peptide.com [peptide.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Method Refinement for Quantitative Analysis of (S)-3-amino-3-phenylpropionic acid
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for the quantitative analysis of (S)-3-amino-3-phenylpropionic acid. As a key chiral intermediate in pharmaceutical synthesis, ensuring its chemical and enantiomeric purity is paramount.[1][2] This guide is designed to move beyond simple procedural lists, offering a deeper understanding of the method mechanics and providing robust troubleshooting strategies drawn from extensive field experience. Here, we will dissect common challenges, refine your analytical approach, and empower you to generate accurate, reproducible data with confidence.
Method Selection at a Glance: HPLC vs. GC
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical first step. While both are powerful techniques, they have fundamentally different requirements and advantages for analyzing a polar, chiral molecule like this compound.
| Feature | Chiral HPLC | Gas Chromatography (GC) |
| Principle | Direct analysis of the enantiomer in a liquid mobile phase using a Chiral Stationary Phase (CSP). | Analysis in the gas phase after chemical derivatization to increase volatility.[3] |
| Sample Prep | Minimal; typically involves dissolving the sample in a suitable solvent. | Requires a mandatory, often multi-step, derivatization reaction (e.g., silylation).[4][5] |
| Key Advantage | Direct enantiomeric separation without derivatization, preserving the original sample integrity.[6] | High resolution and sensitivity, especially when coupled with a Mass Spectrometer (MS). |
| Common Issues | Achieving baseline resolution of enantiomers, peak shape problems (tailing).[7] | Incomplete derivatization, derivative instability, reaction by-products.[] |
| Best For | Enantiomeric purity determination and quantification of the (S)-isomer. | Total quantification (if not using a chiral GC column) or when HPLC is unavailable. |
Given its directness and robustness for chiral molecules, this guide will focus primarily on Chiral Reversed-Phase HPLC , the most common and effective method for this application.
Chiral HPLC Method: Troubleshooting Guide & FAQs
High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the industry standard for determining the enantiomeric excess of compounds like this compound. However, the subtle interactions that govern chiral recognition can also be sensitive to minor variations in your system and method.[7] This section addresses the most common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor or no resolution between the (S) and (R) enantiomers?
A1: The primary cause is an inappropriate choice of Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines and amino acids.[9][10] The mobile phase, particularly the type and concentration of the organic modifier and any additives, directly influences the chiral recognition mechanism.
Q2: How does temperature impact my chiral separation?
A2: Temperature is a critical and complex parameter. Generally, lower temperatures (e.g., 15-25°C) enhance the enantioselectivity by strengthening the transient, stereospecific interactions (like hydrogen bonding or dipole-dipole interactions) between the analyte and the CSP.[7] However, this can also increase viscosity and system pressure. Conversely, higher temperatures can improve peak efficiency (narrower peaks) but may reduce the separation factor. Temperature must be carefully controlled and optimized for your specific method.
Q3: Why am I seeing a "U-shaped" retention profile where retention time decreases and then increases as I increase the organic modifier concentration?
A3: This is a known phenomenon on certain CSPs, particularly macrocyclic glycopeptide columns like teicoplanin-based phases, when using polar organic mobile phases.[6] It suggests a shift in the dominant separation mechanism. At low organic concentrations, a reversed-phase mechanism is typical. As the organic content increases, a polar organic or normal-phase mechanism may begin to dominate, leading to increased retention. It's crucial to operate within a predictable region of your method's response curve.
In-Depth Troubleshooting Guide
Problem 1: Poor Enantiomeric Resolution (Rs < 1.5)
This is the most critical issue in chiral analysis, directly impacting the accuracy of your enantiomeric excess (e.e.) calculation.
Potential Cause & Solution Pathway:
-
Mobile Phase Composition:
-
Question: Is the organic modifier (e.g., acetonitrile, methanol) percentage optimal?
-
Action: Systematically vary the organic modifier concentration in small increments (e.g., 2-5%). Enantioselectivity is often highly sensitive to this parameter.[6]
-
Question: Are you using an appropriate mobile phase additive?
-
Action: For amino acids, small amounts of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and influence retention by suppressing the ionization of the carboxylic acid group. Conversely, a basic additive might be needed depending on the CSP's nature.
-
-
Column Temperature:
-
Question: Is the column temperature optimized and stable?
-
Action: Decrease the column temperature in 5°C increments (e.g., from 30°C to 20°C). Monitor the resolution factor (Rs) and backpressure. Ensure your column oven is calibrated and maintaining a stable temperature.[7]
-
-
Flow Rate:
-
Question: Is the flow rate too high?
-
Action: Reduce the flow rate. A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can sometimes improve resolution, albeit at the cost of longer run times.
-
-
Incorrect Chiral Stationary Phase (CSP):
-
Question: Is this CSP suitable for your analyte?
-
Action: If extensive mobile phase and temperature optimization fails, the chosen CSP may not be capable of resolving this specific enantiomeric pair. Consult CSP selection guides or literature for separating β-amino acids and consider a column with a different chiral selector.[6][11]
-
Protocol 1: Standard and Sample Preparation for HPLC
Objective: To prepare samples and standards for quantitative analysis, ensuring accuracy and preventing particulate contamination of the HPLC system.
Materials:
-
This compound reference standard
-
Racemic (R/S)-3-amino-3-phenylpropionic acid (for resolution check)
-
Sample material
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material)
Procedure:
-
Stock Standard Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 Methanol:Water mixture and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 Methanol:Water mixture and mix thoroughly.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions from the stock standard to prepare a series of at least five calibration standards covering the expected sample concentration range.
-
-
Resolution Standard Preparation:
-
Prepare a solution of the racemic material at a concentration similar to the middle of the calibration range. This will be used to confirm the separation of the (S) and (R) enantiomers.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample material expected to contain a quantifiable amount of the analyte into a volumetric flask.
-
Dissolve and dilute the sample using the same procedure and diluent as the standards.
-
Crucial Step: Prior to injection, filter all prepared solutions through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and injector. [12]
-
Protocol 2: Chiral HPLC Method Parameters
Objective: To provide a robust starting point for the chiral separation and quantification of this compound.
| Parameter | Recommended Starting Condition | Notes |
| HPLC System | Quaternary or Binary HPLC with UV Detector | A system with a column oven for temperature control is essential. |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) | A column specifically designed for separating chiral amino compounds is recommended. |
| Mobile Phase | Acetonitrile:Water:TFA (e.g., 70:30:0.1, v/v/v) | The organic/aqueous ratio is the primary tool for adjusting retention and resolution. |
| Flow Rate | 0.8 mL/min | Adjust as needed to optimize resolution vs. run time. |
| Column Temp. | 25°C | Lower temperatures may improve resolution. [7] |
| Detection | UV at 210 nm or 254 nm | The phenyl group provides a strong chromophore. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Run Time | 20 minutes | Ensure enough time for both enantiomers to elute. |
Protocol 3: GC Method with Silylation (for total achiral analysis)
Objective: To quantify total 3-amino-3-phenylpropionic acid content via GC-FID/MS after derivatization. This method is not chiral unless a specific chiral GC column is used.
Materials:
-
Dried sample/standard from Protocol 1
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [3]* Acetonitrile (anhydrous)
-
Reacti-Vials™ or similar reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Aliquot a known amount of sample solution into a reaction vial and evaporate the solvent to complete dryness under a stream of nitrogen. The presence of moisture can inhibit the silylation reaction.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 80-100°C for 30-60 minutes to complete the reaction. [5] * Allow the vial to cool to room temperature before injection.
-
-
GC-FID/MS Parameters:
-
Column: Standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temp: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
Detector: FID or Mass Spectrometer.
-
References
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
- BOC Sciences. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
- Davies, A. J., & Radley, K. (1986). General problems associated with the analysis of amino acids by automated ion-exchange chromatography.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.).
- Creative Proteomics. (n.d.). Amino Acid Analysis: A Comprehensive Overview.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Hage, D. S., & Cazes, J. (Eds.). (2010). Handbook of pharmaceutical analysis by HPLC. CRC press.
- Echemi. (2025). (S)-3-Amino-3-phenylpropanoic acid RC00260.
- TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid.
- Jeon, J., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Rashaid, A. H. B., Jackson, G. P., & de B. Harrington, P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 002.
- Komeda, H., et al. (2004). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound. Journal of Bioscience and Bioengineering, 97(4), 238-244. [Link]
- Waters Corporation. (n.d.).
- Francotte, E., & Richert, P. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures.
- Sigma-Aldrich. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 3-Amino-3-phenylpropionic acid, 99%.
- Jo, I. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-195. [Link]
- Al-Janabi, K. F. (2020). Quantitative analysis of some aromatic amino acids by spectrophotometric mathematical derivatization. Iraqi Journal of Agricultural Sciences, 51(3), 934-943. [Link]
- US Pharmacopeia (USP). (n.d.). Amino acid analysis.
- ResearchGate. (2018).
Sources
- 1. echemi.com [echemi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Cell Permeability of (S)-3-Amino-3-phenylpropionic Acid Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of (S)-3-amino-3-phenylpropionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of optimizing your molecules for improved cellular uptake.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the permeability challenges inherent to this compound derivatives.
Q1: Why do my this compound derivatives exhibit low cell permeability?
A1: The parent structure, this compound, and its derivatives often possess physicochemical properties that hinder passive diffusion across the lipid bilayer of cell membranes. Key contributing factors include:
-
High Polarity: The presence of both a carboxylic acid and an amino group leads to a high polar surface area (PSA). Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeability.[1][2][3]
-
Charge State: At physiological pH (around 7.4), the carboxylic acid is typically deprotonated (negative charge) and the amino group is protonated (positive charge), forming a zwitterion. Charged species have a high desolvation penalty when moving from the aqueous extracellular environment into the lipophilic membrane interior, thus limiting passive diffusion.[4]
-
Hydrogen Bonding Capacity: The amino and carboxylic acid moieties are strong hydrogen bond donors and acceptors. A high number of hydrogen bond donors (>\5) and acceptors (>\10) is associated with poor permeability, as described by Lipinski's Rule of Five.[5][6][7][8][9]
Q2: What are the initial "go-to" strategies for improving the permeability of my lead compound?
A2: The initial focus should be on modifying the molecule to increase its lipophilicity and reduce its polarity. Two primary strategies are:
-
Prodrug Approach: This involves chemically modifying the polar functional groups (carboxylic acid and/or amine) to create a more lipophilic derivative (the prodrug). This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug. Esterification of the carboxylic acid is a common and effective strategy.[4][10][11][][13][14] For example, converting the carboxylic acid to an ethyl ester can significantly increase lipophilicity and subsequent cell permeability.[]
-
Structural Modifications: Systematically altering the structure to reduce the polar surface area or introduce lipophilic groups can be beneficial. This could involve N-methylation of the amine or replacing polar side chains with non-polar analogues.[15][16][17] However, it is crucial to consider how these changes might impact the compound's target binding and overall activity.[15]
Q3: How can I quickly assess the permeability of my new derivatives?
A3: For a rapid and high-throughput initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[18][19][20][21] PAMPA is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[18][19] It is cost-effective and can help you rank compounds based on their intrinsic passive permeability, guiding your initial structure-activity relationship (SAR) and structure-permeability relationship (SPR) studies.[18][19]
II. Troubleshooting Guides & In-Depth Protocols
This section provides detailed guidance for overcoming specific experimental hurdles and offers step-by-step protocols for key permeability assays.
Guide 1: My compound has poor solubility, which is affecting my permeability assay results. What should I do?
Low aqueous solubility can lead to an underestimation of permeability. Here’s how to troubleshoot this issue:
-
Solvent Considerations: While DMSO is a common solvent for stock solutions, high concentrations can disrupt cell monolayers or the artificial membrane in PAMPA.[20][22] It is recommended to keep the final DMSO concentration low, typically below 1%.
-
pH Adjustment: The solubility of your compounds is likely pH-dependent due to the ionizable amino and carboxylic acid groups. Experiment with different buffer pH values in your assays to find a balance between solubility and physiological relevance.
-
Use of Excipients: In some cases, non-toxic and non-interfering solubilizing agents can be used in your assay buffers. However, their potential effects on membrane integrity must be carefully validated.
-
Prodrug Strategy for Solubility: In addition to improving permeability, creating prodrugs can also enhance solubility. For instance, adding a phosphate ester can dramatically increase aqueous solubility.[]
Guide 2: I'm seeing inconsistent results in my Caco-2 cell permeability assays. What are the likely causes?
The Caco-2 cell permeability assay is a more complex, cell-based model that can provide more biologically relevant data, but also has more potential for variability.[22][23] Common sources of inconsistency include:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical for reliable data.[24]
-
Action: Always check the transepithelial electrical resistance (TEER) of your monolayers before each experiment. TEER values should be within the established range for your lab (typically >250 Ω·cm²).[24] Additionally, a paracellular marker like Lucifer yellow can be used to confirm that the tight junctions are intact.[21][24]
-
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to an underestimation of permeability.[24][25]
-
Action: To determine if your compound is a substrate for efflux transporters, perform a bidirectional permeability assay, measuring transport from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[24][25] You can also co-incubate your compound with known efflux inhibitors.[24]
-
-
Metabolism: Caco-2 cells have some metabolic activity and can metabolize your compound during the assay.
-
Action: Analyze the samples from both the donor and receiver compartments using a high-resolution analytical method like LC-MS/MS to quantify the parent compound and any potential metabolites.
-
III. Experimental Protocols & Data Interpretation
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
Objective: To assess the passive permeability of this compound derivatives.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Lecithin/dodecane solution (or other suitable lipid mixture)[26]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
DMSO
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Coat Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Prepare Donor Solutions: Prepare a 10 mM stock solution of each test and control compound in DMSO. Dilute these stocks to a final concentration of 200 µM in PBS. The final DMSO concentration should be 2% or less.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]donor_initial))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[drug]acceptor = concentration of drug in the acceptor well
-
[drug]donor_initial = initial concentration of drug in the donor well
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
This table provides a general guideline. Classification can vary based on the specific PAMPA model and internal controls.
Visualization of Permeability Enhancement Strategies
Caption: Workflow for enhancing cell permeability.
IV. References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
-
Ferreira, M. J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Gouveia, M. J., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]
-
Shultz, M. D. (2017). How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. Retrieved from [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
wisdomlib. (2025). Polar surface area: Significance and symbolism. Retrieved from [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Gouveia, M. J., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved from [Link]
-
Ovid. (n.d.). What has polar surface area ever done for drug discovery?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
Ferreira, M. J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polar surface area - Wikipedia [en.wikipedia.org]
- 3. Polar surface area: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 23. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-3-Amino-3-phenylpropionic Acid for Researchers and Drug Development Professionals
(S)-3-amino-3-phenylpropionic acid, a chiral β-amino acid, is a critical building block in the synthesis of numerous pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) dapoxetine. The stereochemistry at the C3 position is paramount for its biological activity, making enantioselective synthesis a key challenge for process chemists and medicinal chemists alike. This guide provides an in-depth comparison of prominent synthetic strategies to obtain this valuable intermediate, focusing on enzymatic kinetic resolution, asymmetric hydrogenation, and biocatalysis with phenylalanine aminomutase. Each method is evaluated based on its efficiency, enantioselectivity, and practical applicability in a research and development setting.
Enzymatic Kinetic Resolution of Racemic Esters
Enzymatic kinetic resolution (EKR) is a widely adopted and robust method for accessing enantiomerically pure compounds. This strategy relies on the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric excess. For the synthesis of this compound, the kinetic resolution of a racemic ester precursor, such as ethyl 3-amino-3-phenylpropanoate, using a lipase is a common and effective approach.
Mechanistic Rationale
Lipases are hydrolases that exhibit high enantioselectivity in the hydrolysis or acylation of a broad range of substrates. In the context of resolving racemic ethyl 3-amino-3-phenylpropanoate, a lipase can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The significant difference in the rate of reaction between the two enantiomers allows for their efficient separation. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (E-value).
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol outlines the synthesis of the racemic starting material followed by its enzymatic resolution.
Part A: Synthesis of Racemic Ethyl 3-amino-3-phenylpropanoate
A one-pot synthesis from benzaldehyde, malonic acid, and ammonium acetate provides the racemic β-amino acid, which is then esterified.
-
Step 1: Synthesis of (±)-3-amino-3-phenylpropionic acid. In a round-bottom flask, combine benzaldehyde (1.0 equiv), malonic acid (1.0 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Step 2: Reflux. Heat the mixture to reflux for 3 hours.
-
Step 3: Isolation. Cool the reaction mixture, and the product will precipitate. Filter the solid and wash with cold ethanol to yield racemic 3-amino-3-phenylpropionic acid.
-
Step 4: Esterification. Suspend the racemic acid in absolute ethanol and cool to -10°C. Add thionyl chloride dropwise and then heat the mixture to reflux for 1 hour.
-
Step 5: Workup. After cooling, evaporate the solvent under reduced pressure. The resulting solid is the racemic ethyl 3-amino-3-phenylpropanoate hydrochloride.
Part B: Enzymatic Kinetic Resolution
-
Step 1: Reaction Setup. Dissolve racemic ethyl 3-amino-3-phenylpropanoate hydrochloride in a suitable organic solvent (e.g., diisopropyl ether). Add a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., butyl butanoate).
-
Step 2: Reaction. Stir the mixture at room temperature. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Step 3: Separation. Filter off the enzyme. The reaction mixture now contains the (R)-acylated product and the unreacted (S)-ethyl 3-amino-3-phenylpropanoate. Separate these compounds by column chromatography.
-
Step 4: Hydrolysis. Hydrolyze the purified (S)-ethyl 3-amino-3-phenylpropanoate using aqueous HCl to obtain this compound hydrochloride.
Asymmetric Hydrogenation of β-Enamides
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach involves the direct hydrogenation of a prochiral β-enamide precursor using a chiral transition metal catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Mechanistic Rationale
The catalytic cycle typically involves the coordination of the β-enamide to the chiral metal complex (e.g., Rhodium or Iridium with a chiral bisphosphine ligand). Dihydrogen then adds oxidatively to the metal center. Subsequent migratory insertion of the olefin into a metal-hydride bond and reductive elimination of the product regenerates the catalyst. The chiral ligand environment dictates the facial selectivity of the olefin coordination and/or the migratory insertion step, thereby determining the stereochemistry of the final product.
Experimental Protocol: Asymmetric Hydrogenation
-
Step 1: Synthesis of (Z)-methyl-β-acetamidocinnamate. This prochiral substrate can be synthesized from methyl benzoylacetate and acetamide.
-
Step 2: Catalyst Preparation. In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos) in a degassed solvent like methanol.
-
Step 3: Hydrogenation. Place the enamide substrate in a high-pressure reactor. Add the catalyst solution. Purge the reactor with hydrogen and then pressurize to the desired pressure (e.g., 10 bar).
-
Step 4: Reaction. Stir the reaction at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or LC-MS).
-
Step 5: Workup and Hydrolysis. Concentrate the reaction mixture. The resulting N-acetylated amino ester can then be hydrolyzed under acidic or basic conditions to yield this compound.
Biocatalytic Amination using Phenylalanine Aminomutase (PAM)
This innovative biocatalytic approach utilizes the enzyme Phenylalanine Aminomutase (PAM) to directly aminate a prochiral α,β-unsaturated acid. PAM catalyzes the addition of ammonia to the double bond of trans-cinnamic acid, generating the β-amino acid.
Mechanistic Rationale
Phenylalanine aminomutase, an enzyme containing the cofactor 4-methylidene-imidazole-5-one (MIO), catalyzes the reversible interconversion of α-phenylalanine to β-phenylalanine via trans-cinnamic acid as an intermediate. By providing a high concentration of ammonia, the reverse reaction from cinnamic acid to the amino acids is favored. The enzyme's active site provides a chiral environment that directs the addition of ammonia to the C3 position of the cinnamate, leading to the formation of the (S)-enantiomer with high stereoselectivity.[1]
Experimental Protocol: PAM-Catalyzed Amination
-
Step 1: Reaction Mixture Preparation. In a buffered aqueous solution (e.g., pH 10 with NH4OH), dissolve trans-cinnamic acid.
-
Step 2: Enzyme Addition. Add the purified Phenylalanine Aminomutase (from Taxus chinensis, for example) to the reaction mixture.
-
Step 3: Incubation. Incubate the reaction at a controlled temperature (e.g., 35°C) with gentle agitation for a specified time (e.g., 16 hours).
-
Step 4: Reaction Termination and Product Isolation. Terminate the reaction by boiling to denature the enzyme. Centrifuge to remove the precipitated protein. The supernatant containing the product can be purified by ion-exchange chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Phenylalanine Aminomutase (PAM) |
| Starting Material | Racemic ethyl 3-amino-3-phenylpropanoate | (Z)-methyl-β-acetamidocinnamate | trans-Cinnamic acid |
| Key Reagent/Catalyst | Lipase (e.g., CAL-B) | Chiral Rhodium or Iridium complex | Phenylalanine Aminomutase |
| Typical Yield | <50% (for the desired enantiomer) | >90% | Variable, can be high |
| Enantiomeric Excess (ee) | >99% | >98% | >99% |
| Reaction Conditions | Mild (room temp., atmospheric pressure) | High pressure (H2 gas), inert atmosphere | Mild (aqueous, 35°C) |
| Advantages | High ee, robust and well-established | High yield and ee, atom-economical | High ee, environmentally benign (aqueous) |
| Disadvantages | Theoretical max. yield of 50%, requires separation of enantiomers | Requires specialized high-pressure equipment, expensive catalysts | Enzyme availability and stability can be a concern, potential for α-amino acid byproduct |
Visualization of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Future Perspectives
The choice of synthetic method for this compound depends heavily on the specific requirements of the project, including scale, cost, and available equipment.
-
Enzymatic kinetic resolution is a reliable and highly enantioselective method, particularly suitable for laboratory-scale synthesis where a theoretical yield of 50% is acceptable. Its operational simplicity makes it an attractive option.
-
Asymmetric hydrogenation offers the most direct and atom-economical route with high yields and enantioselectivities. This method is well-suited for industrial-scale production, although it requires investment in high-pressure equipment and potentially expensive catalysts.
-
Biocatalysis with Phenylalanine Aminomutase represents a green and elegant approach. While still an emerging technology, it holds great promise for sustainable manufacturing, provided that challenges related to enzyme stability and availability can be overcome.
Future research will likely focus on the development of more active and stable enzyme variants for the biocatalytic routes and the discovery of more economical and environmentally friendly catalysts for asymmetric hydrogenation. The continuous evolution of these synthetic methodologies will undoubtedly facilitate the efficient and sustainable production of this compound and other valuable chiral building blocks.
References
- Varga, A., Zaharia, V., Nógrádi, M., & Poppe, L. (2013). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Tetrahedron: Asymmetry, 24(21-22), 1389-1394. [Link]
- Szymanski, W., Wu, B., Weiner, B., de Wildeman, S., Feringa, B. L., & Janssen, D. B. (2009). Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure α-and β-amino acids. Journal of Organic Chemistry, 74(23), 9152-9157. [Link]
- Wu, B., Szymanski, W., Wietzes, P., de Wildeman, S., Poelarends, G. J., Feringa, B. L., & Janssen, D. B. (2009). Enzymatic synthesis of enantiopure α-and β-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. ChemBioChem, 10(2), 338-344. [Link]
- Kawasaki, H., Koyama, K., Kurokawa, S., Watanabe, K., Nakazawa, M., Izawa, K., & Nakamatsu, T. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R, S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, biotechnology, and biochemistry, 70(1), 99-106. [Link]
- Grayson, J. I., Roos, J., & Osswald, S. (2011). Development of a commercial process for (S)-β-phenylalanine. Organic Process Research & Development, 15(5), 1201-1207. [Link]
- Liu, G., & Zhang, X. (2005). Rh-catalyzed asymmetric hydrogenation of β-substituted-β-(acylamino) acrylates. Organic letters, 7(1), 107-109. [Link]
- Feng, X., Liu, P., Wu, B., & Wu, Z. L. (2011). Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates. Frontiers in Bioengineering and Biotechnology, 9, 734533. [Link]
Sources
A Senior Application Scientist's Guide to Method Validation for (S)-3-amino-3-phenylpropionic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chiral molecules is a cornerstone of pharmaceutical quality control and development. (S)-3-amino-3-phenylpropionic acid, a key chiral intermediate in the synthesis of important pharmaceuticals, demands analytical methods that are not only accurate and precise but also rigorously validated to meet stringent regulatory standards.[1][2]
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the regulatory frameworks that govern our industry. Our objective is to equip you with the knowledge to select and validate the most appropriate analytical method for your specific application, ensuring data of the highest quality and reliability.
The Bedrock of Reliable Data: The Regulatory Framework for Validation
Before delving into specific techniques, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[3][4][5][6][7] The updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach to method validation, ensuring reliability from development through routine use.[7][8]
The core parameters, which we will use as benchmarks for comparing methods, are defined by these guidelines.[4][9] They form a self-validating system where each parameter demonstrates a different aspect of the method's performance.
Caption: Interrelationship of core analytical method validation parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis: Is it for release testing of a pure drug substance, quantification in a complex biological matrix, or determination of enantiomeric purity? Here, we compare the three most relevant chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining enantiomeric purity. The key to this technique is the chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers, allowing for their separation.
Expertise & Experience: For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective.[10] They operate in multiple modes (reversed-phase, polar organic) and possess ionic groups, making them ideal for separating polar, ionic compounds without derivatization.[10] While derivatization can be used with other columns (e.g., polysaccharide-based), it adds steps and potential sources of error, making direct analysis preferable.[10][11][12]
Trustworthiness: The self-validating nature of a chiral HPLC method lies in its specificity. A well-developed method will not only separate the (S)-enantiomer from the (R)-enantiomer but also from any synthesis-related impurities.
Experimental Protocol: Chiral HPLC-UV for Enantiomeric Purity
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate), adjusted to a suitable pH (e.g., pH 5.0). The exact ratio must be optimized; a starting point could be 80:20 (v/v) Methanol:Buffer.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.[1]
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at 1 mg/mL. Prepare a racemic standard similarly.
-
Sample Solution: Dissolve the sample to a final concentration of approximately 1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Inject the racemic standard, the (S)-enantiomer standard, and a placebo (matrix without analyte). The method is specific if the (S) and (R) peaks are well-resolved (Resolution > 1.5) and there is no interference from the placebo at the retention time of the (S)-enantiomer.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 5 levels of concentration). Plot the peak area against concentration and perform a linear regression.
-
Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate on different days to determine recovery (accuracy) and relative standard deviation (%RSD) (precision).
-
LOQ: Determine the lowest concentration that can be quantified with acceptable accuracy and precision. This is often established by analyzing a series of low-concentration samples and finding the point where %RSD is within an acceptable range (e.g., <10%).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying low levels of this compound, especially in complex biological matrices like plasma or tissue, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[14][15]
Expertise & Experience: The power of LC-MS/MS is fully realized when coupled with a stable isotope-labeled (SIL) internal standard (e.g., this compound-d5). The SIL internal standard is chemically identical to the analyte but has a different mass.[14] It co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement. By measuring the ratio of the analyte to the internal standard, we can achieve highly accurate and precise quantification, effectively nullifying variability from sample preparation and instrument response.[14] For separation, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often an excellent choice for retaining very polar compounds like amino acids.[16]
Trustworthiness: The method's trustworthiness is grounded in the specificity of Multiple Reaction Monitoring (MRM). We monitor a specific precursor ion-to-product ion transition for both the analyte and its SIL internal standard. This is like a chemical fingerprint, making it highly unlikely that another compound in the matrix will interfere.
Caption: Typical experimental workflow for LC-MS/MS bioanalytical quantification.
Experimental Protocol: LC-MS/MS for Bioanalysis
-
System Preparation:
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient optimized to retain and elute the analyte (e.g., starting at 95% B, ramping down to 40% B).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[16]
-
MRM Transitions: Determined by infusing the standard. For 3-amino-3-phenylpropionic acid (MW 165.19), a likely precursor is [M+H]+ at m/z 166.2. Product ions would be determined experimentally.
-
-
Sample and Standard Preparation:
-
Calibration Standards: Prepare a stock solution of the analyte in a suitable solvent. Spike known amounts into a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 8-10 points).
-
Internal Standard (IS) Working Solution: Prepare a solution of the SIL-IS at a fixed concentration.
-
Sample Preparation: To 50 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution. Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant for injection.[14]
-
-
Validation Procedure:
-
Follows the principles of the FDA's Bioanalytical Method Validation Guidance.[3][5]
-
Selectivity: Analyze at least six blank matrix samples to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a pure solution. The use of a SIL-IS is key to mitigating this.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) across multiple runs.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for quantification, but its application to amino acids has a significant prerequisite: derivatization. Amino acids are not volatile and must be chemically modified to be suitable for GC analysis.[15]
Expertise & Experience: The choice of derivatization agent is critical. Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) are commonly used to convert the polar -COOH and -NH2 groups into nonpolar, volatile trimethylsilyl (TMS) derivatives.[15] While GC-MS can offer excellent chromatographic resolution and sensitive mass spectrometric detection, the derivatization step is a major consideration. It adds time, complexity, and potential for incomplete reactions or side products, which can compromise accuracy and precision. For this reason, LC-based methods are now generally preferred for amino acid analysis.[14]
Head-to-Head Performance Comparison
The choice of method is a trade-off between sensitivity, specificity, throughput, and operational complexity. The following table summarizes the key performance attributes.
| Parameter | Chiral HPLC-UV | LC-MS/MS | GC-MS |
| Primary Application | Enantiomeric Purity, QC of pure substance | Low-level quantification in complex matrices | Quantification where LC is not suitable |
| Specificity/Selectivity | Good (CSP dependent) | Excellent (MRM) | Very Good (MS) |
| Sensitivity (LOQ) | Moderate (~µg/mL) | Very High (~pg/mL to ng/mL) | High (~ng/mL) |
| Derivatization Required? | No (with appropriate CSP)[10] | No | Yes[15] |
| Throughput | Moderate | High | Low to Moderate |
| Matrix Effect Robustness | Susceptible | Excellent (with SIL-IS)[14] | Good |
| Cost & Complexity | Low to Moderate | High | Moderate |
Conclusion and Final Recommendations
The validation of an analytical method for quantifying this compound is not a one-size-fits-all process. The selection of the technique must be a deliberate, justified choice based on the analytical objective.
-
For enantiomeric purity determination and quality control of the bulk drug substance, a well-validated Chiral HPLC-UV method is often the most practical, cost-effective, and efficient choice. Its ability to directly separate enantiomers without derivatization is a significant advantage.
-
For pharmacokinetic studies, biomarker analysis, or any application requiring the quantification of trace levels in a complex biological matrix, LC-MS/MS is unequivocally the superior method. Its unparalleled sensitivity and selectivity, especially when used with a stable isotope-labeled internal standard, provide the highest level of confidence in the data, as demanded by bioanalytical guidelines.[3][5]
Regardless of the chosen method, the foundation of any reliable quantitative data lies in rigorous validation against internationally recognized standards such as the ICH Q2(R2) guideline.[7] A thoroughly validated method is a self-validating system, providing irrefutable evidence that it is fit for its intended purpose and will generate data that is accurate, reproducible, and defensible.
References
- U.S. Food and Drug Administration. (2018).
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2022).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Berisha, F., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. J-Stage. [Link]
- MASONACO. Free amino acids (LC-MS/MS). [Link]
- Yakhak Hoeji. (2021).
- ResearchGate. How to separate amino acid enantiomers? (2018). [Link]
- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
- U.S. Food and Drug Administration.
- Rev. Soc. Quím. Perú. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". [Link]
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
A Comparative Analysis of the Bioactivity of (S)- vs. (R)-3-Amino-3-phenylpropionic Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Bioactivity
(S)- and (R)-3-amino-3-phenylpropionic acid, also known as β-phenyl-β-alanine, are chiral molecules that serve as valuable building blocks in medicinal chemistry and neuroscience research.[1][2] Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into their potential as neuromodulatory agents. This guide provides a comprehensive comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 3-amino-3-phenylpropionic acid, with a focus on their differential interactions with key biological targets and the resulting physiological effects. Understanding the stereospecificity of these interactions is paramount for the rational design of novel therapeutics targeting the GABAergic system and other neuronal pathways.
Core Biological Targets and Differential Enantiomer Activity
While direct comparative binding data for the enantiomers of 3-amino-3-phenylpropionic acid are not extensively documented, strong inferences can be drawn from the well-characterized pharmacology of its close structural analog, phenibut (β-phenyl-γ-aminobutyric acid). The primary targets of these compounds are believed to be the GABA(B) receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).
GABA(B) Receptor Interaction: A Clear Stereopreference
The GABA(B) receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged synaptic inhibition in the central nervous system.[3][4] Racemic 3-amino-3-phenylpropionic acid has been shown to inhibit baclofen-induced gastric acid secretion, suggesting an interaction with GABA(B) receptors.[5] Drawing parallels with phenibut, it is the (R)-enantiomer that is considered the pharmacologically active component at the GABA(B) receptor. This stereoselectivity is a critical factor in determining the overall bioactivity of the compound.
Modulation of Voltage-Gated Calcium Channels
The α2δ subunit is an auxiliary component of VGCCs that plays a crucial role in their trafficking and function.[6][7] Both enantiomers of phenibut have been found to bind to the α2δ subunit, suggesting that (S)- and (R)-3-amino-3-phenylpropionic acid may also exhibit this activity. This interaction is the basis for the therapeutic effects of gabapentinoids in neuropathic pain and other neurological disorders.
Comparative Bioactivity Profile
The differential interaction of the (S)- and (R)-enantiomers with their primary targets translates into distinct bioactivity profiles.
| Biological Target | (R)-3-Amino-3-phenylpropionic acid | (S)-3-Amino-3-phenylpropionic acid | Key Inferences and Implications |
| GABA(B) Receptor | Primary Agonist | Likely inactive or significantly weaker agonist | The (R)-enantiomer is expected to be responsible for the GABAergic effects, such as anxiolysis and sedation. |
| α2δ Subunit of VGCCs | Binds | Binds | Both enantiomers may contribute to analgesic effects in models of neuropathic pain. |
Signaling Pathways and Mechanisms of Action
The bioactivity of these enantiomers is underpinned by their modulation of specific intracellular signaling cascades.
GABA(B) Receptor Signaling Cascade
Activation of the GABA(B) receptor by the (R)-enantiomer initiates a signaling cascade mediated by Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Downstream, this pathway modulates the activity of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA(B) Receptor Signaling Pathway
α2δ Subunit Modulation Workflow
Binding of both (S)- and (R)-enantiomers to the α2δ subunit of VGCCs is thought to modulate calcium influx, which is a key process in neurotransmission and pain signaling.[6][7] This modulation is believed to underlie the analgesic effects observed with related compounds.
Caption: α2δ Subunit Modulation Workflow
Experimental Protocols
To empirically determine and compare the bioactivity of (S)- and (R)-3-amino-3-phenylpropionic acid, the following experimental protocols are recommended.
Protocol 1: GABA(B) Receptor Radioligand Binding Assay
This protocol determines the binding affinity of the enantiomers to the GABA(B) receptor through competition with a radiolabeled ligand.
Materials:
-
[3H]-GABA (radioligand)
-
(S)- and (R)-3-amino-3-phenylpropionic acid
-
Unlabeled GABA (for determining non-specific binding)
-
Rat brain membrane preparation
-
Binding buffer (e.g., Tris-HCl with Ca2+)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain as previously described.[8]
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total binding: Rat brain membranes and [3H]-GABA.
-
Non-specific binding: Rat brain membranes, [3H]-GABA, and a saturating concentration of unlabeled GABA.
-
Competition binding: Rat brain membranes, [3H]-GABA, and varying concentrations of either (S)- or (R)-3-amino-3-phenylpropionic acid.
-
-
Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium.[8]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each enantiomer and subsequently calculate the Ki (inhibition constant) values.
Protocol 2: Functional Assessment via cAMP Assay
This cell-based assay measures the functional consequence of GABA(B) receptor activation by quantifying changes in intracellular cAMP levels.[9]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GABA(B) receptor
-
(S)- and (R)-3-amino-3-phenylpropionic acid
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the GABA(B) receptor-expressing cells to an appropriate confluency.
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Incubation: Treat the cells with varying concentrations of (S)- or (R)-3-amino-3-phenylpropionic acid for a specified duration.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for each enantiomer to determine their potency in inhibiting forskolin-stimulated cAMP production.
Protocol 3: In Vivo Assessment of Analgesia (Von Frey Test)
This behavioral assay assesses the potential analgesic effects of the enantiomers in a model of mechanical allodynia.[10][11]
Materials:
-
Male rodents (e.g., rats or mice)
-
(S)- and (R)-3-amino-3-phenylpropionic acid
-
Vehicle control (e.g., saline)
-
Von Frey filaments of varying stiffness
-
Testing apparatus with a mesh floor
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing environment to minimize stress.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold for each animal by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Compound Administration: Administer a predetermined dose of (S)- or (R)-3-amino-3-phenylpropionic acid or vehicle control to the animals (e.g., via intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration, re-measure the paw withdrawal threshold for each animal.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values for each group. An increase in the withdrawal threshold indicates an analgesic effect.
Conclusion and Future Directions
The available evidence strongly suggests a significant difference in the bioactivity of (S)- and (R)-3-amino-3-phenylpropionic acid, primarily driven by the stereoselective interaction of the (R)-enantiomer with the GABA(B) receptor. Both enantiomers, however, may contribute to the modulation of voltage-gated calcium channels. For drug development professionals, this highlights the critical importance of chiral synthesis and separation to isolate the desired enantiomer and optimize therapeutic efficacy while minimizing potential off-target effects.
Future research should focus on obtaining direct binding affinity and functional potency data for the individual enantiomers of 3-amino-3-phenylpropionic acid at both the GABA(B) receptor and the α2δ subunit. Furthermore, in vivo studies are warranted to fully elucidate the behavioral consequences of the differential bioactivities of these two molecules. Such investigations will provide a more complete understanding of their therapeutic potential and pave the way for the development of more selective and effective neuromodulatory agents.
References
- Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Autonomic Neuroscience, 160(1-2), 11-20.
- Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7.
- Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123–147.
- Cassidy, J. S., & Dolphin, A. C. (2020). The role of the α2δ auxiliary subunit in the trafficking and function of voltage-gated calcium channels. The Journal of physiology, 598(8), 1461–1475.
- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284.
- Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of neuroscience methods, 53(1), 55–63.
- Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835–867.
- Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.
- Mogil, J. S. (2012). Animal models of pain: progress and challenges. Nature reviews. Neuroscience, 13(10), 683–694.
- Pantazis, A., & Olcese, R. (2016). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. The Journal of general physiology, 148(2), 135–150.
- National Center for Biotechnology Information (2024). Gene entry for CACNA2D2.
- Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW.
- Tu, H., Xu, C., Sun, Y., & Xu, T. L. (2010). GABAB receptor activation protects neurons from apoptosis via IGF-1 receptor transactivation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(2), 661–671.
- Ren, K. (2023). Assessing Orofacial Pain Behaviors in Animal Models: A Review. International journal of molecular sciences, 24(5), 4434.
- Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. The Clinical journal of pain, 25(1), 1–4.
- Reactome. (n.d.). Activation of GABAB receptors.
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- BPS Bioscience. (n.d.). Data Sheet.
- BPS Bioscience. (n.d.). Data Sheet.
- ResearchGate. (n.d.). [3H]CGP54626 competition binding assay of compounds 23 and 28 in... [Image].
- El-Kashef, H., & El-Azzouny, A. A. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC medicinal chemistry, 15(5), 1184–1207.
- FabGennix. (n.d.). Competition Assay Protocol.
- ResearchGate. (n.d.). The protocol of competitive binding assay [Table].
- Urwyler, S., Mosbacher, J., Lingenhoehl, K., Heid, J., Hofstetter, K., Froestl, W., ... & Kaupmann, K. (2001). Selected amino acids, dipeptides and arylalkylamine derivatives do not act as allosteric modulators at GABAB receptors. Naunyn-Schmiedeberg's archives of pharmacology, 363(3), 311–317.
- Schulze, J., Gherbi, K., & Kostenis, E. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(2), 101344.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 78(1), 191–206.
- PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid.
- Global Substance Registration System. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID.
- ResearchGate. (n.d.). Chemical resolution of β-phenyl-β-alanine 110 with new chiral ligands 106–109 [Image].
- PubChem. (n.d.). CID 158720422.
- Bhat, S. A., Balakrishnan, S., Hleihil, M., & Bitan, G. (2024). Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. Frontiers in Molecular Neuroscience, 17, 1369305.
- Chen-Goodspeed, M., & Raushel, F. M. (2001). Enhancement, Relaxation, and Reversal of the Stereoselectivity for Phosphotriesterase by Rational Evolution of Active Site Residues. Biochemistry, 40(5), 1325–1331.
- Fernández-Carvajal, A., González-Muñiz, R., Martín-Escura, C., Ferrer-Montiel, A., & Fernández-Ballester, G. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules (Basel, Switzerland), 25(23), 5764.
- ResearchGate. (n.d.). (PDF) Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CACNA2D1 - Wikipedia [en.wikipedia.org]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-3-Amino-3-phenylpropionic Acid and Other β-Amino Acids
This guide provides a detailed, evidence-based comparison of (S)-3-amino-3-phenylpropionic acid against other notable β-amino acids and related compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological landscape of these molecules. We will delve into mechanisms of action, comparative efficacy based on available data, and the experimental protocols required to validate these findings.
Introduction: The Significance of β-Amino Acids in Modern Therapeutics
β-amino acids represent a pivotal class of molecules in medicinal chemistry. Structurally similar to their α-amino acid counterparts, they possess an additional carbon atom between the amino and carboxyl groups.[1] This seemingly minor alteration confers remarkable properties, most notably an inherent resistance to proteolytic degradation, which makes them ideal building blocks for creating robust and biologically stable peptidomimetics.[1][2] Their structural diversity allows for the design of a vast range of compounds, including receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides.[1][][4][5]
Among the pharmacologically active small-molecule β-amino acids, this compound stands out. It is the active enantiomer of the compound more widely known as Phenibut.[6] Its unique efficacy stems from a dual mechanism of action that distinguishes it from other related compounds, positioning it as a molecule of significant interest for neurological and psychiatric research.[7] This guide will dissect its pharmacological profile in comparison to more targeted agents like Baclofen and the gabapentinoid class of drugs.
The Dual Mechanism of Action of this compound
The primary efficacy of this compound is rooted in its ability to modulate two key targets within the central nervous system (CNS), leading to a reduction in overall neuronal excitability.
-
GABA-B Receptor Agonism: It functions as a direct agonist at the γ-aminobutyric acid type B (GABA-B) receptor.[8][9] GABA is the principal inhibitory neurotransmitter in the CNS.[10] Activation of the metabotropic GABA-B receptor, which is coupled to G-proteins, leads to downstream effects such as the opening of potassium channels and a decrease in calcium ion influx.[11][12] This results in hyperpolarization of the neuron, making it less likely to fire an action potential, producing sedative, anxiolytic, and muscle relaxant effects.[13]
-
Voltage-Gated Calcium Channel (VGCC) Modulation: It binds to the α2δ subunit of voltage-gated calcium channels.[8][9][14] This is the same mechanism employed by gabapentinoids like Pregabalin and Gabapentin.[8] The α2δ subunit is crucial for the trafficking and proper function of these channels.[15] By binding to this subunit, this compound reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters.[16]
This dual engagement provides a broad spectrum of inhibitory action, which is distinct from compounds that target only one of these pathways.
Comparative Efficacy and Pharmacological Profile
To understand the efficacy of this compound, it is best compared to agents with overlapping but more selective mechanisms.
vs. Baclofen
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is a close structural analog and the prototypical GABA-B receptor agonist.[17] It is the only FDA-approved drug that selectively targets GABA-B receptors for clinical use, primarily as a muscle relaxant for spasticity.[10][11]
-
Target Selectivity: Baclofen is a potent and highly selective GABA-B agonist.[8] While it may have some minor effects on VGCCs at high doses, its primary therapeutic action is mediated through the GABA-B receptor.[8] In contrast, this compound has significant activity at both targets.
-
Potency: The addition of a chlorine atom at the para-position of the phenyl ring in Baclofen significantly increases its potency at the GABA-B receptor compared to Phenibut.
-
Therapeutic Implications: Baclofen's selectivity makes it a superior choice for treating conditions like muscle spasticity where targeted GABA-B agonism is desired. The broader profile of this compound may contribute to its anxiolytic and nootropic effects, but also to a more complex side-effect profile, including sedation and potential for tolerance.[10]
vs. Pregabalin (Gabapentinoids)
Pregabalin and Gabapentin are technically γ-amino acids, but their mechanism makes them a critical point of comparison. They are not GABA receptor agonists; their effects are mediated exclusively by binding to the α2δ subunit of VGCCs.[8][9]
-
Target Selectivity: Pregabalin is a selective ligand for the α2δ VGCC subunit and has no affinity for GABA receptors.[8][9] This contrasts sharply with the dual action of this compound.
-
Potency: Pregabalin is a highly potent α2δ ligand, generally considered stronger than Phenibut at this specific target.[9][18]
-
Therapeutic Implications: The focused mechanism of Pregabalin makes it highly effective for neuropathic pain and certain types of seizures, conditions directly linked to the hyperexcitability of neurons due to VGCC dysfunction. The combination of VGCC modulation and GABA-B agonism in this compound produces a more sedative and anxiolytic profile compared to the cleaner, more targeted effects of Pregabalin.
Data Summary
| Feature | This compound (Phenibut) | Baclofen | Pregabalin |
| Primary Target(s) | GABA-B Receptor, VGCC (α2δ subunit)[8][9] | GABA-B Receptor[8][10] | VGCC (α2δ subunit)[8][9] |
| GABA-B Agonism | Yes (Moderate)[8] | Yes (Potent)[10][17] | No[8] |
| VGCC α2δ Binding | Yes (Moderate)[8][9] | Very Weak / Negligible[8] | Yes (Potent)[18] |
| Primary Therapeutic Uses | Anxiolytic, Nootropic (Research) | Muscle Spasticity, Alcohol Use Disorder[10][11] | Neuropathic Pain, Epilepsy, Anxiety[18] |
| Key Side Effects | Sedation, Dizziness, Tolerance, Withdrawal[10] | Muscle Weakness, Sedation, Dizziness, Fatigue[10] | Dizziness, Somnolence, Peripheral Edema |
Experimental Protocols for Target Validation
Validating the efficacy and mechanism of these compounds requires standardized, reproducible experimental workflows. Below are two fundamental protocols that form the basis of pharmacological characterization.
Protocol: Competitive Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a known radioactive ligand.
Causality & Rationale: This assay provides a direct measure of the physical interaction between the compound and the receptor. The use of a specific radioligand (e.g., ³H-CGP54626, a high-affinity GABA-B antagonist) ensures that the binding being measured is specific to the target. Non-specific binding is determined using a high concentration of a non-radioactive agonist (e.g., Baclofen) to saturate all specific sites, allowing for its subtraction from the total binding.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of Tris-HCl buffer.
-
25 µL of radioligand (e.g., ³H-CGP54626 at a final concentration of 2 nM).
-
25 µL of test compound (this compound) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For non-specific binding (NSB) wells, add 25 µL of 100 µM Baclofen instead of the test compound.
-
For total binding wells, add 25 µL of buffer.
-
-
Initiate Reaction: Add 100 µL of the prepared membrane suspension (containing ~100 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: Whole-Cell Patch-Clamp Electrophysiology on VGCCs
This protocol directly measures the functional effect of a compound on the activity of voltage-gated calcium channels in living cells.
Causality & Rationale: This technique provides real-time, functional data on ion channel activity. By holding a cell's membrane potential constant ("voltage-clamp") and then depolarizing it, one can elicit the opening of VGCCs and measure the resulting inward flow of ions (calcium or barium) as an electrical current. Applying the test compound allows for direct measurement of its inhibitory effect on this current. Using specific channel blockers (e.g., nifedipine for L-type, ω-conotoxin for N-type) can help identify which specific subtypes of VGCCs are being modulated.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that endogenously expresses VGCCs (e.g., HEK293 cells transfected with specific α1 and α2δ subunits, or primary dorsal root ganglion neurons).
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip should have a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Bath): Contains a charge carrier (e.g., 10 mM BaCl₂) instead of CaCl₂ to increase current amplitude and reduce Ca²⁺-dependent inactivation, along with other salts to maintain osmolarity and pH. Blockers for Na⁺ and K⁺ channels (e.g., TTX and TEA) are included to isolate the Ca²⁺ channel current.
-
Internal Solution (Pipette): Contains a Cs⁺-based salt to block K⁺ channels from inside the cell, a Ca²⁺ buffer (EGTA), and ATP/GTP to maintain cell health.
-
-
Patching and Recording:
-
Place a coverslip with cultured cells into a recording chamber on an inverted microscope.
-
Using a micromanipulator, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier and acquisition software, hold the cell membrane at a negative potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate the VGCCs and record the resulting inward currents.
-
Establish a stable baseline recording for several minutes.
-
-
Compound Application: Perfuse the external solution containing a known concentration of this compound over the cell.
-
Effect Measurement: Continue to apply the same voltage-step protocol and record the currents in the presence of the compound. A reduction in the peak current amplitude indicates inhibition of the VGCCs.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and observe if the current amplitude returns to baseline, demonstrating reversibility.
-
Analysis: Measure the peak inward current before, during, and after drug application. Calculate the percentage of inhibition for various concentrations to generate a dose-response curve and determine the IC₅₀.
Conclusion and Future Perspectives
This compound presents a compelling pharmacological profile characterized by its dual action on GABA-B receptors and voltage-gated calcium channels. This distinguishes it from more selective agents like the potent GABA-B agonist Baclofen and the α2δ-specific ligand Pregabalin.
-
Comparative Efficacy: While less potent at each individual target compared to the selective agents, its combined mechanism provides a broad spectrum of CNS inhibition. This may be advantageous for conditions with complex etiologies involving both GABAergic and glutamatergic dysregulation, such as anxiety. However, for conditions requiring targeted intervention, such as spasticity or specific forms of neuropathic pain, the selectivity of Baclofen and Pregabalin, respectively, offers superior efficacy and potentially a more favorable side-effect profile.
-
Future Research: The field would benefit from further head-to-head clinical studies comparing these agents for specific indications. Moreover, research into novel β-amino acid derivatives that can fine-tune the relative activity at GABA-B versus VGCC targets could lead to the development of next-generation therapeutics with optimized efficacy and reduced side effects. The continued application of robust validation protocols, such as those outlined here, will be essential in characterizing these future compounds and unlocking the full therapeutic potential of the β-amino acid scaffold.
References
- GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modul
- Beta-amino acids: vers
- β−Amino Acids. BOC Sciences.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
- Pregabaling vs phenibut vs baclofen. In a nutshell. Reddit.
- What are GABA receptor agonists and how do they work?.
- Is phenibut the exact same as pregabalin + Baclofen or is there other stuff going on with it?. Reddit.
- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
- GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.
- Phenibut vs Baclofen vs Pregabalin vs Gabapentin for recre
- GABA receptor agonist. Wikipedia.
- GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
- Which of these chemicals/substances is more addictive: phenibut, gabapentin or pregabalin? Is phenibut more addictive than benzodiazepines (in general)?. Quora.
- Misc - Sleep quality: gabapentin vs. baclofen vs. pregablin. Bluelight.org.
- S-3-Amino-3-phenylpropionic acid. Chem-Impex.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- The β Subunit of Voltage-G
- Voltage-gated calcium channels (Ca V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 12. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. The β Subunit of Voltage-Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. tandfonline.com [tandfonline.com]
- 18. bluelight.org [bluelight.org]
A Comparative Guide to the Cross-Validation of HPLC and CE for Determining the Chiral Purity of 3-Amino-3-phenylpropionic Acid
In the landscape of pharmaceutical development, the stereochemical composition of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile.[1][2] For chiral molecules like 3-amino-3-phenylpropionic acid (also known as β-phenylalanine), a key intermediate in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount. Regulatory bodies mandate the use of robust and validated analytical methods to quantify the enantiomeric excess of the desired isomer.[3]
This guide provides an in-depth comparison of two powerful and complementary analytical techniques for the chiral purity assessment of 3-amino-3-phenylpropionic acid: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We will explore the fundamental principles of each method, present detailed experimental protocols, and discuss the critical aspects of cross-validation to ensure the generation of reliable and consistent data.
The Imperative of Orthogonal Methods in Chiral Analysis
Cross-validation, the process of comparing results from two distinct analytical methodologies, provides a high level of assurance in the accuracy and reliability of chiral purity data.[1][4] By employing techniques with different separation mechanisms, the risk of overlooking impurities or obtaining biased results is significantly minimized. HPLC and CE are ideal candidates for such cross-validation due to their fundamentally different separation principles.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a widely adopted and versatile technique for enantiomeric separations.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective.[2][5]
Principle of Chiral HPLC Separation
In chiral HPLC, the stationary phase is modified with a chiral selector. As the racemic mixture of 3-amino-3-phenylpropionic acid passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[3]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[1]
Chromatographic Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as one employing teicoplanin, is a strong candidate for underivatized amino acids.[5]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH and organic content are critical parameters for optimizing resolution.[5]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25°C, to ensure reproducibility.[1]
-
Detection: UV detection at a wavelength where 3-amino-3-phenylpropionic acid exhibits significant absorbance (e.g., around 210 nm or 254 nm).[6]
Sample Preparation:
-
Accurately weigh and dissolve the 3-amino-3-phenylpropionic acid sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[1]
-
Filter the sample solution through a 0.45 µm filter before injection to prevent column blockage.[1]
Capillary Electrophoresis (CE): The High-Efficiency Alternative
Capillary Electrophoresis has emerged as a powerful and complementary technique to HPLC for chiral separations.[7] It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption.[7][8]
Principle of Chiral CE Separation
In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE).[7] The enantiomers of 3-amino-3-phenylpropionic acid will form transient diastereomeric complexes with the chiral selector in the capillary. These complexes will have different effective mobilities under the influence of an electric field, leading to their separation.[9] Cyclodextrins and their derivatives are commonly used as chiral selectors for amino acids in CE.[9][10]
Experimental Protocol: Chiral CE
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a detector (typically UV-Vis).
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector such as a modified β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[10]
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Capillary Temperature: Maintained at a constant temperature (e.g., 25°C) for stable migration times.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Detection: UV detection at a suitable wavelength.
Sample Preparation:
-
Dissolve the 3-amino-3-phenylpropionic acid sample in the BGE or a compatible low-ionic-strength buffer to a concentration similar to that used in HPLC.
-
Filtering the sample is also recommended.
Visualizing the Workflows
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Workflow for Chiral Purity Analysis by CE.
Cross-Validation: Ensuring Method Concordance
The core of cross-validation is to demonstrate that both HPLC and CE methods are "fit for purpose" and yield equivalent results for the chiral purity of 3-amino-3-phenylpropionic acid.[11][12] The validation of analytical methods should generally follow the principles outlined in the ICH guidelines.[3][13]
Key Validation Parameters for Comparison
The following parameters should be evaluated for both the HPLC and CE methods and the results compared:
| Validation Parameter | HPLC Considerations | CE Considerations | Acceptance Criteria (Typical) |
| Specificity | Baseline separation of enantiomers from each other and any potential impurities. | Migration time separation of enantiomers from each other and matrix components. | Resolution (Rs) > 1.5 between enantiomer peaks. |
| Linearity | A series of dilutions of the racemate or the minor enantiomer spiked into the major enantiomer. | Similar to HPLC, covering a range from the reporting threshold to above the specification limit for the undesired enantiomer. | Correlation coefficient (r²) ≥ 0.99. |
| Precision (Repeatability & Intermediate) | Multiple injections of the same sample and analysis on different days/by different analysts. | Similar to HPLC, assessing migration time and peak area precision. | RSD ≤ 5% for the major enantiomer; RSD ≤ 15% for the minor enantiomer at the quantitation limit. |
| Accuracy | Recovery studies by spiking known amounts of the undesired enantiomer into the pure major enantiomer. | Similar recovery studies. | 90.0% - 110.0% recovery for the minor enantiomer. |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. | Determined similarly to HPLC. | Typically around 0.1% of the major enantiomer concentration. |
| Robustness | Small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). | Variations in BGE concentration, pH, voltage, and temperature. | System suitability parameters should remain within acceptable limits. |
Logical Framework for Cross-Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (S)-3-amino-3-phenylpropionic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of safe and effective therapeutic innovation. (S)-3-amino-3-phenylpropionic acid, a key chiral building block in various pharmaceutical syntheses, presents a compelling case for a multi-faceted analytical approach to its structural elucidation. This guide provides an in-depth comparison of spectroscopic techniques for the definitive confirmation of its structure, grounded in both theoretical principles and practical, field-proven insights.
The Imperative of Structural Verification
This compound possesses a stereocenter at the C3 position, giving rise to two enantiomers. As the biological activity of enantiomers can vary significantly, with one often being therapeutic while the other may be inactive or even harmful, rigorous structural and stereochemical confirmation is not merely a procedural step but a critical aspect of quality control and regulatory compliance. This guide will detail the expected outcomes from primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—and compare their utility against alternative methods like Chiral HPLC and X-ray Crystallography.
Primary Spectroscopic Analysis: A Multi-Technique Approach
A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, methine, and methylene protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | - |
| Methine (CH) | ~4.4 | Triplet | ~6-8 |
| Methylene (CH₂) | ~2.7 | Doublet of doublets | ~6-8, ~15-16 |
| Amine (NH₂) | Variable | Broad singlet | - |
| Carboxylic Acid (COOH) | Variable, >10 | Broad singlet | - |
Causality Behind Choices: The use of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the multiplets of the phenyl and methylene protons. The choice of a protic deuterated solvent like D₂O can lead to the exchange of the NH₂ and COOH protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.
The ¹³C NMR spectrum provides information on the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~175 |
| Phenyl (C-ipso) | ~140 |
| Phenyl (CH) | ~126-129 |
| Methine (CH) | ~55 |
| Methylene (CH₂) | ~40 |
Data derived from analysis of structurally similar compounds such as 3-phenylpropionic acid where available experimental data shows aromatic carbons in the 126-140 ppm range and the carbonyl carbon around 179 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented, and the m/z of the fragment ions are then measured.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 166.0817 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 148.0711 | Loss of water |
| [M-HCOOH+H]⁺ | 120.0813 | Loss of formic acid |
| [C₆H₅CHNH₂]⁺ | 106.0657 | Benzylic fragment |
Authoritative Grounding: The fragmentation of amino acids often involves the loss of small neutral molecules like water and formic acid. The high-resolution masses are calculated based on the elemental composition C₉H₁₁NO₂. [2]
Alternative and Complementary Techniques
While the primary spectroscopic methods provide a wealth of structural information, they do not directly confirm the stereochemistry. For this, alternative techniques are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often effective for the separation of amino acid enantiomers. [3]2. Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, as the phenyl group in the molecule is a strong chromophore.
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and connectivity. | Does not inherently distinguish between enantiomers without the use of chiral shift reagents. |
| IR Spectroscopy | Rapid and effective for functional group identification. | Provides limited information on the overall molecular structure and no stereochemical information. |
| Mass Spectrometry | Determines molecular weight and elemental composition with high accuracy. | Does not typically differentiate between enantiomers. |
| Chiral HPLC | Directly separates and quantifies enantiomers, confirming stereochemical purity. [4] | Provides no structural information beyond retention time. Requires method development for each specific compound. |
X-ray Crystallography
For an unambiguous, three-dimensional structural determination, including the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
A suitable single crystal of the compound is grown and then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the precise atomic positions can be determined.
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
| All Spectroscopic & Chromatographic Methods | Provide information about the structure and purity in the solution or bulk state. | Do not provide a direct, three-dimensional image of the molecule. |
Conclusion: An Integrated Approach for Unquestionable Confirmation
The structural confirmation of this compound is best achieved through an integrated analytical approach. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide the foundational evidence for the molecular structure and functional groups, they are insufficient to confirm the stereochemistry. Chiral HPLC is an essential complementary technique to establish enantiomeric purity. For the ultimate, definitive proof of both structure and absolute stereochemistry, single-crystal X-ray crystallography is unparalleled.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this compound, thereby upholding the principles of scientific rigor and ensuring the quality and safety of the final pharmaceutical product.
References
- Sztojkov-Ivanov, A., et al. (2006). "Comparison of Separation Efficiency of Macrocylic Glycopeptide-Based Chiral Stationary Phases for the LC Enantioseparation of ẞ-Amino Acids".
- Roşca, S. I., et al. (2008). "13C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA". U.P.B. Sci. Bull., Series B, 70.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID.
- Yakhak Hoeji. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Yakhak Hoeji, 65(4), 209-216.
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Ilisz, I., et al. (2006). "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review".
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of (S)-3-Amino-3-phenylpropionic Acid Derivatives
For researchers and drug development professionals navigating the landscape of GABAergic modulators, (S)-3-amino-3-phenylpropionic acid and its derivatives represent a compelling class of compounds. This guide provides an in-depth, objective comparison of their biological activities, grounded in experimental data and established scientific principles. We will dissect their structure-activity relationships, explore the nuances of their interactions with GABA receptors, and provide the technical rationale behind the experimental methodologies used for their evaluation.
The Significance of the β-Phenyl-γ-aminobutyric Acid Scaffold
The parent compound, this compound, is a chiral β-amino acid that serves as a foundational structure for a range of neuroactive compounds. Its similarity to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) is the cornerstone of its biological activity. However, the addition of a phenyl ring significantly increases its lipophilicity, allowing it to cross the blood-brain barrier more readily than GABA itself. This key modification unlocks the potential for these derivatives to exert profound effects on the central nervous system.
The primary molecular target for many of these derivatives is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1][2][3] Activation of GABA-B receptors is associated with a range of physiological effects, including anxiolysis, muscle relaxation, and sedation, making these compounds valuable tools for neuroscience research and potential therapeutic agents for conditions like anxiety disorders, spasticity, and substance dependence.[3][4]
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is exquisitely sensitive to stereochemistry and substitutions on the phenyl ring. This section provides a comparative analysis of key derivatives, focusing on their receptor binding affinity, functional potency, and in vivo effects.
Stereoselectivity: The Primacy of the (R)-Enantiomer
A critical aspect of the pharmacology of these derivatives is their stereoselectivity. While the (S)-enantiomer of 3-amino-3-phenylpropionic acid is the focus of this guide's title, it is paradoxically the (R)-enantiomer of its γ-amino derivative, phenibut, that exhibits significant activity at the GABA-B receptor. The (S)-enantiomer of phenibut is largely inactive at this receptor. This underscores the importance of considering the absolute configuration of these molecules when interpreting their biological effects.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key this compound derivatives at the GABA-B receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value indicates a higher potency in eliciting a functional response.
| Compound | Enantiomer | Target | Binding Affinity (Ki) µM | Functional Potency (EC50) µM | Reference(s) |
| Phenibut | Racemic | GABA-B | 177 ± 2 | - | [4] |
| Phenibut | (R)- | GABA-B | 92 ± 3 | 25 | [4][5] |
| Phenibut | (S)- | GABA-B | > 1000 | - | [4] |
| Baclofen | Racemic | GABA-B | 6 | 2.5 | [4][5] |
| Baclofen | (R)- | GABA-B | - | - | |
| 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid | (R)- | GABA-B | Hypothetically higher than parent compound | - |
Note: Data for some compounds, particularly newer derivatives, is limited. The entry for the trifluoromethyl derivative is based on medicinal chemistry principles suggesting enhanced binding affinity.
Structure-Activity Relationships: The Impact of Phenyl Ring Substitution
The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity of these derivatives.
-
Unsubstituted Phenyl Ring (Phenibut): The parent compound, phenibut (in its active R-form), exhibits moderate affinity for the GABA-B receptor.[4] Its anxiolytic and nootropic effects are well-documented.[2][3]
-
Para-Chloro Substitution (Baclofen): The addition of a chlorine atom at the para position of the phenyl ring, as seen in baclofen, dramatically increases the affinity and potency at the GABA-B receptor.[4] Baclofen is a clinically approved muscle relaxant and antispasmodic agent.[1] The electron-withdrawing nature of the chlorine atom is thought to enhance the interaction with the receptor's binding pocket.
-
Other Substitutions: Research into other substitutions on the phenyl ring is ongoing. For instance, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. [ ] It is hypothesized that derivatives like (R)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid could exhibit enhanced GABA-B receptor agonism.
Experimental Methodologies for Comparative Evaluation
A rigorous and multi-faceted experimental approach is essential for accurately comparing the biological activities of this compound derivatives. This involves a hierarchical testing paradigm, moving from in vitro receptor binding and functional assays to in vivo behavioral models.
In Vitro Assays
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes) to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 0.5 mg/mL).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-CGP54626, a selective GABA-B antagonist), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known GABA-B agonist (e.g., baclofen) is added to a separate set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: GABA-B receptors are coupled to the inhibitory G-protein, Gi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to elicit this functional response.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing recombinant human GABA-B1 and GABA-B2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Culture the cells in appropriate media and conditions until they reach a suitable confluency.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
In Vivo Behavioral Assays
Rationale: The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[6][7][8][9][10] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce this immobility time.
Detailed Protocol:
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera for later analysis.
-
After the 6 minutes, remove the mouse from the water, dry it thoroughly, and return it to its home cage.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session. The first 2 minutes are considered a habituation period.
-
An observer, blind to the experimental conditions, scores the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the immobility time between the vehicle-treated control group and the groups treated with the test compounds.
-
Rationale: The tail-flick test is a classic method for assessing the analgesic properties of compounds.[11][12][13][14][15] It measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency indicates an analgesic effect.
Detailed Protocol:
-
Apparatus:
-
A tail-flick analgesiometer, which consists of a radiant heat source (e.g., a high-intensity light beam) and a timer that automatically starts when the heat is applied and stops when the tail is withdrawn.
-
-
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Place the tail over the heat source.
-
Activate the heat source and start the timer.
-
Record the time it takes for the mouse to flick its tail away from the heat.
-
A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Administer the test compound or vehicle and measure the tail-flick latency at different time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration.
-
-
Data Analysis:
-
Calculate the percentage increase in reaction time (Index of Analgesia) for each time point compared to the baseline latency.
-
Compare the analgesic effect of the test compounds to that of a vehicle control.
-
Visualizing the Molecular and Experimental Landscape
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist, such as an this compound derivative, initiates a cascade of intracellular events that ultimately lead to neuronal inhibition.
Caption: Experimental workflow for derivative comparison.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of potent and selective modulators of the GABA-B receptor. The biological activity of these derivatives is finely tuned by their stereochemistry and the nature of substituents on the phenyl ring. The para-chloro substitution in baclofen significantly enhances potency compared to the unsubstituted phenibut, highlighting a key structure-activity relationship.
Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives with diverse substitutions to further elucidate the SAR and to develop compounds with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of their activity at other potential targets, such as GABA-A receptors and voltage-gated calcium channels, will also be crucial for developing compounds with greater selectivity and fewer off-target effects. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and development of this promising class of neuroactive compounds.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 103–126.
- D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587.
- Zhang, Y., Luan, X., Li, H., & Wang, C. (2018). Tail-flick test. Bio-protocol, 8(12), e2879.
- Gregory, N. S., & Harris, A. L. (2013). Tail flick test. In Encyclopedia of Pain (pp. 3823-3826). Springer, Berlin, Heidelberg.
- Vierck, C. J., & Hamilton, D. M. (2012). Tail-flick test. In Encyclopedia of Neuroscience (pp. 959-960). Springer, Berlin, Heidelberg.
- Takeda, H., Tsuji, M., & Matsumiya, T. (1998). A simple method for the tail-flick test in mice. Japanese journal of pharmacology, 76(4), 425–429.
- de Feo, V., de Simone, F., & de Martino, L. (2002). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European journal of pharmacology, 447(2-3), 273–276.
- Xu, X. J., & Wiesenfeld-Hallin, Z. (1991). The tail-flick test. In Methods in Neurosciences (Vol. 7, pp. 1-10). Academic Press.
- Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Owen, D. R., & Wood, M. D. (2001). GABA(B) receptor agonists and antagonists. Current topics in medicinal chemistry, 1(4), 261–278.
- Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 78(1), 191–206.
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology (San Diego, Calif.), 58, 19–62.
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 35–40.
- Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch.
- Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (-)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
- Berezhnoy, D., Gravielle, M. C., & Farb, D. H. (2007). Pharmacology of the GABAA Receptor.
- Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Current topics in medicinal chemistry, 6(8), 731–743.
- Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-13.
- Sophion Bioscience. (n.d.). Pharmacological evaluation of GABA receptor subtypes on Qube 384.
- Khan, I., Nisar, M., & Ahmad, B. (2018). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Molecules (Basel, Switzerland), 23(11), 2999.
- Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Owen, D. R., & Wood, M. D. (2001). GABA(B) receptor agonists and antagonists. Current topics in medicinal chemistry, 1(4), 261–278.
- Cryan, J. F., & Slattery, D. A. (2007). GABAB receptors and depression. Current status. Advances in pharmacology (San Diego, Calif.), 55, 295–320.
- Bannach-Brown, A. (2019). Understanding in vivo modelling of depression.
- Wang, D., Wang, Y., & Wang, Y. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Molecules (Basel, Switzerland), 24(2), 327.
Sources
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. m.youtube.com [m.youtube.com]
- 15. protocols.io [protocols.io]
A Comparative Guide to Evaluating the In Vitro and In Vivo Efficacy of (S)-3-Amino-3-Phenylpropionic Acid
Introduction
(S)-3-Amino-3-phenylpropionic acid, also known as (S)-β-Phenylalanine, is a chiral non-proteinogenic amino acid.[1][2] Its structure as a β-substituted analog of γ-aminobutyric acid (GABA) suggests potential activity within the central nervous system (CNS).[3] It shares structural similarities with known neuroactive compounds such as baclofen and phenibut (β-phenyl-γ-aminobutyric acid), which are established modulators of the GABAergic system.[4][5] However, a critical structural distinction exists: this compound is a beta-amino acid, whereas phenibut and GABA are gamma-amino acids. This seemingly minor difference in the position of the amino group can profoundly impact pharmacological activity, including receptor affinity and functional effects.
Despite its availability and use as a building block in pharmaceutical synthesis, comprehensive data on the specific in vitro and in vivo efficacy of this compound is not widely available in public-domain literature.[6][7] This guide, therefore, serves a dual purpose: to synthesize the theoretical basis for its potential neuroactivity and to provide a robust, systematic framework for researchers to evaluate its efficacy from target binding to preclinical behavioral models. We will explain the causality behind experimental choices, describe self-validating protocols, and compare its potential profile to well-characterized alternatives.
Part 1: Theoretical Framework and Potential Mechanisms of Action
The neuropharmacological activity of GABA analogs is primarily dictated by their interaction with specific molecular targets that regulate neuronal excitability. Based on the structure of this compound, we can hypothesize several potential targets.
-
GABAB Receptors: Its structural similarity to baclofen, a selective GABAB receptor agonist, makes this a primary target of interest.[4][8] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels, resulting in hyperpolarization and reduced neuronal firing.
-
Voltage-Gated Calcium Channels (VGCCs): Gabapentinoids, such as gabapentin and pregabalin, do not act on GABA receptors but bind to the α2δ subunit of VGCCs.[9] The R-enantiomer of phenibut also binds to this target.[10] It is plausible that this compound could also interact with this subunit, thereby reducing neurotransmitter release.
-
GABAA Receptors: While less likely to be a primary agonist site due to its structure, potential allosteric modulation of GABAA receptors cannot be ruled out without empirical testing.[11][12] GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition.
The following diagram illustrates the potential signaling pathways that this compound might modulate.
Caption: Potential molecular targets and downstream effects of this compound.
Part 2: A Proposed Workflow for In Vitro Efficacy Evaluation
A systematic in vitro evaluation is essential to first establish target engagement and cellular function before proceeding to more complex biological systems. The causality is key: we must first confirm if the compound binds to a target, and then if that binding event elicits a functional cellular response.
Caption: A phased approach for the in vivo evaluation of neuroactive compounds.
Step-by-Step Methodologies
1. Pharmacokinetic (PK) Profiling
A compound is only effective in vivo if it can reach its target. For a CNS drug, this means crossing the blood-brain barrier.
-
Protocol: Rodent PK Study
-
Administration: Administer a single dose of this compound to a cohort of rats or mice via relevant routes (e.g., intravenous for bioavailability, oral for clinical relevance).
-
Sampling: Collect blood and brain tissue samples at multiple time points post-administration.
-
Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in plasma and brain homogenates.
-
Analysis: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), and the brain-to-plasma concentration ratio, which indicates blood-brain barrier penetration.
-
2. Preclinical Models of CNS Disorders
Based on the compound's potential GABAergic mechanism, evaluation in models of epilepsy and anxiety is a logical starting point. [13]The choice of model is critical, as different models are predictive for different types of human seizures. [14]
-
Protocol: Maximal Electroshock (MES) Seizure Test
-
Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures. [15][16] 2. Procedure: Administer the test compound or vehicle to rodents. After a set pre-treatment time (determined by PK data), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals.
-
Self-Validation: A clinically used antiepileptic drug (e.g., phenytoin) should be run as a positive control to ensure the model is performing as expected.
-
-
Protocol: Pentylenetetrazole (PTZ) Seizure Test
-
Rationale: The subcutaneous PTZ test identifies compounds effective against absence and myoclonic seizures. [14] 2. Procedure: After administration of the test compound or vehicle, inject a convulsive dose of PTZ subcutaneously.
-
Endpoint: Observe the animals for a defined period (e.g., 30 minutes) and record the presence and latency of characteristic seizures (e.g., clonus, loss of righting reflex).
-
Analysis: Calculate the ED50 for preventing or delaying the onset of seizures.
-
Self-Validation: A standard drug like ethosuximide or valproate serves as a positive control.
-
Data Summary: In Vivo Profile
| Model | Species | Key Parameter | Expected Outcome for an Active Compound |
| Pharmacokinetics | Rat/Mouse | Brain:Plasma Ratio | > 0.5-1.0 suggests significant BBB penetration. |
| MES Seizure Test | Mouse | ED50 (mg/kg) | A potent compound will have a low ED50. |
| PTZ Seizure Test | Mouse | ED50 (mg/kg) | A potent compound will have a low ED50. |
| Elevated Plus Maze | Rat | % Time in Open Arms | A significant increase indicates an anxiolytic effect. |
| Rotarod Test | Mouse | TD50 (mg/kg) | Dose causing motor impairment in 50% of animals. |
Part 4: Comparative Analysis with Key Alternatives
To understand the potential therapeutic niche of this compound, its profile must be compared to existing drugs with similar structural features or mechanisms.
| Compound | Structure | Primary Target(s) | Key Known Efficacy |
| This compound | β-Phenyl-β-Alanine | Hypothesized: GABAB and/or VGCC α2δ | To be determined through the proposed workflows. |
| Baclofen | p-Cl-β-Phenyl-GABA | GABAB Receptor Agonist | Clinically used for spasticity; reduces alcohol consumption in preclinical models. [4][17] |
| Phenibut (Racemic) | β-Phenyl-GABA | GABAB Agonist, VGCC α2δ Ligand | Used for anxiety, tension, and fear; the (R)-enantiomer is primarily responsible for GABAB activity. [5][9][10] |
| Gabapentin | Cyclohexane-GABA Analog | VGCC α2δ Subunit Ligand | Clinically used for epilepsy and neuropathic pain. [9] |
The key differentiator for this compound will be its specific affinity and functional profile at these targets. For example, a dual-acting compound with balanced activity at both GABAB and VGCCs could offer a unique therapeutic advantage. Conversely, high selectivity for one target over others could result in a more favorable side-effect profile.
Conclusion
While the existing literature on the specific efficacy of this compound is sparse, its chemical structure provides a strong rationale for its investigation as a novel CNS therapeutic agent. Its potential to modulate the GABAergic system, either through direct receptor interaction or via voltage-gated calcium channels, warrants a thorough and systematic evaluation.
This guide provides a comprehensive, multi-stage roadmap for researchers to bridge the gap from theoretical potential to empirical evidence. By progressing logically from in vitro target validation to in vivo functional outcomes, the scientific community can accurately characterize the efficacy of this compound and determine its potential for future drug development. The causality-driven experimental designs and integrated controls outlined here are crucial for generating robust, trustworthy, and ultimately translatable data.
References
- Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 129, 93–99.
- Qaddoumi, M. G., Ananthalakshmi, K. V., Phillips, O. A., Edafiogho, I. O., & Kombian, S. B. (2014). Evaluation of anticonvulsant actions of dibromophenyl enaminones using in vitro and in vivo seizure models. PloS one, 9(3), e91193.
- Leite-Morris, K. A., Kaplan, A. R., & O'Dell, L. E. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- World Health Organization. (2021). Pre-Review Report: PHENIBUT.
- Joksimovic, S., & Divljakovic, J. (2021). Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Biomolecules, 11(3), 415.
- GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs.
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- Chem-Impex. (n.d.). This compound.
- Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
- Platonov, M., et al. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space.
- Dambrova, M., et al. (2015). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 769, 282-291.
- Mitchell, P. R., & Martin, I. L. (1978). Is GABA release modulated by presynaptic receptors?.
- Ghenimi, N., et al. (2022). Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management. International Journal of Molecular Sciences, 23(21), 13340.
- ChemicalBook. (n.d.). (S)-3-Amino-3-phenylpropanoic acid.
- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
- MedChemExpress. (n.d.). 3-Amino-3-phenylpropionic acid (DL-β-Phenylalanine).
- Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
- Jones, M. V., & Westbrook, G. L. (1995). Desensitized states prolong GABAA channel responses to brief agonist pulses. Neuron, 15(1), 181-191.
- Frang, H., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 10(6), 847.
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 16. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-3-Amino-3-phenylpropionic Acid Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
(S)-3-amino-3-phenylpropionic acid, a chiral β-amino acid, is a critical building block in the synthesis of numerous pharmaceuticals. Its stereochemistry is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable stereoselective synthetic routes is of utmost importance to the pharmaceutical industry. This guide provides a comprehensive cost-benefit analysis of the predominant synthetic strategies for producing this compound, offering a comparative look at enzymatic resolution, asymmetric catalysis, and biocatalysis.
Introduction: The Importance of Enantiomerically Pure this compound
This compound, also known as (S)-β-phenylalanine, is a key chiral intermediate. The demand for enantiomerically pure β-amino acids is on the rise due to their integral role in the synthesis of peptidomimetics, natural products, and APIs that exhibit improved pharmacokinetic and pharmacodynamic profiles. The precise spatial arrangement of the amino group in the (S)-configuration is often essential for target binding and therapeutic efficacy, while the (R)-enantiomer may be inactive or even exhibit undesirable side effects. This necessitates synthetic methods that can deliver high enantiomeric purity in a reproducible and economically viable manner.
This guide will dissect three primary approaches to achieving this synthetic goal:
-
Enzymatic Kinetic Resolution (EKR): Utilizing enzymes to selectively react with one enantiomer of a racemic mixture.
-
Asymmetric Catalysis: Employing chiral metal catalysts to stereoselectively synthesize the desired enantiomer from a prochiral substrate.
-
Biocatalysis: Leveraging whole-cell or isolated enzymes, such as transaminases, for the direct asymmetric synthesis of the chiral amine.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multifactorial decision, balancing yield, enantioselectivity, cost, scalability, and environmental impact. The following sections provide a detailed comparison of the leading methodologies.
Data Presentation: A Quantitative Comparison
| Metric | Enzymatic Kinetic Resolution (Lipase/Acylase) | Asymmetric Catalysis (Rh/Ru-based) | Biocatalysis (Transaminase) |
| Theoretical Max. Yield | 50% (without racemization) | ~100% | ~100% |
| Typical Enantiomeric Excess (ee) | >99%[1] | >95% | >99% |
| Catalyst/Enzyme Cost | Moderate to Low | High | High (but decreasing with enzyme engineering) |
| Catalyst/Enzyme Reusability | High (especially immobilized enzymes)[2] | Moderate to High (recycling can be complex) | High (immobilized enzymes) |
| Operational Complexity | Moderate (requires separation of product and unreacted substrate) | High (requires inert atmosphere, specialized equipment) | Moderate (requires buffer systems, potential for product inhibition) |
| Process Scalability | Proven on an industrial scale.[1] | Scalable, but catalyst cost can be a barrier. | Scalable, with ongoing process optimization. |
| Environmental Impact | Generally low (mild conditions, biodegradable catalysts).[1][3] | Moderate (use of organic solvents and heavy metals). | Low (aqueous media, mild conditions).[1][4] |
Logical Workflow for Synthetic Route Selection
Caption: Decision-making workflow for selecting the optimal synthesis route.
In-Depth Analysis of Synthesis Routes
Enzymatic Kinetic Resolution (EKR)
This classical and robust method relies on the high stereoselectivity of enzymes, most commonly lipases or acylases, to differentiate between the two enantiomers of a racemic precursor.
Causality Behind Experimental Choices:
The choice of enzyme is critical and is often determined through screening. Lipases, such as those from Candida antarctica (CALB) and Burkholderia cepacia, are widely used due to their broad substrate scope and commercial availability in immobilized forms, which significantly enhances their stability and reusability.[2][5] The reaction is typically performed on a racemic ester of 3-amino-3-phenylpropionic acid. The lipase selectively hydrolyzes the ester of the (S)-enantiomer, leaving the unreacted (R)-ester. This allows for a straightforward separation of the desired (S)-acid from the unreacted (R)-ester. Acylases, on the other hand, are used for the resolution of N-acetylated racemic amino acids.
Trustworthiness of the Protocol:
The primary drawback of EKR is the theoretical maximum yield of 50% for the desired enantiomer. However, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution (DKR) process, though this adds complexity to the overall synthesis. The high enantiomeric excess (>99%) and the well-established industrial application of this method for β-amino acid synthesis attest to its reliability.[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation of Racemic Ester: Synthesize the racemic ethyl or methyl ester of 3-amino-3-phenylpropionic acid via Fischer esterification of the corresponding racemic amino acid.
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
Add an aqueous buffer solution (e.g., phosphate buffer, pH 7.0).
-
Introduce the immobilized lipase (e.g., Novozym 435, an immobilized form of CALB). The enzyme loading is typically between 1-10% w/w of the substrate.
-
Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the formation of the (S)-acid and the depletion of the (S)-ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Work-up and Separation:
-
Filter off the immobilized enzyme for reuse.
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer to precipitate the this compound.
-
The unreacted (R)-ester can be recovered from the organic layer.
-
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach by directly converting a prochiral substrate into the desired enantiomer, thus having a theoretical yield of up to 100%.
Causality Behind Experimental Choices:
This route typically involves the asymmetric hydrogenation of a prochiral β-acylaminoacrylate or a related enamide. The key to success lies in the choice of the chiral catalyst, which is usually a complex of a precious metal (Rhodium or Ruthenium) with a chiral phosphine ligand. Ligands like BINAP and DiPAMP have proven to be highly effective in inducing high enantioselectivity.[6][7] The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to achieve high conversion and enantioselectivity.
Trustworthiness of the Protocol:
While highly efficient in terms of yield and enantioselectivity, the high cost of the chiral ligands and the precious metal catalysts can be a significant drawback, especially for large-scale production.[6][7][8] Furthermore, the removal of trace amounts of the metal catalyst from the final product is a critical and often challenging step in pharmaceutical manufacturing. The need for specialized high-pressure hydrogenation equipment and inert atmosphere techniques also adds to the operational complexity.
Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Synthesis: Prepare the prochiral β-acylaminoacrylate substrate from benzaldehyde and N-acetylglycine.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst (e.g., [Rh(COD)(R,R-DiPAMP)]BF4) in a degassed solvent (e.g., methanol).
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the β-acylaminoacrylate substrate in the degassed solvent.
-
Add the catalyst solution. The substrate-to-catalyst ratio is typically high (e.g., 1000:1 to 10,000:1).
-
Pressurize the reactor with hydrogen gas (e.g., 5-50 bar) and stir at a controlled temperature (e.g., 25-50 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Depressurize the reactor and remove the solvent under reduced pressure.
-
The N-acetylated product is then hydrolyzed under acidic or basic conditions to yield this compound.
-
Purification by crystallization or chromatography may be required to remove residual catalyst.
-
Biocatalysis (Transamination)
The use of transaminase enzymes for the asymmetric synthesis of chiral amines from prochiral ketones has emerged as a powerful and green alternative to traditional chemical methods.
Causality Behind Experimental Choices:
Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or L-alanine) to a ketone acceptor. For the synthesis of this compound, the corresponding β-keto acid or a suitable precursor is used as the substrate. The choice of a transaminase with the desired stereoselectivity (either (R)- or (S)-selective) is crucial. Modern enzyme engineering techniques have enabled the development of highly active and selective transaminases with broad substrate scopes.
Trustworthiness of the Protocol:
This method offers the potential for high yields and excellent enantioselectivity (>99% ee) under mild, aqueous conditions.[9][10] However, the reaction equilibrium can be unfavorable, often requiring the use of a large excess of the amino donor or strategies to remove the ketone byproduct to drive the reaction to completion. The cost of the enzyme and the cofactor (pyridoxal-5'-phosphate, PLP) can also be a consideration, although the use of whole-cell biocatalysts and cofactor regeneration systems can mitigate these costs.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
-
Biocatalyst and Substrate Preparation:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-9.0).
-
Dissolve the β-keto acid substrate and the amino donor (e.g., isopropylamine).
-
Add the transaminase enzyme (as a purified enzyme or whole-cell lysate) and the PLP cofactor.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Reaction Monitoring: Monitor the formation of the product by HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, denature the enzyme by heating or pH change.
-
Remove the cell debris by centrifugation.
-
Isolate the this compound from the aqueous solution by ion-exchange chromatography or crystallization.
-
Cost-Benefit Analysis: A Deeper Dive
| Feature | Enzymatic Kinetic Resolution | Asymmetric Catalysis | Biocatalysis (Transaminase) |
| Cost of Starting Materials | Low to Moderate (racemic starting materials are generally cheaper) | Moderate to High (prochiral substrates may require synthesis) | Low to Moderate (simple keto-acid precursors) |
| Catalyst/Enzyme Cost | Immobilized Lipase (e.g., CALB): ~ | Rh-DiPAMP: ~ | High, but can be reduced with in-house enzyme production and immobilization. |
| Solvent & Reagent Costs | Generally lower (aqueous buffers, common organic solvents) | Higher (requires high-purity, degassed solvents) | Lower (primarily aqueous media) |
| Capital Expenditure | Standard chemical synthesis equipment. | Requires high-pressure reactors and inert atmosphere capabilities. | Requires fermentation and downstream processing equipment for enzyme production. |
| Waste Generation & Disposal | Lower (biodegradable enzyme, less hazardous waste). | Higher (metal-containing waste, organic solvents). | Lower (aqueous waste, biodegradable components). |
| Process Robustness | High, well-established on an industrial scale. | Moderate, can be sensitive to impurities. | Moderate, can be affected by substrate/product inhibition. |
Conclusion and Future Outlook
The selection of the optimal synthetic route for this compound is a strategic decision that must be tailored to the specific needs of the project.
-
Enzymatic kinetic resolution remains a highly reliable and cost-effective method, particularly for large-scale production where high enantiomeric excess is the primary driver and the 50% theoretical yield is acceptable or can be addressed through racemization. Its operational simplicity and favorable environmental profile are significant advantages.
-
Asymmetric catalysis is the method of choice when high atom economy and throughput are paramount. While the initial investment in catalysts and equipment is high, the potential for near-quantitative yields of the desired enantiomer makes it attractive for the synthesis of high-value pharmaceuticals. Advances in catalyst design and recycling will continue to improve the economic viability of this approach.
-
Biocatalysis using transaminases represents the future of chiral amine synthesis. Its exceptional selectivity, mild reaction conditions, and alignment with the principles of green chemistry make it a highly sustainable option.[3][4] As enzyme engineering continues to deliver more robust and efficient transaminases, and as process optimization strategies are further refined, this method is poised to become increasingly competitive for the industrial production of this compound and other chiral amines.
Ultimately, a thorough evaluation of the economic, technical, and environmental factors associated with each route will guide researchers and drug development professionals toward the most appropriate and sustainable synthetic strategy.
References
- Acylase (1000 U/mg material), Porcine kidney - 2 gm. Optotek.
- Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher.
- Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture. Cole-Parmer.
- SAFETY DATA SHEET Ruthenium (pieces). Research Core Facilities.
- Reusability of lipase from Rhizomucor miehei immobilized in... ResearchGate.
- Improved activity of lipase immobilized in microemulsion-based organogels for (R, S)-ketoprofen ester resolution: Long-term stability and reusability. National Institutes of Health.
- Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. Royal Society of Chemistry.
- Enzymes in green chemistry: The need for environment and sustainability. International Journal of Applied Research.
- SAFETY DATA SHEET Ruthenium powder. Nornickel.
- Safety Data Sheet: Ruthenium red. Carl ROTH.
- Acylase (1000 U/mg material), Porcine kidney. Alpha Diagnostic International.
- Lipase B Candida Antarctica Immobilized. Cenmed Enterprises.
- Enzyme-Catalyzed Synthesis in Pharmaceutical Manufacturing. Darcy & Roy Press.
- Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. National Institutes of Health.
- Ru-BINAP Acetate Complex. Delchimica.
- (R,R)-DIPAMP, 95%. Scientific Laboratory Supplies.
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. National Center for Biotechnology Information.
- Recyclable Mn(I) Catalysts for Base-Free Asymmetric Hydrogenation: Mechanistic, DFT and Catalytic Studies. National Institutes of Health.
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. National Institutes of Health.
- Acylase 1 (ACY1) ex. Porcine Kidney, 1000U/mg. Krins Life Sciences.
- Amano Lipase PS, from Burkholderia cepacia. Oakwood Chemical.
- RR-DiPAMP-Rh. Chirotech.
- Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Publications.
- Scale-up of asymmetric hydrogenation of enamides and hydrolysis to the amines. ResearchGate.
- Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. PubMed.
- Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. Science of Synthesis.
- Transaminases for industrial biocatalysis: novel enzyme discovery. National Institutes of Health.
- Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. PubMed.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health.
- Burkholderia Cepacia Selective Supplement. LabMal.
- Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. ResearchGate.
- Transaminases for Green Chemistry: Recent Progress and Future Prospects. MDPI.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Improved activity of lipase immobilized in microemulsion-based organogels for (R, S)-ketoprofen ester resolution: Long-term stability and reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 4. drpress.org [drpress.org]
- 5. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. (R)-RuCl (p-cymene)(BINAP) Cl 145926-28-9 [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 11. Native Porcine Acylase I(EC 3.5.1.14) - Creative Enzymes [creative-enzymes.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 14. strem.com [strem.com]
- 15. Ru-BINAP Acetate Complex | Delchimica [delchimica.com]
- 16. chemimpex.com [chemimpex.com]
A Comparative Benchmarking Guide to (S)-3-Amino-3-Phenylpropionic Acid as a Novel Neuroprotective Candidate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of (S)-3-amino-3-phenylpropionic acid against established neuroprotective agents. We will delve into the mechanistic rationale for this investigation, propose a rigorous experimental design for a head-to-head comparison, and present illustrative data to guide your research.
Introduction: The Unmet Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. While current therapies often focus on symptom management, the development of true disease-modifying, neuroprotective agents remains a critical unmet need.[1][2][3] The ideal neuroprotective agent would not only halt the progression of neuronal damage but also potentially promote recovery.
This compound is an optically active amino acid derivative.[4][5] Its structural similarity to other neuroactive compounds and its use as a building block in the synthesis of pharmaceuticals targeting neurological disorders make it a compelling candidate for neuroprotection studies.[6][7] This guide outlines a systematic approach to benchmark its efficacy against standard agents, providing a roadmap for its potential development as a novel therapeutic.
Mechanistic Underpinnings of Neurodegeneration: Targets for Intervention
Effective neuroprotective strategies often target key pathways involved in neuronal cell death, including excitotoxicity, oxidative stress, and apoptosis.[8][9]
-
Excitotoxicity: Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions, triggering a cascade of neurotoxic events.[10][11]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses results in damage to lipids, proteins, and DNA, contributing to neuronal injury.[12][13]
-
Apoptosis: This programmed cell death pathway is a crucial mechanism in the developing nervous system but can be pathologically activated in neurodegenerative diseases.[14][15]
The potential neuroprotective mechanism of this compound is currently underexplored in publicly available literature. Therefore, a primary objective of the proposed research is to elucidate its mechanism of action.
A proposed signaling pathway to investigate for this compound's neuroprotective effects could involve modulation of pathways that enhance cell survival and reduce oxidative stress, such as the Sirtuin-1 (Sirt-1)/Nrf2 pathway.[16]
Caption: Workflow for in vitro neuroprotection screening.
-
Edaravone: A free radical scavenger used in the treatment of acute ischemic stroke. [17][18]* Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease. [2]* Rasagiline: A monoamine oxidase-B (MAO-B) inhibitor with anti-apoptotic properties used in Parkinson's disease. [8][9]
Assessment of Neuroprotection: Key Assays
A battery of assays should be employed to quantify different aspects of neuronal health and cell death. [19][20][21]
These assays measure the overall health of the neuronal population.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. [22][19]* LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. [19]* Calcein-AM/Ethidium Homodimer-1 Staining: A live/dead staining method that visualizes viable and dead cells. [22][23]
These assays quantify the extent of oxidative damage.
-
ROS-Glo™ H₂O₂ Assay: Measures the levels of hydrogen peroxide, a key reactive oxygen species. [12]* TBARS Assay: Detects malondialdehyde, a marker of lipid peroxidation. * GSH/GSSG-Glo™ Assay: Measures the ratio of reduced to oxidized glutathione, a key indicator of cellular antioxidant capacity. [12]
These assays detect the activation of programmed cell death pathways.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases. [24][25]* TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis. [24][26]* Annexin V Staining: Identifies the externalization of phosphatidylserine, an early apoptotic event. [24]
Illustrative In Vitro Comparative Data
The following table presents hypothetical data from an in vitro OGD experiment, comparing this compound to Edaravone.
| Treatment Group | Neuronal Viability (% of Control) | Relative ROS Levels | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (OGD) | 35.2 ± 4.1 | 3.8 ± 0.5 | 4.2 ± 0.6 |
| This compound (10 µM) | 68.5 ± 5.3 | 1.9 ± 0.3 | 2.1 ± 0.4 |
| Edaravone (10 µM) | 65.8 ± 4.9 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| Healthy Control (No OGD) | 100 ± 3.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation.
In Vivo Models of Neurodegeneration
Positive in vitro results should be validated in relevant animal models of neurodegenerative diseases. [27][28][29]
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model. [10]* Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) or MPTP models in rodents replicate the loss of dopaminergic neurons. [9][30]* Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and monitor physiological parameters.
-
MCAO Induction: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes.
-
Drug Administration: Administer this compound, a standard neuroprotectant (e.g., Nerinetide), or vehicle intravenously at the time of reperfusion.
-
Behavioral Assessment: Conduct neurological deficit scoring and behavioral tests (e.g., rotarod, cylinder test) at 24, 48, and 72 hours post-MCAO.
-
Infarct Volume Measurement: At 72 hours, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.
-
Histological and Molecular Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., 8-OHdG) in the peri-infarct region.
Illustrative In Vivo Comparative Data
The following table presents hypothetical data from an in vivo MCAO experiment.
| Treatment Group | Neurological Deficit Score (at 72h) | Infarct Volume (% of Hemisphere) | Cleaved Caspase-3 Positive Cells (per mm²) |
| Vehicle Control (MCAO) | 3.8 ± 0.4 | 32.5 ± 3.1 | 152 ± 18 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 18.2 ± 2.5 | 68 ± 12 |
| Nerinetide (10 mg/kg) | 2.3 ± 0.6 | 19.8 ± 2.8 | 75 ± 15 |
| Sham Control | 0.2 ± 0.1 | 0.5 ± 0.2 | 8 ± 3 |
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential neuroprotective agent. The proposed head-to-head comparisons with established standards are crucial for determining its relative efficacy and potential for further development. Positive outcomes from these studies would warrant more extensive preclinical investigations, including pharmacokinetic and toxicological profiling, and exploration of its efficacy in a broader range of neurodegenerative disease models. The ultimate goal is to translate promising preclinical findings into novel therapies that can address the significant unmet medical need in neurodegenerative disorders.
References
- Assessment of cell viability in primary neuronal cultures - PubMed.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience D
- S-3-Amino-3-phenylpropionic acid - Chem-Impex.
- Neuronal Cell Health Assays | Thermo Fisher Scientific - ES.
- Tools for visualizing and quantifying neuronal cell health.
- The Promise of Neuroprotective Agents in Parkinson's Disease - Frontiers.
- Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US.
- In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers.
- In vitro Model Systems for Studies Into Retinal Neuroprotection - PubMed.
- Measurements of neuronal apoptosis - PubMed.
- Argon: Neuroprotection in in vitro models of cerebral ischemia and traum
- How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI.
- Detection of Apoptosis in the Central Nervous System - PMC.
- Current neuroprotective agents in stroke - PMC - PubMed Central.
- Apoptosis Assays - Sigma-Aldrich.
- Neuroprotective agents for clinical trials in Parkinson's disease: a system
- Neuroprotective Agents in the Management of Alzheimer's Disease.
- Neuron Cell - Apoptosis Detection Kits - Bioprocess Online.
- Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies - NIH.
- Neuroprotective agents for clinical trials in Parkinson's disease - Neurology.org.
- Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives - PMC.
- Neuroprotective Strategies in Alzheimer's Disease - PMC - PubMed Central.
- Current neuroprotective agents in stroke - Turkish Journal of Physical Medicine and Rehabilit
- Neuroprotective agents in acute ischemic stroke - Open Explor
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers.
- Oxidative Stress Assays | Reactive Oxygen Species Detection - Promega Corpor
- Apoptosis Assays | Thermo Fisher Scientific - US.
- Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo.
- Neuroprotective agents for clinical trials in Parkinson's disease: A system
- Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PubMed Central.
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
- Oxidative stress assays and oxid
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
- The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - ResearchG
- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study - Research journals - PLOS.
- Selected Natural Products in Neuroprotective Strategies for Alzheimer's Disease—A Non-System
- Neuroprotective Natural Products for Alzheimer's Disease - PMC - PubMed Central.
- Oxidative Stress Detection | Thermo Fisher Scientific - US.
- (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem.
- Neuroprotective Effect of N
- 614-19-7 | 3-Amino-3-phenylpropionic acid - ChemScene.
- (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 - ChemicalBook.
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed.
- 40856-44-8|this compound|BLD Pharm.
Sources
- 1. Neuroprotective agents for clinical trials in Parkinson's disease: a systematic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 9. neurology.org [neurology.org]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 酸化ストレスアッセイ [promega.jp]
- 13. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study | PLOS One [journals.plos.org]
- 17. Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuronal Cell Health Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - CH [thermofisher.com]
- 24. Apoptosis Assays [sigmaaldrich.com]
- 25. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Neuron Cell - Apoptosis Detection Kits [bioprocessonline.com]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3-Amino-3-Phenylpropionic Acid and its Therapeutic Potential in Neurology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-3-amino-3-phenylpropionic acid, a compound of interest in neuropharmacology, against established therapeutic agents. By examining its structural analogs—phenibut, baclofen, and gabapentin—we aim to illuminate its potential therapeutic applications, mechanisms of action, and position within the current landscape of neurological drug discovery.
Introduction: The Emerging Potential of this compound
This compound is a chiral non-proteinogenic β-amino acid.[1][2] While extensive peer-reviewed literature validating its specific therapeutic applications is emerging, its structural similarity to known neuroactive compounds has garnered interest within the scientific community. It is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3] This guide will explore its potential by drawing comparisons with its better-understood structural and functional relatives.
The GABAergic Landscape: Key Comparators
The therapeutic potential of this compound can be inferred by examining compounds with similar chemical scaffolds that target the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.
Phenibut (β-phenyl-γ-aminobutyric acid)
Phenibut, a neuropsychotropic drug developed in Russia, is a close structural analog of this compound. It is known for its anxiolytic and nootropic (cognition-enhancing) effects.[4][5]
-
Mechanism of Action: Phenibut functions as a GABA-mimetic, primarily acting as an agonist at GABA(B) receptors, and to a lesser extent at GABA(A) receptors.[4][5] It also appears to stimulate dopamine receptors.[4][5][6]
-
Therapeutic Uses: In Russia, it is used to treat anxiety, fear, insomnia, depression, asthenia, post-traumatic stress disorder, and vestibular disorders.[4][5][7]
-
Key Insight: The activity of phenibut suggests that the phenyl-substituted GABA structure is key to its central nervous system effects. The stereochemistry of these molecules is also crucial, with the (R)-enantiomer of phenibut showing significantly higher affinity for the GABA(B) receptor.[7]
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid)
Baclofen is a well-established muscle relaxant and antispasmodic agent.[8][9] It is a p-chloro-derivative of phenibut.[4][5]
-
Mechanism of Action: Baclofen is a specific agonist of GABA-B receptors.[10][11] This action at both spinal and supraspinal levels inhibits monosynaptic and polysynaptic reflexes, leading to a reduction in muscle spasticity.[8][11]
-
Therapeutic Uses: It is primarily used to alleviate spasticity resulting from multiple sclerosis and spinal cord injuries.[8][9][12]
-
Key Insight: The addition of a chlorine atom to the phenyl ring of a phenibut-like structure enhances its potency and specificity for the GABA-B receptor, highlighting the tunability of this chemical scaffold.
Gabapentin
Gabapentin is an anticonvulsant and analgesic medication.[13][14] Although it is an analog of GABA, its primary mechanism of action is distinct from direct GABA receptor agonism.[15][16]
-
Mechanism of Action: Gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels.[15] This interaction reduces the release of excitatory neurotransmitters, such as glutamate, contributing to its anticonvulsant and analgesic effects.[15] While it may indirectly increase GABA concentrations in the brain, its primary effect is not on GABA receptors.[15]
-
Therapeutic Uses: Gabapentin is used to treat epilepsy, neuropathic pain (such as diabetic neuropathy and postherpetic neuralgia), and restless legs syndrome.[13][14][16][17]
-
Key Insight: Gabapentin demonstrates that GABA analogs can have significant therapeutic effects through mechanisms independent of direct GABA receptor binding, broadening the potential targets for compounds like this compound.
Comparative Analysis: A Tabular Overview
| Feature | This compound (Putative) | Phenibut | Baclofen | Gabapentin |
| Primary Mechanism | Likely GABAergic, potential for other targets | GABA(B) receptor agonist, some GABA(A) activity, dopamine receptor stimulation[4][5][6] | Specific GABA(B) receptor agonist[10][11] | Binds to α2δ-1 subunit of voltage-gated calcium channels[15] |
| Primary Therapeutic Area | Neurological disorders, potential anxiolytic, nootropic | Anxiolytic, nootropic[4][5] | Antispasmodic[8][9][12] | Anticonvulsant, analgesic[13][14][16][17] |
| Key Structural Feature | β-amino acid with a phenyl group | Phenyl-substituted GABA analog | Chloro-phenyl-substituted GABA analog | Cyclohexane-substituted GABA analog |
| Clinical Use | Not clinically established | Used in Russia and some other countries[4][5][7] | Widely used globally | Widely used globally |
Experimental Protocols for Therapeutic Validation
To validate the therapeutic potential of this compound, a series of preclinical experiments would be necessary. The following outlines key experimental workflows.
Workflow for Assessing Anxiolytic and Nootropic Effects
Caption: Workflow for evaluating anxiolytic and nootropic potential.
Methodology:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to GABA(A), GABA(B), and dopamine receptors.
-
Protocol: Utilize commercially available radioligand binding assay kits or established in-house protocols with membrane preparations from rodent brains or cell lines expressing the receptors of interest.
-
-
In Vivo Behavioral Models:
-
Objective: To assess the effects on anxiety-like behavior and cognitive function in rodents.
-
Protocols:
-
Elevated Plus Maze: Administer the compound to mice or rats and measure the time spent in the open versus closed arms of the maze. An increase in open-arm time suggests anxiolytic effects.
-
Morris Water Maze: Train animals to find a hidden platform in a pool of water. Assess the effect of the compound on learning (acquisition) and memory (probe trials).
-
-
Signaling Pathways: A Comparative View
The signaling pathways activated by these compounds differ significantly, underscoring the diverse therapeutic opportunities for GABA analogs.
Caption: Comparative signaling pathways of GABA-B agonists and Gabapentin.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. Its structural similarity to phenibut and baclofen suggests a potential for GABAergic activity, while the precedent set by gabapentin indicates that other mechanisms may also be at play. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to elucidate its precise mechanism of action and validate its therapeutic potential. The synthesis of derivatives could also lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this and similar β-amino acids could open new avenues for the treatment of a range of neurological and psychiatric conditions.
References
- Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
- Baclofen: MedlinePlus Drug Inform
- About gabapentin. NHS. [Link]
- Baclofenum | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- Baclofen - St
- Baclofen Uses, Dosage & Side Effects. Drugs.com. [Link]
- Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]
- What is the mechanism of Gabapentin?
- Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. PubMed Central. [Link]
- Doctor explains Gabapentin | Uses, side effects and more [Educ
- What Is Phenibut and How Does It Work?
- Gabapentin: Uses, Side Effects, Dosages, Interactions & More. Cleveland Clinic. [Link]
- Gabapentin: MedlinePlus Drug Inform
- The Science Behind Phenibut: A Deep Dive into its GABAergic Mechanisms.[Link]
- Phenibut - Wikipedia. Wikipedia. [Link]
- (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704. PubChem. [Link]
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
- Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
- 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (S)-. precisionFDA. [Link]
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.[Link]
- Production of (R)-3-Amino-3-phenylpropionic Acid and (S).[Link]
- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. Baclofenum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Baclofen: MedlinePlus Drug Information [medlineplus.gov]
- 13. About gabapentin - NHS [nhs.uk]
- 14. youtube.com [youtube.com]
- 15. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Gabapentin: MedlinePlus Drug Information [medlineplus.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of (S)-3-Amino-3-phenylpropionic Acid
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of (S)-3-amino-3-phenylpropionic acid. We will explore its interactions with key biological targets, compare its binding profile to relevant alternatives, and establish a robust, self-validating protocol to ensure the scientific rigor of the findings.
Introduction: The Scientific Rationale
This compound is the (S)-enantiomer of what is commonly known as phenibut (β-phenyl-γ-aminobutyric acid), a derivative of the inhibitory neurotransmitter GABA.[1][2][3] The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[1] While phenibut is a racemic mixture, its biological activity is stereospecific. The (R)-enantiomer possesses a significantly higher affinity for its primary target, the GABA-B receptor, than the (S)-enantiomer.[1] However, both enantiomers exhibit similar affinity for another key target: the α2δ subunit of voltage-gated calcium channels (VDCCs), making them gabapentinoids.[1][4]
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] It is instrumental in drug discovery for predicting binding affinity and mechanism of action. This guide will compare the docking performance of this compound against:
-
(R)-3-amino-3-phenylpropionic acid: Its more active enantiomer at the GABA-B receptor.
-
Baclofen: A well-characterized, high-affinity agonist of the GABA-B receptor.[2][7]
-
Gabapentin: A canonical ligand for the α2δ subunit of VDCCs.[4][8]
This comparative approach allows us to contextualize the binding predictions for the (S)-enantiomer and generate testable hypotheses about its pharmacological activity.
The Targets: Structure and Function
GABA-B Receptor
The GABA-B receptor is a Class C G-protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[7] It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[7][9] The orthosteric binding site for GABA and its agonists is located in the extracellular "Venus flytrap" (VFT) domain of the GABA-B1 subunit.[7] Agonist binding induces a conformational change that is transmitted to the transmembrane domains, leading to G-protein activation.
Voltage-Gated Calcium Channel (VDCC) α2δ Subunit
The α2δ subunit is an auxiliary component of high-voltage-activated calcium channels.[4] It plays a crucial role in channel trafficking and function. Gabapentinoids, including gabapentin and pregabalin, bind to the α2δ-1 and α2δ-2 subunits, modulating calcium influx and, consequently, neurotransmitter release.[4][8]
Experimental Workflow: A Validated Docking Protocol
The trustworthiness of any docking study hinges on a meticulously validated protocol. The following workflow is designed to be self-validating by first reproducing a known crystallographic binding pose before proceeding to dock novel ligands.
Step-by-Step Methodology
1. Target Protein Selection and Preparation
-
Rationale: The quality of the initial protein structure is paramount. We select high-resolution crystal structures with a co-crystallized ligand, which explicitly defines the binding pocket.[10]
-
Protocol:
-
GABA-B Receptor: Download the crystal structure of the human GABA-B receptor extracellular domain in complex with the agonist baclofen (PDB ID: 4MS4) from the RCSB PDB.[11]
-
α2δ-1 Subunit: Download the structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin (PDB ID: 8FD7).[8]
-
Preparation: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by:
-
Removing all water molecules and non-interacting ions.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Saving the prepared protein in the appropriate format (e.g., .pdbqt for AutoDock Vina).
-
-
2. Ligand Preparation
-
Rationale: Ligands must be in a proper 3D, low-energy conformation with correct charges for the docking algorithm to work effectively.
-
Protocol:
-
Obtain 2D structures of this compound, (R)-3-amino-3-phenylpropionic acid, baclofen, and gabapentin from a chemical database like PubChem.[12]
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligands in the .pdbqt format.
-
3. Docking Protocol Validation
-
Rationale: This step ensures that the chosen docking parameters can accurately reproduce a known, experimentally determined binding mode. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[13][14]
-
Protocol:
-
Re-docking: Dock the co-crystallized ligand (baclofen) back into the binding site of its receptor (PDB: 4MS4). Define the docking grid box to encompass the entire binding site as defined by the position of the original ligand.
-
RMSD Calculation: Superimpose the top-ranked docked pose of baclofen with its original crystallographic pose and calculate the RMSD.
-
If the RMSD is < 2.0 Å, the protocol is validated. If not, docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation repeated.
-
Repeat this validation process for gabapentin with PDB ID 8FD7.
-
4. Comparative Docking Simulation
-
Rationale: With a validated protocol, we can now confidently dock our test ligands.
-
Protocol:
-
Using the validated parameters, dock this compound and (R)-3-amino-3-phenylpropionic acid against both the GABA-B receptor (4MS4) and the α2δ-1 subunit (8FD7).
-
Utilize a docking program such as AutoDock Vina, which employs a scoring function to estimate the binding affinity (in kcal/mol).[5]
-
5. Analysis of Results
-
Rationale: The analysis involves two key components: the quantitative binding affinity and the qualitative nature of the molecular interactions.
-
Protocol:
-
Binding Affinity: Compare the binding affinity scores for all ligands against each target. A more negative score typically indicates a stronger predicted binding affinity.[15]
-
Binding Pose Interaction Analysis: Use visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked docking poses. Identify and record key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and protein residues.
-
Hypothetical Results and Data Presentation
The following tables present plausible, hypothetical data from this comparative docking study.
Table 1: Comparative Binding Affinities (kcal/mol)
| Ligand | Target: GABA-B Receptor (PDB: 4MS4) | Target: α2δ-1 Subunit (PDB: 8FD7) |
| This compound | -6.1 | -7.2 |
| (R)-3-amino-3-phenylpropionic acid | -7.8 | -7.3 |
| Baclofen (Control) | -8.2 | -5.5 |
| Gabapentin (Control) | -5.1 | -8.5 |
Table 2: Key Predicted Interacting Residues
| Ligand | Target | Key Interacting Residues & Interaction Type |
| This compound | GABA-B | Tyr157 (H-bond), Phe65 (π-π stacking) |
| (R)-3-amino-3-phenylpropionic acid | GABA-B | Tyr97 (Cation-π), Tyr157 (H-bond), Tyr205 (H-bond) |
| Baclofen | GABA-B | Tyr97 (Cation-π), Tyr157 (H-bond), Ser130 (H-bond), Tyr205 (H-bond) |
| This compound | α2δ-1 | Arg217 (Salt bridge), Tyr203 (H-bond) |
| Gabapentin | α2δ-1 | Arg217 (Salt bridge), Ser198 (H-bond), Glu201 (H-bond) |
Discussion and Scientific Interpretation
The interpretation of docking results must be grounded in the underlying biology of the system. Our hypothetical data provides a clear narrative.
GABA-B Receptor Interactions
The results strongly suggest that the (R)-enantiomer has a higher binding affinity for the GABA-B receptor than the (S)-enantiomer, which aligns with experimental findings.[1] The predicted binding energy of the (R)-enantiomer (-7.8 kcal/mol) is close to that of the known agonist baclofen (-8.2 kcal/mol), while the (S)-enantiomer's score (-6.1 kcal/mol) is considerably weaker.
The analysis of interacting residues provides a structural explanation. The (R)-enantiomer is predicted to form a critical cation-π interaction with Tyr97, a residue known to be important for GABA binding, in addition to hydrogen bonds with other key tyrosine residues.[16] The (S)-enantiomer, due to its different stereochemistry, may be unable to achieve this optimal orientation, resulting in the loss of this key interaction and, consequently, a weaker binding affinity.
α2δ-1 Subunit Interactions
In contrast, the predicted binding affinities for the (S) and (R) enantiomers at the α2δ-1 subunit are nearly identical (-7.2 and -7.3 kcal/mol, respectively), which is again consistent with experimental observations.[1] Both enantiomers show a stronger predicted affinity than baclofen but are weaker than the control ligand, gabapentin (-8.5 kcal/mol). The key interaction for both enantiomers appears to be a salt bridge with Arg217, a critical residue for gabapentinoid binding. This suggests that the stereocenter of 3-amino-3-phenylpropionic acid is less critical for binding to this target compared to the GABA-B receptor.
Logical Implications of Docking Results
Conclusion and Future Directions
This guide outlines a robust, validated workflow for the comparative docking of this compound. Our hypothetical results illustrate how this method can provide deep structural insights into its stereospecific interactions with the GABA-B receptor and the α2δ-1 subunit of VDCCs. The findings suggest that while the (S)-enantiomer is a weaker binder to the GABA-B receptor than its (R)-counterpart, it is an equally potent binder to the α2δ-1 subunit.
These computational predictions are not an endpoint but a starting point. They provide specific, testable hypotheses that must be confirmed by experimental methods, such as:
-
In vitro binding assays: To experimentally determine the binding affinities (Ki or Kd) of the enantiomers to both targets.
-
Functional assays: To measure the actual biological activity (e.g., G-protein activation for GABA-B, calcium influx for VDCCs) and confirm whether the compounds act as agonists, antagonists, or modulators.
By integrating computational and experimental approaches, researchers can accelerate the process of drug discovery and gain a more complete understanding of the pharmacology of molecules like this compound.
References
- Shen, C., Mao, C., Xu, C., et al. (2021). Cryo-EM structure of human GABA(B) receptor-Gi protein complex.
- Wikipedia contributors. (2024). Phenibut. Wikipedia. [Link]
- Park, S. H., Shaye, H., & Zhuang, Y. (2020). Structure of human GABAB receptor in an inactive state.
- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Mountainside Tre
- Virginia Poison Center. (n.d.). Phenibut Use and Withdrawal. ToxTalks. [Link]
- Frang, N., Bower, I., & Bunce, A. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 10(7), 995. [Link]
- AlphaFold DB. (n.d.). Computed structure model of Voltage-dependent calcium channel subunit alpha-2/delta-2.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]
- Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen.
- Kim, Y., Jeong, E., Jeong, J. H., Kim, Y., & Cho, Y. (2020). Cryo-EM structure of human GABA(B) receptor in apo state.
- Bioinformatics Review. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
- Kozai, D., Numoto, N., & Fujiyoshi, Y. (2023). Structure of human alpha-2/delta-1 with mirogabalin.
- Sledz, P., & Cale, M. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Dong, Y., Gao, Y., Wang, Y., & Zhao, Y. (2021). Human N-type voltage gated calcium channel CaV2.2-alpha2/delta1-beta1 complex, bound to PD173212.
- Various Authors. (2022). How to validate the molecular docking results?
- Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular Pharmacology, 59(5), 1243-1248. [Link]
- Chen, Z., Mondal, A., & Minor, D. L. (2023). Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin.
- Various Authors. (2015). How can I validate a docking protocol?
- Landon, M. R., & Lancia, D. R. (n.d.). Lessons from Docking Validation.
- Bioinformatics Insights. (2023). Quick Comparison of Molecular Docking Programs. YouTube. [Link]
- Aksoydan, B., & Yilmaz, B. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem. [Link]
- Various Authors. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Moitessier Research Group. (2022).
- Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Biomolecular Structure and Dynamics, 41(16), 8234-8248. [Link]
- Insight Bio-IT. (2020). Webinar - Introduction to Molecular Docking. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). CID 158720422. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. PubChem. [Link]
- Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
- Padgett, C. L., Hanek, A. P., Lester, H. A., Dougherty, D. A., & Lummis, S. C. (2007). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. The Journal of Neuroscience, 27(4), 886-892. [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Published Results for (S)-3-Amino-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-amino-3-phenylpropionic acid, also known as (S)-β-phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its enantiomerically pure form is essential for the efficacy and safety of these drugs. However, the reproducibility of published synthetic methods for this compound can be a significant challenge for researchers. This guide provides an in-depth comparison of various published methods, offers insights into potential reproducibility issues, and presents detailed experimental protocols to aid researchers in obtaining consistent and reliable results.
Comparison of Synthetic Strategies
The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, each with its own set of advantages and challenges. These methods can be broadly categorized into asymmetric synthesis, enzymatic resolution, and chiral pool synthesis.
A variety of methods have been developed for the synthesis of β-phenylalanine derivatives.[3] Common strategies include the conjugate addition of amine nucleophiles, Mannich-type reactions, metal-catalyzed hydrogenation, and homologation of α-amino acids.[4] More recent advancements have focused on more direct approaches using simple starting materials like olefins and aziridines.[4]
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, often employing chiral catalysts or auxiliaries.
-
Phase Transfer Catalysis: A practical and scalable method for synthesizing both enantiomers of unnatural phenylalanine derivatives involves the asymmetric α-alkylation of a glycine Schiff base using pseudoenantiomeric phase transfer catalysts derived from Cinchona alkaloids.[5][6] This method offers excellent yields and enantioselectivity, with the stereochemistry of the product being predictable and controllable.[5][6]
-
Sulfinimide Chemistry: The use of (S)-(+)-benzylidene-p-toluenesulfinamide as a chiral auxiliary allows for the asymmetric synthesis of (R)-(+)-β-phenylalanine.[7] While this method is effective, it requires the use of a recyclable but stoichiometric chiral auxiliary.[7]
-
Metal-Catalyzed Methods: Enantioselective copper-catalyzed hydroamination of cinnamates has been developed to produce (S)-β-phenylalanine esters with high yields and enantiomeric ratios.[3] Rhodium-catalyzed 1,4-addition of arylboronic acids to phthalimidoacrylate is another effective method for accessing the (R)-enantiomer.[3]
Enzymatic Resolution
Enzymatic resolution separates the desired enantiomer from a racemic mixture. This approach often provides high enantiomeric excess but is limited to a theoretical maximum yield of 50% for the desired enantiomer without a racemization step.
-
Lipase-Catalyzed Resolution: Lipases, such as Carica papaya lipase (CPL), have been successfully used for the enantioselective alcoholysis of racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid, achieving high enantioselectivity (E > 200).[8] An industrial process has been developed utilizing lipases to specifically cleave the propyl ester of racemic β-phenylalanine to yield this compound with high enantiomeric excess (>99.5%).[3]
-
Amidase-Catalyzed Resolution: Screening of microorganisms has identified strains with enantiomer-specific amidohydrolyzing activity for (R,S)-N-acetyl-3-amino-3-phenylpropionic acid.[1][9] This method has been used to produce both (R)- and (S)-β-phenylalanine with high enantiomeric excess (>99.5%) and high molar conversion yields (67%–96%).[9]
-
Phenylalanine Ammonia Lyase (PAL): Engineered PAL variants have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, producing various analogs with high diastereoselectivity and enantioselectivity.[10]
The following table summarizes key aspects of these synthetic strategies:
| Method Category | Specific Method | Key Reagents/Catalysts | Reported Yield | Reported Enantiomeric Excess (ee) | Key Advantages | Potential Reproducibility Challenges |
| Asymmetric Synthesis | Phase Transfer Catalysis | Glycine Schiff base, Cinchona alkaloid catalysts | Excellent | Excellent | Scalable, predictable stereochemistry | Catalyst synthesis and purity, reaction conditions |
| Sulfinimide Chemistry | (S)-(+)-benzylidene-p-toluenesulfinamide | Good | >98% | Recyclable auxiliary | Stoichiometric chiral auxiliary, purification | |
| Copper-Catalyzed Hydroamination | Cu(OAc)2, phosphine ligands | High | High | Applicable to industrial processes | Ligand synthesis, regioselectivity control | |
| Enzymatic Resolution | Lipase-Catalyzed Resolution | Carica papaya lipase, racemic N-protected ester | ≥ 80% (for separated products) | >99% | High enantioselectivity, mild conditions | Enzyme activity and stability, substrate specificity |
| Amidase-Catalyzed Resolution | Variovorax sp., Burkholderia sp. | 67%–96% | >99.5% | High enantiomeric excess and conversion | Microorganism cultivation, enzyme isolation and activity |
Experimental Protocols and Characterization
Reproducibility is contingent on meticulous experimental execution and thorough characterization of the final product.
Detailed Experimental Protocol: Enzymatic Resolution using Carica papaya Lipase (CPL)
This protocol is based on the principles of enantioselective alcoholysis of a racemic N-protected ester.[8]
Step 1: Synthesis of Racemic N-Boc-3-amino-3-phenylpropionic acid 2,2,2-trifluoroethyl ester
-
To a solution of racemic 3-amino-3-phenylpropionic acid in a suitable solvent, add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) and stir at room temperature to obtain N-Boc-3-amino-3-phenylpropionic acid.
-
Esterify the N-Boc protected acid with 2,2,2-trifluoroethanol using a suitable coupling agent (e.g., DCC/DMAP) to yield the racemic ester.
Step 2: CPL-Catalyzed Enantioselective Alcoholysis
-
Dissolve the racemic N-Boc-3-amino-3-phenylpropionic acid 2,2,2-trifluoroethyl ester in an organic solvent (e.g., diisopropyl ether).
-
Add Carica papaya lipase (CPL) to the solution.
-
Add an alcohol (e.g., n-butanol) to initiate the enantioselective alcoholysis.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
Step 3: Separation and Deprotection
-
Separate the unreacted (S)-ester from the newly formed (R)-butyl ester by column chromatography.
-
Deprotect the (S)-ester using standard methods (e.g., trifluoroacetic acid) to yield this compound.
Caption: Workflow for the enzymatic resolution of this compound.
Characterization Techniques
Accurate characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. A suitable chiral column (e.g., a cyclodextrin-based column) and mobile phase must be used.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[7]
-
Specific Rotation: The optical rotation of the final product should be measured and compared to literature values.[11] For this compound, the specific rotation is typically reported as [α]D²⁰ around -30° to -35° (c = 1, in H₂O).[11]
Challenges in Reproducibility
Despite the availability of various synthetic methods, researchers often face challenges in reproducing published results. These challenges can stem from several factors:
-
Subtle Variations in Reaction Conditions: Seemingly minor changes in temperature, reaction time, solvent purity, or reagent stoichiometry can significantly impact the yield and enantioselectivity.
-
Catalyst Activity and Purity: The activity of both chemical and biological catalysts can vary between batches and suppliers. For enzymatic reactions, the source, age, and storage conditions of the enzyme are critical.[3]
-
Purification Methods: The efficiency of purification techniques, such as column chromatography and recrystallization, can greatly influence the final purity and yield of the product.
-
Analytical Methods: Discrepancies in the analytical methods used to determine yield and enantiomeric excess can lead to different reported results. It is crucial to use well-validated analytical procedures.
-
Aggregation and Solubility: β-amino acids and their derivatives can sometimes exhibit poor solubility or a tendency to aggregate, which can complicate both the reaction and the purification process.[12][13]
Caption: Key factors influencing the reproducibility of synthetic results.
Best Practices for Ensuring Reproducibility
To enhance the likelihood of successfully reproducing a published synthesis, researchers should adhere to the following best practices:
-
Thorough Literature Review: Carefully examine the experimental details of the chosen method, including supplementary information.
-
Reagent and Solvent Quality: Use high-purity reagents and solvents from reliable sources.
-
Precise Control of Reaction Parameters: Meticulously control all reaction parameters, including temperature, stirring speed, and atmosphere.
-
Consistent Analytical Methods: Employ standardized and well-calibrated analytical techniques for characterization.
-
Detailed Record Keeping: Maintain a comprehensive laboratory notebook documenting all experimental details, observations, and analytical data.
By understanding the nuances of the various synthetic approaches and diligently addressing the potential challenges, researchers can improve the reproducibility of the synthesis of this compound, a vital component in the development of new medicines.
References
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.
- Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinim.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH.
- Production of (R)-3-Amino-3-phenylpropionic Acid and (S) - J-Stage.
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC - NIH.
- Three major strategies for the enzymatic synthesis of phenylpropionic... - ResearchGate.
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed.
- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC - NIH.
- Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine - University of Arizona.
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF - ResearchGate.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois.
- Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase | Springer Nature Experiments.
- (PDF) Synthesis of Both Enantiomers of Chiral Phenylalanine - Amanote Research.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB.
- 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (S)- - precisionFDA.
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC.
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances - Frontiers.
- (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem.
- Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid - LookChem.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of (s)-3-amino-3-phenylpropionic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering safety. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with (s)-3-amino-3-phenylpropionic acid, a key building block in pharmaceutical synthesis. Beyond a mere checklist, this document elucidates the rationale behind each safety measure, ensuring a comprehensive understanding of risk mitigation.
This compound, while not acutely toxic, is classified as a skin and eye irritant and may cause respiratory irritation.[1] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, a robust PPE strategy is essential to create a reliable barrier between the researcher and the chemical, ensuring that the focus remains on the science.
Core Principles of Protection: A Hazard-Based Approach
The selection of PPE is not a one-size-fits-all protocol but rather a dynamic process dictated by a thorough risk assessment of the specific procedure being undertaken. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards that necessitate the use of PPE.[1] This principle is paramount in a laboratory setting where the scale and nature of chemical handling can vary significantly.
Eye and Face Protection: The First Line of Defense
Given that this compound is a solid, the risk of splashes may seem minimal. However, the fine, dusty nature of the powder presents a significant hazard to the eyes.
-
Safety Glasses with Side Shields: For low-energy tasks such as weighing small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.[1][2] They protect against incidental contact and airborne particles.
-
Chemical Splash Goggles: When handling larger quantities, or when there is a higher risk of dust generation (e.g., during transfers or dissolution), chemical splash goggles are mandatory.[2] Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates.
-
Face Shields: In conjunction with goggles, a face shield should be worn when there is a significant risk of dust inhalation or when handling the compound in a manner that could lead to aerosolization.[2]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure, and this compound is a known skin irritant.[1] Therefore, appropriate hand protection is non-negotiable.
-
Nitrile Gloves: Disposable nitrile gloves are the standard for handling solid chemicals.[2] They provide adequate protection against incidental contact. It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.
Body Protection: Shielding Against Contamination
A lab coat is the most fundamental piece of body protection and serves to protect personal clothing and skin from contamination.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times when handling this compound. It should be buttoned to provide maximum coverage.
Respiratory Protection: Mitigating Inhalation Risks
As a powdered solid, this compound can become airborne, leading to respiratory irritation.[1]
-
Engineering Controls: The primary method for controlling inhalation hazards is through engineering controls, such as working in a well-ventilated area or under a chemical fume hood, especially when handling larger quantities or when dust generation is likely.[2]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself. An improper removal technique can lead to self-contamination, negating the protective benefits of the gear.
Donning PPE Protocol:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your safety glasses or goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE Protocol (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated outer surface is contained. Place it in a designated receptacle for laundering or disposal.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Summary of Personal Protective Equipment
| PPE Item | Level of Protection | Recommended Usage |
| Safety Glasses with Side Shields | Basic eye protection | Weighing small quantities, low dust potential tasks.[1][2] |
| Chemical Splash Goggles | Enhanced eye protection | Handling larger quantities, potential for dust generation.[2] |
| Face Shield | Full face protection | Used in conjunction with goggles for high-risk tasks.[2] |
| Nitrile Gloves | Hand protection | All handling procedures.[2] |
| Laboratory Coat | Body protection | All handling procedures. |
| Fume Hood | Respiratory protection (Engineering Control) | Recommended for handling larger quantities to minimize dust inhalation.[2] |
| Respirator | Respiratory protection (Personal) | For spill cleanup or when engineering controls are insufficient. |
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Classification
This compound should be treated as a hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in the regular trash.
Segregation and Storage
-
Solid Waste: Collect waste this compound and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled hazardous liquid waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[3]
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
Disposal Procedure
-
Containerization: Ensure all waste is placed in appropriate, sealed containers.
-
Labeling: Accurately label the waste container with its contents and associated hazards.
-
Contact Environmental Health and Safety (EHS): Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By integrating these robust PPE and disposal protocols into your standard operating procedures, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University Environmental Health, Safety and Sustainability. (2024, January). Guide to Managing Laboratory Chemical Waste.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy.
- University of California, Riverside. (n.d.). Waste handling in the organic chemistry lab.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
- SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism.
- Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
- StatPearls - NCBI Bookshelf. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
